6-Chloro-3-iodopyridin-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-iodo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGFVVYAFTYTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Chloro-3-iodopyridin-2-ol chemical properties
An In-Depth Technical Guide to 6-Chloro-3-iodopyridin-2-ol: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated pyridinone derivative that has emerged as a pivotal building block in modern organic synthesis. Its unique structural arrangement, featuring a pyridinone core functionalized with both a chlorine and an iodine atom, imparts a versatile reactivity profile that is highly sought after by researchers in medicinal chemistry and materials science. The strategic placement of these two distinct halogen atoms allows for selective, stepwise functionalization, making it an invaluable intermediate for constructing complex molecular architectures.
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical properties, explore a validated synthetic protocol, analyze its reactivity, and discuss its applications, with a grounding in established scientific principles and field-proven insights.
Physicochemical and Structural Properties
The identity of this compound is defined by its molecular structure and associated physical properties. As a substituted 2-pyridone, it exists in a tautomeric equilibrium with its corresponding hydroxypyridine form, a crucial consideration for its reactivity and characterization.
Key Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Chloro-2-hydroxy-3-iodopyridine, 6-Chloro-2-iodo-3-hydroxypyridine | [1] |
| CAS Number | 1224719-11-2 | |
| Molecular Formula | C₅H₃ClINO | [1][2] |
| Molecular Weight | 255.44 g/mol | [1][2] |
| Appearance | Solid | [3] |
| XLogP3-AA | 2.1 | [1] |
| Hydrogen Bond Donor | 1 | [1] |
| Hydrogen Bond Acceptor | 2 | [1] |
| Topological Polar Surface Area | 33.1 Ų | [1] |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere | [3] |
Structural Analysis: The Role of Tautomerism
A critical feature of 2-pyridones is their ability to exist in equilibrium with their 2-hydroxypyridine tautomers. In the case of this compound, this equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms is fundamental to its chemical behavior. While the pyridin-2-one form generally predominates in solution and the solid state for the parent compound, the specific substituents can influence the position of this equilibrium.[4][5] The presence of both tautomers is an important consideration in reaction design, as they may exhibit different reactivities.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Purification
The synthesis of this key intermediate is typically achieved through the electrophilic iodination of a corresponding pyridinol precursor. The following protocol is a robust method for its preparation, validated by NMR analysis.[6]
Experimental Protocol: Iodination of 6-Chloropyridin-3-ol
This procedure details the direct iodination of 6-chloropyridin-3-ol using molecular iodine.
Materials:
-
6-Chloropyridin-3-ol
-
Iodine (I₂)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-Chloropyridin-3-ol (1.0 eq) in a 1:1 mixture of THF and water.
-
Addition of Reagents: Add sodium carbonate (2.0 eq) to the solution, followed by the portion-wise addition of iodine (1.2 eq).
-
Causality Note: Sodium carbonate acts as a base to deprotonate the hydroxyl group of the pyridinol, forming a more nucleophilic phenoxide-like species that readily attacks the electrophilic iodine. The biphasic solvent system facilitates the dissolution of both the organic starting material and the inorganic base.
-
-
Reaction: Stir the mixture vigorously at room temperature for approximately 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up & Extraction:
-
Upon completion, transfer the reaction mixture to a separatory funnel. The product will be predominantly in the aqueous phase.
-
Wash the separated aqueous phase with hexane (2x volumes) to remove any unreacted iodine and nonpolar impurities.
-
Carefully adjust the pH of the aqueous phase to ~7 using hydrochloric acid.
-
Extract the neutralized aqueous phase with ethyl acetate (4x volumes).
-
Causality Note: The product is deprotonated and water-soluble under basic conditions. Neutralization protonates the product, increasing its organic solubility for efficient extraction into ethyl acetate.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Wash the crude solid with a minimal amount of cold ethyl acetate to afford the purified 6-chloro-2-iodopyridin-3-ol. A typical yield is around 75%.[6]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Structural confirmation is paramount in synthesis. While a comprehensive set of spectra is not publicly available, existing data and predictive analysis provide a clear characterization profile.
-
¹H NMR: The proton NMR spectrum provides definitive structural confirmation. The reported spectrum, likely of the hydroxypyridine tautomer, shows key signals.[6]
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.13 (s, 1H, -OH), 7.31 (dd, J = 8.4, 12.8 Hz, 2H, Ar-H).
-
Expert Analysis: The broad singlet at 11.13 ppm is characteristic of an acidic proton, such as a hydroxyl or N-H group. The doublet of doublets corresponds to the two coupled protons on the pyridine ring.
-
-
¹³C NMR (Predicted): Based on the structure, one would expect to see 5 distinct signals in the aromatic region (approx. 100-160 ppm). The carbon bearing the iodine (C3) would likely be the most upfield due to the heavy atom effect, while the carbons attached to chlorine (C6) and oxygen (C2) would be significantly downfield.
-
Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be highly dependent on the dominant tautomer.
-
Hydroxypyridine form: A broad O-H stretching band around 3200-3400 cm⁻¹.
-
Pyridone form: An N-H stretch around 3100-3300 cm⁻¹ and a strong C=O (amide) stretch around 1650-1680 cm⁻¹.
-
Both forms would exhibit C=C and C=N stretching in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS) (Predicted): The mass spectrum should show a molecular ion (M⁺) peak at m/z 255. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected, providing clear evidence of the compound's composition.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. This allows for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[7]
The C-I bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This reactivity difference enables chemists to first perform a reaction at the C3 position (iodine) while leaving the C6 position (chlorine) intact for a subsequent transformation. This stepwise approach is a powerful strategy for building molecular complexity.
Caption: General reactivity pathway for this compound.
Applications in Drug Discovery and Agrochemicals
Halogenated heterocycles are privileged scaffolds in medicinal chemistry.[8][9] this compound serves as a critical starting material for a variety of biologically active molecules.
-
Pharmaceuticals: The pyridinone core is present in numerous FDA-approved drugs. This intermediate allows for the introduction of diverse substituents at the C3 and C6 positions, enabling the exploration of structure-activity relationships (SAR) in the development of new agents for oncology, neuroscience, and infectious diseases.[7]
-
Agrochemicals: The development of novel herbicides, fungicides, and pesticides also relies on heterocyclic compounds. This building block can be used to construct new agrochemicals with enhanced efficacy and improved environmental profiles.[7]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS).[10][11]
Hazard Identification
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Safe Handling and Emergency Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle only in a well-ventilated area or under a chemical fume hood.[12]
-
Handling: Avoid breathing dust, fumes, or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Store locked up.[11]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Ingestion: If swallowed, call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.
-
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its well-defined physicochemical properties, predictable tautomeric behavior, and, most importantly, its capacity for selective, stepwise functionalization make it a highly valuable intermediate. For scientists engaged in the synthesis of complex molecules for pharmaceutical and agrochemical applications, a thorough understanding of this compound's synthesis, reactivity, and safe handling is essential for leveraging its full potential in the pursuit of scientific discovery.
References
-
PubChem. (n.d.). 6-Chloro-2-iodo-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
G., R. K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-231. Retrieved from [Link]
-
Chemovent. (n.d.). The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Retrieved from [Link]
-
G., R. K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
-
Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals... Acta Crystallographica Section C, 64(Pt 11), o590-4. Retrieved from [Link]
-
Sci-Hub. (n.d.). SYNTHESIS, MOLECULAR STRUCTURE AND TAUTOMERISM OF 1(2)H-DIHYDROPYRAZOLO[3,4-b]PYRIDIN-6-ONES. Retrieved from [Link]
Sources
- 1. 6-Chloro-2-iodo-3-hydroxypyridine | C5H3ClINO | CID 23433158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 188057-26-3 | 6-chloro-2-iodopyridin-3-ol - Synblock [synblock.com]
- 3. 6-Chloro-3-iodo-2-methylpyridine | 249291-79-0 [sigmaaldrich.com]
- 4. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 6-Chloro-3-iodopyridin-2-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Pyridinone Scaffold
6-Chloro-3-iodopyridin-2-ol, and its tautomeric form 6-chloro-3-iodo-pyridin-2(1H)-one, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its strategic placement of chloro and iodo substituents, coupled with the reactive pyridinone core, makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and applications, with a focus on its role as a scaffold in the development of targeted therapeutics.
The nomenclature of this compound can be ambiguous due to the well-established tautomerism in hydroxypyridines. The pyridin-2-ol form (CAS No. 1224719-11-2) exists in equilibrium with the pyridin-2(1H)-one form. This tautomerism is a critical aspect of its reactivity and biological interactions. For clarity, this guide will primarily refer to the compound as this compound, while acknowledging the presence and significance of its pyridinone tautomer. A related isomer, 6-chloro-2-iodopyridin-3-ol (CAS No. 188057-26-3), also exists and may be referenced for comparative purposes.
Physicochemical and Structural Characteristics
The unique arrangement of atoms in this compound dictates its physical and chemical behavior. The presence of both a chloro and a bulky iodo group on the pyridine ring influences its steric and electronic properties, making it a versatile intermediate for various coupling reactions.
Data Summary
| Property | Value | Source(s) |
| CAS Number | 1224719-11-2 (pyridin-2-ol form) | [1] |
| 188057-26-3 (pyridin-3-ol isomer) | [2] | |
| Molecular Formula | C₅H₃ClINO | [1] |
| Molecular Weight | 255.44 g/mol | [1] |
| Appearance | White to light yellow crystal/powder | |
| Boiling Point | 332.821°C at 760 mmHg (Predicted) | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |
| SMILES | OC1=NC(Cl)=CC=C1I | [1] |
Tautomerism: The Pyridinol-Pyridinone Equilibrium
A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridinone isomers. In the case of this compound, this equilibrium is crucial to its reactivity and how it interacts with biological targets. The pyridinone form is often favored in the solid state and in various solvents due to its ability to form stable hydrogen-bonded dimers. This equilibrium can be influenced by factors such as solvent polarity and pH.
Caption: Tautomeric equilibrium between the pyridinol and pyridinone forms.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available pyridinol derivative. The key transformation is the regioselective iodination of the chlorinated pyridine ring.
Synthetic Workflow
Caption: General workflow for the synthesis of 6-Chloro-2-iodopyridin-3-ol.
Detailed Experimental Protocol: Iodination of 6-Chloropyridin-3-ol
This protocol describes the synthesis of the related isomer, 6-chloro-2-iodopyridin-3-ol, which provides a reliable method for introducing iodine onto the 6-chloropyridinol scaffold.[3]
Materials:
-
6-Chloropyridin-3-ol (112 g, 868 mmol)
-
Tetrahydrofuran (THF) (800 mL)
-
Water (800 mL)
-
Sodium carbonate (92.0 g, 1.736 mol)
-
Iodine (244.2 g, 1.04 mol)
-
Hexane
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 6-Chloropyridin-3-ol in a solvent mixture of THF and water.
-
To the solution, add sodium carbonate followed by the portion-wise addition of iodine.
-
Stir the reaction mixture at room temperature for 4 hours.
-
After the reaction is complete, separate the aqueous and organic phases. The product will be predominantly in the aqueous phase.
-
Wash the aqueous phase with hexane (2 x 400 mL) to remove any unreacted iodine and other nonpolar impurities.
-
Adjust the pH of the aqueous phase to 7 using hydrochloric acid.
-
Extract the product from the aqueous phase with ethyl acetate (4 x 500 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Wash the crude product with a minimal amount of cold ethyl acetate to yield the purified 6-chloro-2-iodopyridin-3-ol (yield: 163 g, 75%).[3]
Characterization: The structure of the product can be confirmed by ¹H NMR spectroscopy. For 6-chloro-2-iodopyridin-3-ol, the expected signals in DMSO-d₆ are: δ 11.13 (s, 1H, OH), 7.31 (dd, J = 8.4, 12.8 Hz, 2H).[3]
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 6-chloro-3-iodopyridin-2-one moiety is a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The pyridinone core can form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The chloro and iodo substituents at the 6 and 3 positions, respectively, serve as versatile synthetic handles for introducing a variety of functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Targeting the RAS-RAF-MEK-ERK Pathway
One of the most important signaling pathways in cancer is the RAS-RAF-MEK-ERK pathway (also known as the MAPK pathway). Constitutive activation of this pathway, often through mutations in genes like BRAF or KRAS, leads to uncontrolled cell proliferation and survival. Several approved and investigational cancer drugs target key kinases in this pathway, such as BRAF and MEK.
The pyridinone scaffold has been successfully incorporated into inhibitors of both BRAF and MEK kinases.[4][5] The general structure of such inhibitors often involves the pyridinone core acting as a hinge-binder, with substituents at the 3- and 6-positions extending into other regions of the ATP-binding pocket to enhance affinity and selectivity.
Caption: The RAS-RAF-MEK-ERK signaling pathway and points of inhibition by pyridinone-based drugs.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use.
General Hazards:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors targeting critical cancer-related signaling pathways. The ability to readily modify the scaffold at two distinct positions allows for the fine-tuning of pharmacological properties, making it an attractive starting point for drug discovery campaigns. Future research will likely continue to explore the potential of this and related pyridinone scaffolds in developing novel therapeutics for a range of diseases.
References
-
Hirayama, T., et al. (2015). Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors: 2. Application of Electrostatic Potential Map (EPM) and Structure-Based Modeling to Imidazo[1,2-a]pyridine Derivatives as Anti-Tumor Agents. Journal of Medicinal Chemistry, 58(20), 8036–8053. [Link]
-
Mathes, B. M., & Filla, S. A. (2003). A convenient synthesis of 2-chloro-5-hydroxypyridine. Tetrahedron Letters, 44(4), 725-728. [Link]
-
Wallace, E. M., et al. (2007). 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Journal of Medicinal Chemistry, 50(21), 5229-5237. [Link]
-
Stuart, D. D. (2014). BRAF inhibitors based on an imidazo[1][6]pyridin-2-one scaffold and a meta substituted middle ring. Bioorganic & Medicinal Chemistry Letters, 24(5), 1344-1347. [Link]
-
Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6343-6356. [Link]
-
Tsai, J., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters, 2(4), 301-305. [Link]
-
Genentech, Inc. (2017). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. Journal of Medicinal Chemistry, 60(15), 6531-6544. [Link]
Sources
- 1. 1224719-11-2|this compound|BLD Pharm [bldpharm.com]
- 2. CAS 188057-26-3 | 6-chloro-2-iodopyridin-3-ol - Synblock [synblock.com]
- 3. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. BRAF inhibitors based on an imidazo[4,5]pyridin-2-one scaffold and a meta substituted middle ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
Core Molecular Identity: Structure, Isomerism, and Tautomerism
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 6-Chloro-3-iodopyridin-2-ol
This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development. We will delve into its core molecular structure, the critical concept of tautomerism that dictates its reactivity, its physicochemical properties, synthetic pathways, and its role as a versatile building block in medicinal chemistry.
This compound is a substituted pyridine ring, a heterocyclic scaffold prevalent in many biologically active molecules.[1] Understanding its precise structure is fundamental to exploiting its synthetic potential.
Systematic Nomenclature and Identification
Correctly identifying this molecule is crucial, as several constitutional isomers exist. The IUPAC name, This compound , specifies the location of each substituent on the pyridine ring. It is essential to distinguish it from its common isomer, 6-chloro-2-iodopyridin-3-ol.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1224719-11-2 | [2][3] |
| Molecular Formula | C₅H₃ClINO | [2][4][5] |
| Molecular Weight | 255.44 g/mol | [4][5] |
| Canonical SMILES | C1=CC(=NC(=C1O)I)Cl | [4] |
| InChIKey | FWIMPBYPMQSSCD-UHFFFAOYSA-N | [4] |
The Predominant Structural Form: Keto-Enol Tautomerism
A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. For this compound, this equilibrium is heavily skewed towards the pyridin-2(1H)-one (keto) form. This phenomenon is central to its reactivity and must be considered in reaction design. The stability of the keto form is attributed to the amide-like resonance within the ring, which imparts significant aromatic character.
Caption: Tautomeric equilibrium favoring the pyridin-2(1H)-one form.
Physicochemical Properties
The physical properties of this compound are consistent with a substituted aromatic system. Its limited solubility in water and preference for organic solvents are key considerations for reaction and purification protocols.
| Property | Value | Notes |
| Boiling Point | 332.8°C at 760 mmHg (Predicted) | [5] |
| Solubility | Slightly soluble in water (1.3 g/L at 25°C) | [6][7] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [2][8] |
Synthesis and Reactivity Profile
The true value of this compound lies in its versatile reactivity, which allows for the sequential and regioselective introduction of diverse functional groups.
General Synthetic Approach
While specific synthesis routes for the 3-iodo isomer can be proprietary, a general and illustrative synthesis for the closely related isomer, 6-chloro-2-iodopyridin-3-ol, provides insight into the core chemistry.[9] This process involves the direct iodination of a pyridinol precursor.
Exemplary Protocol: Synthesis of 6-Chloro-2-iodopyridin-3-ol [9]
-
Step 1: Dissolution: 6-Chloropyridin-3-ol is dissolved in a mixture of Tetrahydrofuran (THF) and water.
-
Rationale: The solvent system is chosen to solubilize both the organic starting material and the inorganic base.
-
-
Step 2: Addition of Reagents: Sodium carbonate is added as a base, followed by the portion-wise addition of iodine.
-
Rationale: The base deprotonates the hydroxyl group, activating the ring towards electrophilic substitution by iodine.
-
-
Step 3: Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete, monitored by a technique like TLC or LC-MS.
-
Step 4: Work-up and Extraction: The organic and aqueous phases are separated. The pH of the aqueous phase, containing the product, is adjusted to neutral (pH 7) with hydrochloric acid. The product is then extracted into an organic solvent like ethyl acetate.
-
Rationale: Neutralization ensures the product is in its neutral form, maximizing its solubility in the organic extraction solvent. Washing with hexane removes non-polar impurities.
-
-
Step 5: Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, often by washing or recrystallization.
Caption: Generalized workflow for the synthesis of a chloro-iodopyridinol.
A Hub for Selective Functionalization
The reactivity of this compound is dominated by the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodine an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the C3 position while leaving the C6-chloro group intact for subsequent transformations.
-
C3-Iodo Position: Highly susceptible to Suzuki, Stille, Sonogashira, and Heck cross-coupling reactions, enabling the introduction of aryl, heteroaryl, vinyl, or alkynyl groups.
-
C6-Chloro Position: Can undergo nucleophilic aromatic substitution (SₙAr) with strong nucleophiles or participate in cross-coupling reactions under more forcing conditions than the C3-iodo position.
-
N1/O2 Positions (Tautomer Dependent): The nitrogen in the pyridone form and the oxygen in the pyridinol form are nucleophilic and can be targeted for alkylation or acylation reactions.
Caption: Reactivity map showing sites for selective functionalization.
Applications in Drug Discovery
Halogenated heterocyclic compounds are cornerstones of modern medicinal chemistry.[10][11] this compound is not typically a final drug product but rather a high-value intermediate or building block. Its utility stems from its ability to serve as a rigid scaffold onto which pharmacophoric elements can be precisely installed.
The pyridine core is a common motif in drugs targeting a wide range of conditions, including cancers, neurological disorders, and infectious diseases.[1][12] The strategic placement of chloro and iodo substituents on this scaffold provides chemists with reliable handles to build molecular complexity and fine-tune a compound's properties to achieve desired potency and selectivity for biological targets like kinases or G protein-coupled receptors.[13]
Safety, Handling, and Experimental Protocols
As with all specialized laboratory chemicals, proper handling is paramount to ensure safety.
Hazard Identification and Safe Handling
Based on data for related compounds, this compound should be handled as a hazardous substance.
-
Primary Hazards: Causes skin and serious eye irritation.[4][14] May cause respiratory irritation.[4][15] May be harmful if swallowed.[15][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][16]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[15][16] Avoid breathing dust, fumes, or vapors.[14] Wash hands and any exposed skin thoroughly after handling.[14]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] Store locked up.[16]
Protocol: Quality Control via ¹H NMR Spectroscopy
Verifying the structure and purity of the starting material is a non-negotiable step in any synthetic campaign. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
-
Objective: To confirm the structural integrity and assess the purity of a batch of this compound.
-
Materials: NMR tube, deuterated solvent (e.g., DMSO-d₆), sample of this compound, micropipette.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a small vial.
-
Rationale: DMSO-d₆ is an excellent solvent for many polar organic molecules and its residual solvent peak does not typically obscure key signals. It also allows for the observation of exchangeable protons like those from -OH or -NH groups.
-
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum according to the spectrometer's standard operating procedure.
-
Data Interpretation:
-
Analyze the chemical shifts (δ) of the aromatic protons to confirm the substitution pattern.
-
Examine the coupling constants (J) between adjacent protons.
-
Integrate the signals to determine the relative ratio of protons.
-
Look for the presence of a broad singlet at high chemical shift (typically >10 ppm) corresponding to the N-H proton of the major pyridone tautomer.
-
Check for impurity peaks and integrate them against the product peaks to estimate purity.
-
-
Conclusion
This compound, existing predominantly as its pyridin-2(1H)-one tautomer, is a synthetically powerful building block. Its value is defined by the differential reactivity of its halogen substituents, which enables chemists to perform regioselective cross-coupling and substitution reactions. This controlled, stepwise functionalization makes it a highly sought-after intermediate for constructing complex molecular architectures, particularly in the field of drug discovery where precise control over a molecule's final structure is essential for achieving therapeutic efficacy.
References
- Vertex AI Search.
- Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-08). Accessed January 21, 2026.
- Sigma-Aldrich. SAFETY DATA SHEET. (2024-08-07). Accessed January 21, 2026.
- ChemicalBook. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE synthesis. Accessed January 21, 2026.
- PubChem. 6-Chloro-2-iodo-3-hydroxypyridine | C5H3ClINO | CID 23433158. Accessed January 21, 2026.
- Fisher Scientific. SAFETY DATA SHEET. (2021-12-25). Accessed January 21, 2026.
- Sigma-Aldrich. 6-Chloro-3-iodo-2-methylpyridine | 249291-79-0. Accessed January 21, 2026.
- Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-07). Accessed January 21, 2026.
- ChemicalBook. 6-chloro-3-iodo-2-(trifluoroMethoxy)pyridine | 1221171-95-4. Accessed January 21, 2026.
- ChemicalBook. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE - Safety Data Sheet. (2025-07-26). Accessed January 21, 2026.
- Apollo Scientific. 6-Chloro-3-iodopyridin-2-amine. Accessed January 21, 2026.
- Synblock. CAS 188057-26-3 | 6-chloro-2-iodopyridin-3-ol. Accessed January 21, 2026.
- ChemicalBook. 6-chloro-3-iodopyridin-2-amine | 800402-06-6. Accessed January 21, 2026.
- BLD Pharm. 1224719-11-2|this compound. Accessed January 21, 2026.
- Fisher Scientific. 6-Chloro-2-iodo-3-hydroxypyridine, 98%. Accessed January 21, 2026.
- BLD Pharm. 188057-26-3|6-Chloro-2-iodopyridin-3-ol. Accessed January 21, 2026.
- Sunway Pharm Ltd. This compound - CAS:1224719-11-2. Accessed January 21, 2026.
- anjiang. The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Accessed January 21, 2026.
- 001CHEMICAL. CAS No. 800402-06-6, 6-Chloro-3-iodopyridin-2-amine. Accessed January 21, 2026.
- PubChem. 6-Chloro-2-nitropyridin-3-ol | C5H3ClN2O3 | CID 53427716. Accessed January 21, 2026.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Accessed January 21, 2026.
- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019-07-01). Accessed January 21, 2026.
- Sigma-Aldrich. 6-Bromo-2-chloro-3-iodopyridine AldrichCPR 1138444-17-3. Accessed January 21, 2026.
- Benchchem. An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. Accessed January 21, 2026.
- MDPI. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Accessed January 21, 2026.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1224719-11-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - CAS:1224719-11-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. 6-Chloro-2-iodo-3-hydroxypyridine | C5H3ClINO | CID 23433158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 188057-26-3 | 6-chloro-2-iodopyridin-3-ol - Synblock [synblock.com]
- 6. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 7. 6-Chloro-2-iodo-3-hydroxypyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. 6-Chloro-3-iodo-2-methylpyridine | 249291-79-0 [sigmaaldrich.com]
- 9. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A-Z Guide to the Synthesis of 6-Chloro-3-iodopyridin-2-ol: Mechanisms, Protocols, and Expert Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the synthetic pathways leading to 6-Chloro-3-iodopyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. We will move beyond simple procedural outlines to explore the underlying chemical principles, justify experimental choices, and present detailed, reproducible protocols.
Strategic Overview: The Synthetic Blueprint
The synthesis of this compound is primarily achieved through the electrophilic iodination of a readily available precursor, 6-chloropyridin-2-ol. The core challenge lies in achieving regioselective iodination at the C3 position of the pyridine ring. The electron-donating nature of the hydroxyl group (in its pyridin-2-one tautomeric form) activates the ring towards electrophilic attack, directing incoming electrophiles to the positions ortho and para to it.
The overall synthetic workflow can be visualized as a two-stage process: first, ensuring the availability and purity of the starting material, and second, executing a selective and high-yield iodination reaction.
Caption: High-level workflow for the synthesis of this compound.
Precursor Synthesis: Securing the Starting Material
The primary precursor for this synthesis is 6-chloropyridin-2-ol. While commercially available, understanding its preparation provides greater control over purity and cost for large-scale applications. It is typically synthesized via the hydrolysis of 2,6-dichloropyridine.
-
Causality: The hydrolysis reaction proceeds via nucleophilic aromatic substitution (SNAr). The pyridinic nitrogen activates the C2 and C6 positions towards nucleophilic attack. Hydroxide ion (from NaOH or KOH) acts as the nucleophile, displacing one of the chloro substituents. The reaction is typically performed in an aqueous medium or a mixture of water and a co-solvent at elevated temperatures. Controlling the stoichiometry and reaction time is crucial to favor monosubstitution over the formation of 2,6-dihydroxypyridine.
Core Synthesis: Electrophilic Iodination of 6-Chloropyridin-2-ol
The introduction of an iodine atom onto the 6-chloropyridin-2-ol scaffold is an electrophilic aromatic substitution reaction. The choice of the iodinating agent is the most critical parameter, influencing reaction rate, selectivity, and overall yield. Two highly effective and commonly employed reagents are N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).
Mechanism of Iodination
The pyridin-2-ol exists in equilibrium with its pyridin-2-one tautomer. The 2-one form is electron-rich and behaves similarly to an enol, making the C3 and C5 positions susceptible to electrophilic attack. The hydroxyl group is a powerful ortho-, para-director. Given that the C6 position is blocked by a chlorine atom and the C4 position is para, the C3 and C5 positions (ortho) are activated. Steric hindrance from the adjacent chlorine atom at C6 may slightly favor attack at the C5 position, but electronically, the C3 position is also highly activated. In practice, iodination at C3 is readily achieved.
The general mechanism involves the generation of an electrophilic iodine species (I+) which is attacked by the electron-rich pi system of the pyridine ring, forming a resonance-stabilized intermediate (sigma complex). Subsequent deprotonation restores aromaticity and yields the final iodinated product.
Caption: Simplified mechanism for the electrophilic iodination of the pyridin-2-one tautomer.
Method A: Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a mild and highly effective electrophilic iodinating agent.[1] Its key advantage lies in its ease of handling (it's a crystalline solid) and the generation of neutral succinimide as a byproduct, which simplifies purification.[1] Reactions with NIS often proceed under neutral or slightly acidic conditions.[2][3]
Expertise & Causality:
-
Solvent Choice: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent solvent choices. They are polar aprotic solvents capable of dissolving the pyridinol substrate and NIS, facilitating a homogeneous reaction mixture.
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a protic acid like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) can significantly accelerate the reaction.[3] The acid protonates the NIS, making the iodine atom more electrophilic and susceptible to nucleophilic attack.
-
Temperature: The reaction is often performed at room temperature, but gentle heating (e.g., to 40-60 °C) or even reflux can be used to drive the reaction to completion, especially if the substrate is less reactive.[2]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 6-chloropyridin-2-ol (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (approx. 10-15 mL per gram of substrate). Stir until the solid is fully dissolved.
-
Reagent Addition: Add N-Iodosuccinimide (1.1-1.2 eq) to the solution in one portion. If using a catalyst, add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis (e.g., using a 1:1 mixture of ethyl acetate and hexanes) indicates complete consumption of the starting material.
-
Quenching & Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to quench any unreacted iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Method B: Iodination using Iodine Monochloride (ICl)
Iodine monochloride is a more potent iodinating agent than NIS.[4] It is a highly reactive liquid or low-melting solid that must be handled with care in a well-ventilated fume hood. The I-Cl bond is polarized, making the iodine atom strongly electrophilic.
Expertise & Causality:
-
Solvent Choice: Acetic acid or a mixture of acetic acid and water is commonly used. The acidic medium helps to activate the ICl and stabilize the reaction intermediates.
-
Base: A base, such as sodium acetate, is often added. This serves to buffer the reaction mixture and neutralize the HCl byproduct that is formed, preventing potential side reactions.
-
Temperature Control: The addition of ICl is often performed at a reduced temperature (e.g., 0-10 °C) to control the reaction rate and minimize the formation of byproducts. After the addition, the reaction is typically allowed to warm to room temperature.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 6-chloropyridin-2-ol (1.0 eq) and sodium acetate (1.5 eq).
-
Dissolution: Add glacial acetic acid (approx. 10 mL per gram of substrate) and stir to form a suspension. Cool the flask in an ice-water bath.
-
Reagent Addition: Prepare a solution of iodine monochloride (1.1 eq) in glacial acetic acid. Add this solution dropwise to the cooled suspension over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Quenching & Workup: Carefully pour the reaction mixture over crushed ice containing a saturated solution of sodium bisulfite (NaHSO3) to neutralize the excess ICl.
-
Precipitation & Filtration: The product often precipitates as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The filtered solid can be further purified by recrystallizing from ethanol or another suitable solvent to yield pure this compound.
Comparative Analysis of Iodination Methods
| Parameter | N-Iodosuccinimide (NIS) Method | Iodine Monochloride (ICl) Method |
| Reagent Handling | Crystalline solid, easy to handle.[1] | Corrosive liquid/solid, requires care.[5] |
| Reactivity | Mild to moderate.[1] | High, very reactive.[4] |
| Reaction Conditions | Typically neutral or mildly acidic, room temp. to gentle heat.[2] | Acidic (acetic acid), often requires initial cooling. |
| Byproducts | Succinimide (water-soluble, easy to remove). | HCl (acidic, requires neutralization). |
| Workup | Standard aqueous workup and extraction. | Often involves precipitation and filtration. |
| Ideal Application | Suitable for sensitive substrates with multiple functional groups. | Good for less reactive substrates; cost-effective for scale-up. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
-
N-Iodosuccinimide: NIS is an oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Iodine Monochloride: ICl is highly corrosive and a strong oxidizing agent that reacts violently with water. It can cause severe burns. Always add it slowly and control the reaction temperature.
-
Solvents: Acetonitrile, DMF, and acetic acid are flammable and toxic. Handle with appropriate care.
References
- Mathes, B. M., & Filla, S. A. (2003). Tetrahedron Letters, 44(4), 725-728.
- Khansole, S. V., Mokle, S. S., Sayyed, M. A., & Vibhute, Y. B. (2008). Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes. Journal of the Chinese Chemical Society, 55, 871.
-
Organic Syntheses. N-Iodosuccinimide procedure. Available at: [Link]
- Filimonov, V. D., Krasnokutskaya, E. A., & Lesina, N. F. (2003). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole.
- Jiangsu Jiujiujiu Tech. (2013). Method for preparing 3,5,6-trichloropyridin-2-ol sodium by improved one pot process. CN102020612A.
-
MacMillan Group. (n.d.). N-Iodosuccinimide in Halogenation Reactions. Available at: [Link]
-
ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds. Available at: [Link]
- Google Patents. (n.d.). 3,5,6-trichloropyridin-2-ol sodium synthesis method. CN104163789A.
- ResearchGate. (2008). Mild and Efficient Iodination of Aromatic Compounds with Pyridine–Iodine Monochloride Complex (PyICI).
- Google Patents. (n.d.). Method for preparing 3,5,6-trichloropyridine-2-ol sodium. CN102702088B.
- Organic Syntheses. (2012).
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Available at: [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Available at: [Link]
Sources
- 1. calibrechem.com [calibrechem.com]
- 2. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A Mild and Useful Electrophilic Iodinating Reagent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
A Spectroscopic Investigation of 6-Chloro-3-iodopyridin-2-ol: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-3-iodopyridin-2-ol, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural features as elucidated by nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. The guide emphasizes not just the data itself, but the scientific rationale behind the spectral interpretations and the experimental methodologies for acquiring such data.
Introduction to this compound
This compound is a polysubstituted heterocyclic compound with the molecular formula C₅H₃ClINO. Its structure, featuring a pyridin-2-one core with both chloro and iodo substituents, presents a unique electronic and steric environment. This substitution pattern is crucial for its potential applications, as the halogen atoms can serve as handles for further synthetic modifications, such as cross-coupling reactions, and can influence the molecule's biological activity and material properties. Understanding the precise structure and electronic nature of this molecule is paramount for its effective utilization in research and development. Spectroscopic analysis provides the foundational data for this understanding.
The pyridin-2-one scaffold is a common motif in many biologically active compounds. The presence of a chlorine atom at the 6-position and an iodine atom at the 3-position is expected to significantly influence the electron distribution within the pyridine ring, which in turn affects its reactivity and intermolecular interactions. This guide will walk through the expected spectroscopic signatures of this molecule, providing a benchmark for its identification and characterization.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, iodo, and carbonyl groups, as well as the tautomeric equilibrium between the pyridin-2-ol and 2-pyridone forms, with the latter being predominant in most solvents.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~11-13 | br s | - | 1H | N-H |
| ~7.8 | d | ~8.0 | 1H | H-4 |
| ~6.5 | d | ~8.0 | 1H | H-5 |
The proton at the 4-position (H-4) is expected to be downfield due to the anisotropic effect of the adjacent iodine atom and the deshielding effect of the carbonyl group. The proton at the 5-position (H-5) will be upfield in comparison. The coupling between these two protons should result in a doublet for each signal, with a typical ortho-coupling constant of around 8.0 Hz. The N-H proton signal is expected to be a broad singlet and its chemical shift can be highly dependent on concentration and temperature.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. We expect to see five distinct signals for the five carbons of the pyridine ring.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-2 | Carbonyl carbon, significantly deshielded. |
| ~150 | C-6 | Attached to chlorine, deshielded. |
| ~140 | C-4 | Deshielded by adjacent iodine and nitrogen. |
| ~110 | C-5 | Shielded relative to other ring carbons. |
| ~90 | C-3 | Attached to iodine, significant shielding effect ("heavy atom effect"). |
The chemical shifts are predicted based on the known effects of substituents on the pyridine ring. The carbonyl carbon (C-2) will be the most downfield. The carbon bearing the chlorine (C-6) will also be significantly downfield. The carbon attached to the iodine (C-3) is expected to be shifted upfield due to the "heavy atom effect."
Caption: Predicted NMR assignments for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Expected Mass Spectrum
For this compound (C₅H₃ClINO), the molecular weight is 255.44 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be a key identifier. The presence of chlorine and iodine will result in a characteristic isotopic pattern for the molecular ion peak.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 255/257 | [M]⁺ | Molecular ion with a characteristic isotopic pattern for one chlorine atom (ratio of ~3:1 for the M and M+2 peaks). |
| 220/222 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 128 | [M-I]⁺ | Loss of an iodine radical. |
| 100 | [M-I-CO]⁺ | Subsequent loss of carbon monoxide from the [M-I]⁺ fragment. |
The fragmentation is likely to be initiated by the loss of the halogen substituents. The relative abundance of the fragment ions will depend on the ionization technique used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds.
Expected IR Absorption Bands
The IR spectrum of this compound will be dominated by the vibrations of the pyridin-2-one ring system.
Table 4: Predicted IR Absorption Bands for this compound (Solid, KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Broad, Medium | N-H stretching vibration, likely broadened due to hydrogen bonding. |
| ~1660 | Strong | C=O stretching vibration of the amide group. |
| ~1600, ~1550 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring. |
| ~1250 | Medium | C-N stretching vibration. |
| ~800-700 | Strong | C-H out-of-plane bending vibrations. |
| Below 700 | Medium | C-Cl and C-I stretching vibrations. |
The strong absorption around 1660 cm⁻¹ is a key indicator of the 2-pyridone tautomer. The broad N-H stretch is also characteristic of this form, especially in the solid state where intermolecular hydrogen bonding is significant.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Expected UV-Vis Absorption
The conjugated π-system of the pyridin-2-one ring in this compound is expected to give rise to characteristic UV absorptions.
Table 5: Predicted UV-Vis Absorption Maxima for this compound (in Methanol)
| λ_max (nm) | Molar Absorptivity (ε) | Transition |
| ~230 | High | π → π |
| ~300 | Moderate | n → π |
The exact positions of the absorption maxima and the molar absorptivities can be influenced by the solvent polarity. The π → π* transition is typically more intense than the n → π* transition.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. These should be adapted based on the specific instrumentation available.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with an exponential window function and perform phase and baseline correction.
-
-
¹³C NMR Acquisition:
-
Use the same sample as for ¹H NMR.
-
Typical parameters for a proton-decoupled spectrum: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Mass Spectrometry
-
Ionization Method: Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile compounds, often yielding a prominent molecular ion peak.[1][2][3]
-
Sample Introduction: For EI, a direct insertion probe can be used. For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it into the mass spectrometer.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. For HRMS, use a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass spectrometer.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[4][5]
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical knowledge with data from analogous compounds, we have constructed a detailed and predictive spectroscopic profile. This information serves as a valuable resource for the unambiguous identification and characterization of this important molecule, facilitating its use in further research and development endeavors. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, ensuring the scientific rigor required in modern chemical research.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
- Field, L. D., Sternhell, S., & Kalman, J. R. (2013).
-
SpectraBase. (n.d.). 2-Hydroxypyridine. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Chloro-3-iodopyridin-2-ol
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Chloro-3-iodopyridin-2-ol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for the structural elucidation and characterization of heterocyclic compounds. This document delves into the theoretical underpinnings of the expected NMR spectra, considering the crucial role of tautomerism and the electronic effects of substituents on the pyridine ring.
Introduction: The Structural Complexity of Substituted 2-Hydroxypyridines
This compound is a halogenated pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its molecular structure. However, the interpretation of the NMR spectra of 2-hydroxypyridines is not straightforward due to the phenomenon of lactam-lactim tautomerism. The compound can exist in two interconverting forms: the aromatic 2-hydroxypyridine form and the non-aromatic 2-pyridone form. The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and the electronic nature of other substituents on the ring.[1][2]
The choice of NMR solvent can significantly influence which tautomer is predominantly observed. Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents, through hydrogen bonding, stabilize the more polar 2-pyridone form.[2] In the solid state, the 2-pyridone form is generally the most prevalent.[2][3] Understanding this equilibrium is paramount for the accurate interpretation of the NMR data.
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms of the title compound is a central aspect of its structural chemistry. The electron-withdrawing nature of the chloro and iodo substituents will also influence this equilibrium.
Caption: Tautomeric equilibrium of this compound.
Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the protons at the C4 and C5 positions. The chemical shifts and coupling constants of these protons will be highly dependent on which tautomeric form is present.
Predicted ¹H NMR Spectrum of the 2-Pyridone Tautomer
In a polar aprotic solvent like DMSO-d₆, the 2-pyridone tautomer is expected to be the major species. The ring protons in 2-pyridones are typically observed at specific chemical shifts.[4] The electron-withdrawing chloro and iodo groups will further deshield the ring protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | 7.8 - 8.0 | Doublet | ~8-9 | Deshielded by the adjacent iodine and the carbonyl group. |
| H-5 | 6.5 - 6.7 | Doublet | ~8-9 | Shielded relative to H-4 due to its position relative to the carbonyl group. |
| N-H | 11.0 - 13.0 | Broad Singlet | - | The N-H proton of the pyridone is typically broad and significantly downfield. |
Predicted ¹H NMR Spectrum of the 2-Hydroxypyridine Tautomer
In a non-polar solvent like benzene-d₆ or cyclohexane-d₁₂, the 2-hydroxypyridine tautomer may be more prevalent. The aromaticity of this form will influence the chemical shifts.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | 7.5 - 7.7 | Doublet | ~8-9 | Located in a more traditional aromatic pyridine environment. |
| H-5 | 6.9 - 7.1 | Doublet | ~8-9 | Influenced by the ortho chloro and meta iodo substituents. |
| O-H | 9.0 - 11.0 | Broad Singlet | - | The phenolic proton will be broad and downfield. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide definitive evidence for the predominant tautomer. The chemical shift of the C2 carbon is particularly diagnostic: in the 2-pyridone form, it will appear as a carbonyl carbon at a significantly downfield chemical shift (around 160-170 ppm), while in the 2-hydroxypyridine form, it will be in the aromatic region, bonded to an oxygen (around 155-165 ppm).
Predicted ¹³C NMR Spectrum of the 2-Pyridone Tautomer
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C2 | 160 - 165 | Carbonyl carbon, significantly deshielded. |
| C3 | 85 - 95 | Shielded due to the heavy atom effect of the directly attached iodine. |
| C4 | 140 - 145 | Deshielded by the adjacent iodine and the overall electronic environment. |
| C5 | 110 - 115 | Shielded relative to C4. |
| C6 | 145 - 150 | Deshielded by the adjacent nitrogen and the chloro substituent. |
Predicted ¹³C NMR Spectrum of the 2-Hydroxypyridine Tautomer
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C2 | 155 - 165 | Aromatic carbon attached to an oxygen, deshielded. |
| C3 | 90 - 100 | Shielded by the directly attached iodine. |
| C4 | 135 - 140 | Aromatic carbon deshielded by the adjacent iodine. |
| C5 | 120 - 125 | Aromatic carbon influenced by the ortho chloro group. |
| C6 | 140 - 145 | Aromatic carbon attached to chlorine and adjacent to nitrogen. |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ for the pyridone tautomer or CDCl₃ for a mixture).
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C is less sensitive.
-
-
2D NMR: To confirm assignments, it is highly recommended to acquire 2D NMR spectra, such as COSY (for ¹H-¹H correlations) and HSQC (for one-bond ¹H-¹³C correlations).
Sources
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Solubility of 6-Chloro-3-iodopyridin-2-ol in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 6-Chloro-3-iodopyridin-2-ol, a halogenated pyridinol of significant interest in pharmaceutical and materials science research. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document emphasizes the theoretical principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination. This approach empowers researchers to generate reliable and reproducible solubility data tailored to their specific applications.
Introduction: The Critical Role of Solubility in Research and Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of modern drug development and chemical process optimization. It directly influences a multitude of critical parameters, including reaction kinetics, purification efficiency, formulation strategies, and ultimately, bioavailability. A thorough understanding of a compound's solubility profile in various organic solvents is therefore not merely an academic exercise but a fundamental prerequisite for successful and efficient research and development.
This guide will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of its solubility, and present robust protocols for its experimental determination.
Physicochemical Profile of this compound
A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior. Key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClINO | PubChem[1] |
| Molecular Weight | 255.44 g/mol | PubChem[1] |
| IUPAC Name | 6-chloro-2-iodopyridin-3-ol | PubChem[1] |
| XLogP3-AA | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |
| Storage Conditions | Dry, sealed place; Keep in dark place, inert atmosphere, 2-8°C | Synblock[2], BLD Pharm[3] |
The XLogP3-AA value of 2.1 suggests a degree of lipophilicity, indicating that the compound will likely exhibit preferential solubility in organic solvents over water. The presence of a hydroxyl group (a hydrogen bond donor) and the nitrogen and oxygen atoms (hydrogen bond acceptors) allows for specific interactions with protic and polar aprotic solvents.[1]
Theoretical Framework for Solubility
The adage "like dissolves like" provides a simplified but powerful framework for predicting solubility.[4] The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following factors are paramount:
-
Polarity : The molecule possesses both polar (hydroxyl group, nitrogen atom) and non-polar (chlorine and iodine substituted pyridine ring) regions. Its solubility will be highest in solvents with a similar balance of polarity.
-
Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).[5][6] This is often a dominant factor in determining solubility.
-
Van der Waals Forces : Halogen atoms (chlorine and iodine) contribute to London dispersion forces, which can enhance solubility in non-polar solvents like hexane.[7]
-
Temperature : The solubility of most solid compounds in organic solvents increases with temperature.[8][9][10] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolved solute, in accordance with Le Châtelier's principle.[4]
Based on these principles, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents:
-
High Expected Solubility : In polar protic solvents like ethanol and methanol, due to the strong potential for hydrogen bonding. Also, in polar aprotic solvents like acetone and N,N-dimethylformamide (DMF) which can act as hydrogen bond acceptors.
-
Moderate Expected Solubility : In solvents with intermediate polarity such as ethyl acetate and dichloromethane.
-
Low Expected Solubility : In non-polar solvents like hexane and toluene, where the primary solute-solvent interactions would be weaker van der Waals forces.[7]
Experimental Determination of Solubility: A Validated Protocol
Given the absence of published quantitative data, a standardized experimental approach is crucial for obtaining reliable results. The following section outlines a detailed protocol for determining the equilibrium solubility of this compound, a method widely recognized for its accuracy and reproducibility.[11]
The Equilibrium Solubility (Shake-Flask) Method
This method involves equilibrating an excess of the solid solute with the solvent at a controlled temperature and then determining the concentration of the dissolved solute in the saturated solution.
Caption: Workflow for Equilibrium Solubility Determination.
-
Preparation :
-
Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a constant temperature shaker bath.
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[11] The time required for equilibration should be determined in preliminary experiments.
-
-
Sampling :
-
After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
-
Analysis :
-
Accurately dilute the filtered sample with a suitable solvent (mobile phase for chromatography is often a good choice).
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Quantification :
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus concentration.
-
Use the calibration curve to determine the concentration of the experimental samples, and then back-calculate the solubility in the original solvent, accounting for the dilution factor.
-
Visual Method for Rapid Screening
For a less quantitative but faster assessment, a visual method can be employed. This involves the stepwise addition of a solvent to a known mass of the solute until complete dissolution is observed.
Caption: Workflow for Visual Solubility Screening.
This method is useful for preliminary screening of a large number of solvents but is less precise than the equilibrium solubility method.
Safety and Handling Considerations
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[12]
-
Hazard Statements : Causes skin irritation (H315), Causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Statements :
-
Wash hands and exposed skin thoroughly after handling.[12]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[12]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[12]
-
Use only outdoors or in a well-ventilated area.[12]
-
Store in a well-ventilated place and keep the container tightly closed.[12]
-
Always consult the latest Safety Data Sheet (SDS) before handling this compound.[12][13][14][15]
Conclusion and Future Directions
The methodologies outlined in this guide provide a clear pathway for researchers to generate high-quality, reproducible solubility data. This data will be invaluable for optimizing synthetic procedures, developing effective purification strategies, and advancing the formulation of new chemical entities based on this promising scaffold. It is recommended that future work focus on the systematic determination of the solubility of this compound in a diverse range of organic solvents at various temperatures to create a comprehensive and publicly accessible solubility database.
References
-
PubChem. 6-Chloro-2-iodo-3-hydroxypyridine. [Link]
-
PubChem. 6-Chloro-2-nitropyridin-3-ol. [Link]
-
ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]
-
Chemistry LibreTexts. Atomic and Physical Properties of Halogens. [Link]
-
Chemistry LibreTexts. 17.2: Properties of Alcohols and Phenols. [Link]
-
ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
The Organic Chemistry Tutor. Solubility of Organic Compounds. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Western Oregon University. CH105: Chapter 9 - Organic Compounds of Oxygen. [Link]
-
SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
-
European Union Reference Laboratory for alternatives to animal testing. for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. [Link]
-
Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]
-
Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]
-
ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]
-
Science Ready. Alcohols: Structure, Naming, Boiling Point and Solubility // HSC Chemistry. [Link]
-
Defense Technical Information Center. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]
-
Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]
Sources
- 1. 6-Chloro-2-iodo-3-hydroxypyridine | C5H3ClINO | CID 23433158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 188057-26-3 | 6-chloro-2-iodopyridin-3-ol - Synblock [synblock.com]
- 3. 1224719-11-2|this compound|BLD Pharm [bldpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Stability and Storage of 6-Chloro-3-iodopyridin-2-ol
For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success of any synthetic endeavor. This guide provides a comprehensive overview of the stability and optimal storage conditions for 6-Chloro-3-iodopyridin-2-ol, a key building block in the synthesis of various pharmaceutical agents. Understanding the chemical liabilities of this molecule is crucial for preventing degradation, ensuring experimental reproducibility, and maintaining the purity of downstream products.
Chemical Profile and Significance
This compound is a halogenated pyridinol derivative with the molecular formula C₅H₃ClINO. Its structure, featuring a pyridin-2-ol core substituted with both a chlorine and an iodine atom, makes it a versatile reagent in medicinal chemistry, particularly in cross-coupling reactions where the iodo- and chloro-substituents can be selectively functionalized. The hydroxyl group also offers a handle for further chemical modification. However, the very features that make this molecule synthetically attractive also contribute to its potential instability.
Intrinsic Stability and Key Degradation Pathways
The stability of this compound is influenced by several factors, primarily its susceptibility to light, heat, moisture, and atmospheric oxygen. The presence of two different halogen atoms and a hydroxyl group on the pyridine ring creates a molecule with specific electronic and steric properties that dictate its reactivity and degradation pathways.
Photodegradation
Halogenated aromatic compounds, particularly those containing iodine, are known to be sensitive to light. The carbon-iodine bond is weaker than the carbon-chlorine bond and can be cleaved by ultraviolet (UV) radiation, leading to the formation of radical species. This can initiate a cascade of degradation reactions, including deiodination to form 6-chloropyridin-2-ol.[1]
Causality : The energy from UV light can be sufficient to overcome the bond dissociation energy of the C-I bond, leading to homolytic cleavage. The resulting pyridinyl radical is highly reactive and can abstract a hydrogen atom from the solvent or other molecules to form the deiodinated product.
Thermal Decomposition
Causality : Thermal energy increases the kinetic energy of the molecules, leading to more frequent and energetic collisions. This can result in the cleavage of the weaker bonds in the molecule, such as the C-I and C-Cl bonds, and potentially the fragmentation of the pyridine ring itself at very high temperatures.
Hydrolytic Instability
The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridone form. The position of this equilibrium and the molecule's susceptibility to hydrolysis can be influenced by pH. While the compound is generally stable in neutral conditions, it can be susceptible to degradation in strongly acidic or alkaline environments.[3] Alkaline conditions, in particular, can facilitate the nucleophilic substitution of the halogen atoms, especially the more labile iodine.
Causality : In alkaline solutions, the hydroxyl group can be deprotonated to form a phenoxide-like anion. This increases the electron density of the ring, potentially making it more susceptible to oxidative degradation. Conversely, nucleophilic attack by hydroxide ions on the carbon atoms bearing the halogens can lead to their displacement.
Oxidation
The electron-rich nature of the pyridin-2-ol ring system, enhanced by the hydroxyl group, makes it susceptible to oxidation, particularly in the presence of atmospheric oxygen and light. This can lead to the formation of colored impurities and a decrease in the overall purity of the material.
Causality : Oxidative degradation can be initiated by light, heat, or the presence of trace metal impurities. The reaction with oxygen can lead to the formation of hydroperoxides and other oxygenated derivatives, which can further decompose into a complex mixture of byproducts.
Recommended Storage and Handling Protocols
Based on the inherent chemical liabilities of this compound, the following storage and handling protocols are recommended to ensure its long-term stability and purity.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[4] | Reduces the rate of thermal degradation and slows down other potential decomposition reactions. |
| Light | Store in a dark place[4] | Prevents photodegradation, particularly the cleavage of the carbon-iodine bond. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen)[4] | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative and hydrolytic degradation. |
| Container | Tightly sealed, opaque container | Prevents exposure to light, moisture, and air. The container material should be inert and not leach any impurities. |
| Moisture | Keep in a dry place | The compound can be hygroscopic, and absorbed moisture can lead to hydrolysis. |
Handling Procedures
-
Dispensing: Whenever possible, handle the material in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Weighing: Weigh the required amount of material quickly and reseal the container promptly.
-
Solvents: Use anhydrous solvents for reactions to prevent hydrolysis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
Experimental Workflow for Stability Assessment
To ensure the quality of this compound, particularly for long-term storage or when used in sensitive applications, a stability-indicating analytical method is essential. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique for this purpose.
Forced Degradation Studies
Forced degradation studies are a critical component of developing a stability-indicating method.[3][5] They are designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and to ensure that the analytical method can separate these from the parent compound.
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Stability-Indicating HPLC Method Protocol
The following is a general protocol for a stability-indicating RP-HPLC method. The specific conditions may need to be optimized for your particular instrument and column.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid (for pH adjustment)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or a wavelength determined by UV scan of the analyte) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare samples from the forced degradation studies by neutralizing (if necessary) and diluting to a concentration within the linear range of the method.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Evaluation:
-
Assess the separation of the parent peak from any degradation product peaks. The resolution between peaks should be greater than 1.5.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is not co-eluting with any impurities.
-
Quantify the amount of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.
-
Logical Relationship of Stability and Analytical Testing
Caption: Logical relationship between chemical properties, storage, and analytical testing.
Conclusion
The stability of this compound is a critical factor that must be carefully managed to ensure the reliability of experimental results and the quality of pharmaceutical products. By understanding its susceptibility to photodegradation, thermal decomposition, hydrolysis, and oxidation, researchers can implement appropriate storage and handling protocols. The use of a validated stability-indicating HPLC method is essential for monitoring the purity of this important synthetic intermediate and for ensuring its fitness for use in drug discovery and development. Adherence to the principles and protocols outlined in this guide will contribute to the generation of high-quality, reproducible scientific data.
References
- Allard, S., et al. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants.
- Magdy, G., et al. (2005). Stability-indicating methods for the determination of piretanide in presence of the alkaline induced degradates. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 536-544.
- Lizardo-Huerta, J. C., et al. (2019). Thermal Decomposition of Chloropicrin.
- BenchChem. (2023). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine.
- Utah State University Extension. (2001). Effect of Water pH on the Chemical Stability of Pesticides.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical and Clinical Research.
- MDPI. (2018). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 23(11), 2874.
- Al-Qurainy, F., et al. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts, 22(9), 1876-1889.
- BenchChem. (2023). A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine.
- Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments.
- Pharmaguideline. (n.d.).
- Sharma, G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- IDEX Health & Science. (n.d.).
- Singh, R., & Singh, S. (2014). Forced degradation studies: A tool for the development of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 96, 145-165.
Sources
- 1. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Photodegradation of Quercetin: Relation to Oxidation [mdpi.com]
- 5. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Section 1: Compound Profile & Strategic Importance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
6-Chloro-3-iodopyridin-2-ol is a halogenated pyridinol derivative that serves as a highly versatile and valuable building block in modern organic synthesis. For professionals in drug discovery and agrochemical research, its strategic importance cannot be overstated. The pyridine core is a prevalent scaffold in numerous biologically active molecules, and the differential reactivity of the chloro and iodo substituents provides a powerful tool for regioselective functionalization.[1] The chlorine and iodine atoms act as excellent leaving groups and reactive handles, enabling a wide array of cross-coupling reactions and nucleophilic substitutions essential for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of the critical safety and handling protocols required to work with this compound, ensuring both personal safety and experimental integrity.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 6-chloro-2-iodopyridin-3-ol, 6-Chloro-2-iodo-3-hydroxypyridine[2][3][4] |
| CAS Number | 188057-26-3[2][4][5] |
| Molecular Formula | C₅H₃ClINO[2][6] |
| Molecular Weight | 255.44 g/mol [2] |
| Appearance | Light yellow solid powder[7] |
| Melting Point | 93 - 96 °C[7] |
Section 2: Hazard Identification & Risk Assessment
A thorough understanding of the inherent hazards of this compound is fundamental to its safe handling. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system. The following table summarizes its classification under the Globally Harmonized System (GHS).
| GHS Pictogram | Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation[3][4][5] | |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation[3][4][5] | |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3 | H335: May cause respiratory irritation[3][4][5] | |
| Acute Toxicity, Oral, Category 4 (Potential) | H302: Harmful if swallowed[4] |
Causality of Hazards for the Researcher:
-
Dermal & Ocular Irritation: As a solid powder, fine particles can easily come into contact with skin or eyes, leading to irritation. The chemical's interaction with moisture on these surfaces can cause localized inflammatory responses.
-
Respiratory Irritation: Inhalation of the fine dust can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[3][5] This underscores the critical importance of handling the solid form within a certified chemical fume hood.
Section 3: Engineering Controls & Personal Protective Equipment (PPE) - The First Line of Defense
The hierarchy of controls in chemical safety prioritizes engineering solutions over personal protective equipment. PPE should be considered the final barrier between the researcher and the chemical hazard.[8]
Engineering Controls Protocol
Effective engineering controls are non-negotiable when handling this compound.
-
Work Area Designation: All weighing and transfer operations involving the solid compound must be performed within a certified chemical fume hood to control dust and vapors.[9]
-
Ventilation Verification: Before commencing work, verify that the fume hood is functioning correctly, with an audible alarm system for airflow failure.
-
Emergency Equipment Access: Ensure that a fully functional emergency eyewash station and safety shower are unobstructed and readily accessible near the workstation.[5][7]
Personal Protective Equipment (PPE) Protocol
The correct selection and use of PPE provide a critical layer of protection.
-
Eye and Face Protection: Wear ANSI Z87.1-certified chemical safety goggles at all times.[7][9] For procedures with a heightened risk of splashing, a face shield should be worn over the goggles.[8][9]
-
Hand Protection: Chemically resistant gloves are mandatory.[10] Nitrile gloves are suitable for incidental contact. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[9]
-
Body Protection: A standard laboratory coat must be worn and fully buttoned to protect the skin.[7][9]
-
Respiratory Protection: All handling of the solid should occur in a fume hood.[9] In the rare event a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[9][11]
Section 4: Standard Operating Procedures (SOP) for Safe Handling
Adherence to validated protocols is essential for mitigating risks.
Protocol 4.1: Weighing and Transfer of Solid Compound
-
Preparation: Set up all necessary equipment (spatulas, weigh boats, glassware) within the chemical fume hood before introducing the compound.
-
Aliquotting: Gently scoop the powder from the reagent bottle. Avoid any actions that could generate dust, such as tapping or shaking the spatula.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel. If any material is spilled within the hood, it should be cleaned immediately following the spill management protocol.
-
Closure: Securely close the reagent bottle immediately after use to prevent absorption of moisture and exposure to light.
Protocol 4.2: Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][7][12]
-
Security: The compound should be stored in a locked cabinet or an area accessible only to authorized personnel.[2][5]
-
Environmental Conditions: The compound is light-sensitive.[5][13] Store in a dark place or in an amber vial. A storage temperature of 2-8°C is recommended to ensure long-term stability.[14]
Section 5: Emergency Response & Spill Management
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[5][7][15] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][7][15] |
| Eye Contact | Rinse cautiously and immediately with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7][15] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[3][7] |
Spill Management Workflow
The following workflow outlines the logical steps for responding to a chemical spill.
Caption: Workflow for managing a chemical spill.
Protocol 5.3: Decontamination & Disposal
-
Containment: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[13] For a solution, cover with an inert absorbent material (e.g., vermiculite, sand), allow it to absorb, and then scoop the mixture into a waste container.[12]
-
Cleaning: Wash the spill area with soap and water.
-
Disposal: All contaminated materials, including gloves and absorbents, must be placed in a sealed, properly labeled hazardous waste container.[7] Dispose of the waste through an approved environmental disposal service, following all local and national regulations.[5][7]
Section 6: Chemical Reactivity & Stability
-
Stability: The compound is stable under recommended storage conditions but is sensitive to light.[5][7][13]
-
Conditions to Avoid: Avoid direct sunlight, excessive heat, and incompatible materials.[7][13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen iodide.[5][7][13]
Section 7: References
-
First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
-
Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). American Society of Health-System Pharmacists. [Link]
-
Personal protective equipment for preparing toxic drugs. (2013-10-03). GERPAC. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019-07-01). PubMed. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
6-Chloro-2-iodo-3-hydroxypyridine | C5H3ClINO | CID 23433158. PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 6-Chloro-2-iodo-3-hydroxypyridine | C5H3ClINO | CID 23433158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. CAS 188057-26-3 | 6-chloro-2-iodopyridin-3-ol - Synblock [synblock.com]
- 7. fishersci.com [fishersci.com]
- 8. pppmag.com [pppmag.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. gerpac.eu [gerpac.eu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. 1224719-11-2|this compound|BLD Pharm [bldpharm.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
A Senior Application Scientist's Guide to the Commercial Sourcing and Quality Verification of 6-Chloro-3-iodopyridin-2-ol for Pharmaceutical Research and Development
Introduction: The Critical Role of a Niche Intermediate
In the landscape of medicinal chemistry and drug discovery, the success of a synthetic campaign is fundamentally tethered to the quality of its starting materials. Heterocyclic compounds, particularly functionalized pyridines, are foundational scaffolds in a significant percentage of modern pharmaceuticals.[1][2] 6-Chloro-3-iodopyridin-2-ol (CAS No. 1224719-11-2) is a highly functionalized pyridine intermediate whose strategic arrangement of reactive sites—a chloro group, an iodo group, and a pyridin-2-ol tautomer—offers synthetic chemists a versatile platform for constructing complex molecular architectures.[3][4]
The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective, sequential cross-coupling reactions, while the pyridinol moiety provides a handle for further derivatization. This makes the molecule an invaluable building block for developing novel therapeutic agents, from oncology to neurology.[4]
However, the utility of this intermediate is directly compromised by inconsistencies in supply and quality. For the researcher, scientist, or drug development professional, sourcing this compound is not a mere procurement task; it is the first critical step in ensuring the reproducibility, validity, and success of their research. This guide provides an in-depth framework for navigating the commercial supplier landscape for this compound, establishing robust quality control protocols, and ensuring its proper handling to maintain integrity from stock bottle to reaction flask.
Section 1: Molecular Profile and Synthetic Relevance
Understanding the inherent chemical properties of this compound is paramount to both its effective use in synthesis and the design of appropriate analytical methods for its verification.
| Property | Value | Source |
| CAS Number | 1224719-11-2 | [5] |
| Molecular Formula | C₅H₃ClINO | [5] |
| Molecular Weight | 255.44 g/mol | [5][6] |
| Appearance | Off-white to light brown solid (typical) | [7] |
| Storage Conditions | 2-8°C, Inert Atmosphere, Protect from Light | [5] |
digraph "6_Chloro_3_iodopyridin_2_ol" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true, maxiter=1000]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];
// Define the molecule structure mol [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>TD><TD>TD><TD>ITD><TD>TD><TD>TD>TR><TR><TD>TD><TD>CTD><TD>--TD><TD>CTD><TD>TD>TR><TR><TD>Cl--CTD><TD>TD><TD>TD><TD>TD><TD>C--OHTD>TR><TR><TD>TD><TD>\TD><TD>TD><TD>//TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>NTD><TD>TD><TD>TD>TR>TABLE> >]; }
Caption: Chemical Structure of this compound.
Synthetic Causality: The iodine at the C3 position is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the chlorine at the C6 position. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. This differential reactivity is the cornerstone of its utility, allowing for a two-step, site-selective functionalization of the pyridine ring. A researcher can first perform a coupling reaction at the C3 position, leveraging the iodo group, and subsequently target the C6 position under more forcing conditions.
Section 2: Sourcing and Supplier Qualification
The commercial availability of this compound is primarily through specialized chemical suppliers that cater to the research and pharmaceutical industries. It is crucial to distinguish between large-scale manufacturers and smaller-scale "catalog" suppliers, as their quality systems and documentation can vary significantly. A robust supplier qualification process is not optional; it is a mandatory step to mitigate risk.
Caption: Workflow for Qualifying a Commercial Supplier.
Potential Commercial Suppliers:
| Supplier | CAS Number | Product Name | Notes |
| BLD Pharm | 1224719-11-2 | This compound | Provides key specifications like MW, formula, and storage conditions.[5] |
Note: Searches often yield structurally related but incorrect compounds. For example, 6-chloro-3-iodopyridin-2-amine (CAS 800402-06-6) is frequently listed and must be carefully distinguished from the target pyridin-2-ol.[7][8]
Supplier Evaluation Checklist:
-
Certificate of Analysis (COA) Scrutiny:
-
Does the COA specify the analytical methods used (e.g., HPLC, NMR)?
-
Is the purity reported with a specific chromatogram or spectrum? A simple percentage is insufficient.
-
Are key physical properties listed and within expected ranges?
-
-
Manufacturing and Quality System Inquiry:
-
While full GMP compliance is rare for early-stage intermediates, inquire if their processes are aligned with principles from ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients).[9][10] This indicates a mature quality system.
-
Ask for data on batch-to-batch consistency. A reliable supplier should be able to provide COAs from multiple, recent lots.
-
-
Logistical Integrity:
-
Confirm that the supplier will ship the product under the recommended storage conditions (refrigerated, inert atmosphere). Improper shipping can lead to degradation before the material ever reaches your lab.
-
Section 3: Analytical Verification and Quality Control
The supplier's COA is a starting point, not the final word. Independent, in-house verification is a cornerstone of scientific integrity and is required to build a trustworthy and self-validating research program.
Protocol 3.1: Identity Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for unambiguous structure confirmation. It provides information on the chemical environment of each proton and carbon atom, creating a unique fingerprint of the molecule. This protocol confirms that the material purchased is indeed this compound and not a related isomer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectral Analysis (Expected):
-
The pyridine ring protons should appear as two distinct doublets in the aromatic region (~6.0-8.0 ppm), showing coupling to each other.
-
A broad singlet corresponding to the hydroxyl (-OH) proton will also be present, the chemical shift of which is highly dependent on concentration and residual water.
-
-
¹³C NMR Spectral Analysis (Expected):
-
Expect five distinct signals in the aromatic region for the pyridine ring carbons. The carbon bearing the iodine will be significantly shifted upfield compared to a non-substituted carbon.
-
-
Validation: Compare the acquired spectra against predicted spectra or literature data if available. The key is to confirm the substitution pattern and the presence of all expected functional groups.[11]
Protocol 3.2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for assessing the purity of non-volatile organic compounds. It separates the target compound from impurities based on their differential partitioning between a stationary and mobile phase. By quantifying the area of the main peak relative to all other peaks, a precise purity value can be determined. This method is self-validating because it directly visualizes and quantifies impurities.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is required.[12]
-
Sample Preparation: Create a stock solution by accurately weighing ~1 mg of the sample and dissolving it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL solution.
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient Program | 5% B to 95% B over 20 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
-
Data Analysis: Inject the sample and integrate all peaks. Calculate the purity as the area percentage of the main peak. Any peak with an area >0.05% should be considered. This aligns with the principles of impurity reporting in ICH guidelines.[13]
Protocol 3.3: Impurity Identification via Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: While HPLC-UV quantifies impurities, LC-MS helps identify them. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of each impurity. This information is critical for understanding the synthetic process of the supplier and identifying potential problematic by-products (e.g., di-iodinated species, starting materials).
Methodology:
-
System: Use an LC-MS system with the same or a similar chromatographic method as described in Protocol 3.2.
-
Analysis: Analyze the mass spectrum associated with each impurity peak observed in the chromatogram.
-
Interpretation:
-
Look for masses corresponding to potential starting materials for the synthesis of this compound.
-
Check for masses corresponding to over-halogenated or under-halogenated species.
-
Identify any degradation products that may have formed during storage or synthesis.
-
Section 4: Safe Handling, Storage, and Stability
Authoritative Grounding: The safe handling of any chemical intermediate is non-negotiable. The information provided in the Safety Data Sheet (SDS) and governed by regulations must be strictly followed.
Hazard Profile:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5] Related halogenated pyridines may also cause respiratory irritation.[14][15]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][16]
Standard Operating Procedure for Handling:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.
-
Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
-
Dispensing: Use a spatula for transferring the solid. Avoid creating dust.
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.
Storage and Stability:
-
Temperature: Store at 2-8°C as recommended.[5] Storing at room temperature may accelerate degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can potentially react with the molecule over time.
-
Light: Keep in an amber vial or in a dark location to prevent photochemical degradation.
Conclusion
This compound is a potent synthetic building block whose value in research and drug development is undeniable. However, its effective use is contingent upon a rigorous and scientifically-grounded approach to sourcing and quality verification. By implementing a multi-step supplier qualification process and conducting thorough in-house analytical testing using NMR, HPLC, and LC-MS, researchers can ensure the identity, purity, and stability of this critical intermediate. This diligence is the foundation of reproducible science, protecting the integrity of experimental outcomes and ultimately accelerating the path to discovery.
References
-
Pharmaceutical Intermediate Quality Standards: A Practical Guide. SINOPEG. [Link]
-
Annex 1 WHO good practices for pharmaceutical quality control laboratories. World Health Organization (WHO). [Link]
-
Quality Guidelines. ICH. [Link]
- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents.
-
Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency (EMA). [Link]
-
Data on the identification and characterization of by-products from N-Cbz-3-aminopropanal and t-BuOOH/H2O2 chemical reaction in chloroperoxidase-catalyzed oxidations. National Institutes of Health (NIH). [Link]
-
Intermediates - 2-Chloro-3-iodopyridin-4-amine 909036-46-0 Retailer from Hyderabad. IndiaMART. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health (NIH). [Link]
-
Guidance for Industry Q10 Pharmaceutical Quality System. U.S. Food and Drug Administration (FDA). [Link]
-
Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. MDPI. [Link]
-
Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. International Journal of Life Sciences Research. [Link]
- CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents.
-
5 Bromo 6 chloro 2 picoline - ChemSupply Australia. ChemSupply Australia. [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 1224719-11-2|this compound|BLD Pharm [bldpharm.com]
- 6. CAS 188057-26-3 | 6-chloro-2-iodopyridin-3-ol - Synblock [synblock.com]
- 7. 6-chloro-3-iodopyridin-2-amine | 800402-06-6 [chemicalbook.com]
- 8. 800402-06-6 Cas No. | 6-Chloro-3-iodopyridin-2-amine | Apollo [store.apolloscientific.co.uk]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Data on the identification and characterization of by-products from N-Cbz-3-aminopropanal and t-BuOOH/H2O2 chemical reaction in chloroperoxidase-catalyzed oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Methodological & Application
Introduction: The Strategic Importance of Substituted Pyridinols
An Application Guide for the Regioselective Suzuki-Miyaura Coupling of 6-Chloro-3-iodopyridin-2-ol
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Specifically, functionalized 2-pyridinols (which exist in tautomeric equilibrium with 2-pyridones) are privileged structures found in a multitude of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for constructing carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2]
This application note provides a detailed protocol and technical guide for the regioselective Suzuki-Miyaura coupling of this compound. This di-halogenated substrate presents a unique opportunity for selective functionalization, leveraging the differential reactivity of the carbon-iodine and carbon-chlorine bonds. Understanding and controlling this selectivity is paramount for researchers aiming to build molecular complexity in a deliberate and efficient manner.
Scientific Principles: Mechanism and Regioselectivity
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (like a boronic acid or ester) and an organic halide or triflate.[3][4][5] The reaction proceeds through a well-established catalytic cycle, which is crucial to understanding reaction optimization and troubleshooting.
The Catalytic Cycle
The mechanism involves three fundamental steps:[1][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1][6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[1][7] The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates this transfer.[7][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][4]
Caption: A simplified representation of the Pd-catalyzed Suzuki-Miyaura reaction.
The Principle of Regioselectivity
For a substrate like this compound, the key to selective coupling lies in the differing strengths of the carbon-halogen bonds. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[9] This is because the C-I bond is significantly weaker and therefore undergoes oxidative addition more readily than the much stronger C-Cl bond.[6] By carefully controlling the reaction conditions (e.g., temperature, reaction time, and catalyst choice), one can selectively cleave the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations.
Detailed Experimental Protocol
This protocol is designed for the selective Suzuki-Miyaura coupling at the C-3 (iodo) position of this compound with a generic arylboronic acid.
Reagents and Materials
| Component | Role | Suggested Quantity (mmol) | Equivalents | Mol % | Notes |
| This compound | Electrophile | 1.0 | 1.0 | - | The limiting reagent. |
| Arylboronic Acid | Nucleophile | 1.2 - 1.5 | 1.2 - 1.5 | - | A slight excess ensures complete consumption of the electrophile. |
| Pd(dppf)Cl₂ | Catalyst | 0.03 - 0.05 | 0.03 - 0.05 | 3 - 5% | A reliable and robust catalyst for many Suzuki couplings.[10][11] |
| K₂CO₃ or K₃PO₄ | Base | 2.0 - 3.0 | 2.0 - 3.0 | - | K₃PO₄ is a stronger base often used for less reactive substrates.[8] |
| 1,4-Dioxane | Organic Solvent | ~5 mL | - | - | Must be degassed thoroughly. Toluene is also a common alternative.[12][13] |
| Water | Aqueous Solvent | ~1 mL | - | - | Must be degassed. A biphasic system is common and often beneficial.[5] |
Step-by-Step Methodology
Caption: A visual guide to the Suzuki coupling laboratory procedure.
-
Vessel Preparation: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (high-purity argon or nitrogen) three times. This is critical to prevent oxygen from deactivating the palladium catalyst.[14]
-
Solvent Addition: Through the condenser, add the degassed solvents (e.g., 5 mL of 1,4-dioxane and 1 mL of water) via a syringe.[13]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Vigorous stirring is essential for good mixing in a biphasic system.[14]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed. Reaction times can vary from 2 to 24 hours.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (~20 mL) and water (~20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to yield the pure 6-chloro-3-arylpyridin-2-ol product.
Optimization and Troubleshooting
While the above protocol is a robust starting point, optimization may be necessary depending on the specific boronic acid used.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Low reaction temperature | - Use a fresh bottle of catalyst or a different pre-catalyst.[14]- Ensure solvents are thoroughly degassed by sparging with N₂/Ar for 20-30 mins.[15]- Increase the temperature in 10 °C increments. |
| Protodeboronation | - The boronic acid is unstable under the reaction conditions (hydrolyzes back to the arene). | - Use a milder base (e.g., NaHCO₃ or KF).[7][15]- Use a boronic ester (e.g., pinacol ester) which can be more stable.[12]- Lower the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) source without efficient reduction to Pd(0). | - Improve the degassing procedure.[14]- Ensure an inert atmosphere is maintained throughout the reaction. |
| Reaction Stalls | - Catalyst deactivation. | - Consider using more robust ligands, such as bulky biarylphosphine ligands (e.g., SPhos, XPhos), which can improve catalyst stability and activity.[16][17] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of 3-aryl-6-chloropyridin-2-ols. The success of this transformation hinges on exploiting the inherent difference in reactivity between the C-I and C-Cl bonds. By employing a standard palladium catalyst, an appropriate base, and carefully deoxygenated solvents, researchers can achieve high yields of the desired mono-coupled product. The resulting chlorinated pyridinol is a valuable intermediate, primed for further functionalization at the C-6 position through subsequent cross-coupling or nucleophilic aromatic substitution reactions, thereby providing a versatile entry point to a wide range of complex molecules for pharmaceutical and materials science applications.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available from: [Link]
-
BYJU'S. (2024). Suzuki Coupling Reaction. Available from: [Link]
-
ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Available from: [Link]
-
MDPI. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Available from: [Link]
-
ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available from: [Link]
-
ACS Publications. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
ACS Publications. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available from: [Link]
-
Myers, A. (2007). The Suzuki Reaction. Available from: [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
ResearchGate. (2016). The Suzuki-Miyaura reactions of halopyridines and the side products. Available from: [Link]
-
National Institutes of Health. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
National Institutes of Health. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki? Available from: [Link]
-
Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available from: [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link]
-
ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
Reddit. (2021). Help needed with unreproducible Suzuki coupling. Available from: [Link]
-
MDPI. (2018). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available from: [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link]
-
National Institutes of Health. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Chemoselective Sonogashira Coupling of 6-Chloro-3-iodopyridin-2-ol
Introduction: Strategic Alkynylation of Dihalo-Pyridinols
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (typically from aryl or vinyl halides) and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium- and copper-cocatalyzed transformation is invaluable for its mild reaction conditions and broad functional group tolerance, making it a favored method in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][4][5]
This guide focuses on the specific application of the Sonogashira reaction to 6-chloro-3-iodopyridin-2-ol, a substrate of significant interest in medicinal chemistry. The presence of two different halogen atoms on the pyridinol scaffold presents a classic challenge of chemoselectivity. By leveraging the inherent reactivity differences between an aryl iodide and an aryl chloride, the Sonogashira coupling can be directed with high precision to the 3-position, leaving the 6-chloro substituent intact for subsequent orthogonal transformations. This document provides a deep dive into the mechanistic rationale, optimization of reaction parameters, a detailed experimental protocol, and troubleshooting guidance for researchers in drug development and synthetic chemistry.
The Catalytic Heart of the Reaction: Mechanism & Rationale
The success of the Sonogashira coupling hinges on the synergistic action of two distinct catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding this dual mechanism is paramount to rational troubleshooting and optimization.
The Dual Catalytic Cycle
The generally accepted mechanism proceeds as follows:
-
Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the most reactive C-X bond—in this case, the C-I bond of this compound—to form a Pd(II) intermediate.[1][8][9]
-
Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide species.[1][10] This step is crucial for activating the alkyne.
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.[9][11] This is the key step where the two cycles intersect.
-
Reductive Elimination: The resulting alkynyl-palladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]
The Principle of Chemoselectivity
The selective functionalization at the 3-position is governed by the relative reactivity of the carbon-halogen bonds towards oxidative addition with the Pd(0) catalyst. The established reactivity trend is C–I > C–Br > C–OTf >> C–Cl.[1][6][9] The C–I bond is significantly weaker and more polarizable than the C–Cl bond, making it far more susceptible to oxidative addition under typical Sonogashira conditions. This large difference in reactivity allows for a wide experimental window where the C-I bond reacts exclusively, leaving the C-Cl bond untouched.
Key Parameters for Reaction Optimization
The success of the Sonogashira coupling of this compound is contingent upon the careful selection and optimization of several key parameters.
| Parameter | Selection Rationale & Expert Insights |
| Palladium Catalyst | Choice: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are standard and reliable choices. Pd(II) precatalysts like Pd(PPh₃)₂Cl₂ are often preferred for their air stability; they are reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[1] Loading: Typically 1-5 mol% is sufficient. Higher loadings may be required for less reactive alkynes but can lead to increased side products. |
| Copper(I) Cocatalyst | Choice: Copper(I) iodide (CuI) is the most common and effective cocatalyst.[1] It is essential for activating the alkyne and facilitating the rate-limiting transmetalation step.[4][7] Loading: Usually 1-10 mol%. Note: Copper-free conditions exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling), but these often require stronger bases, specialized ligands, or higher temperatures.[1][12] |
| Ligand | Choice: Triphenylphosphine (PPh₃) is the workhorse ligand for this reaction, typically introduced as part of the palladium complex (e.g., Pd(PPh₃)₄) or added separately.[13] Its role is to stabilize the palladium center and modulate its reactivity. For challenging substrates, more electron-rich or bulky phosphine ligands like XPhos can sometimes improve yields.[14] |
| Base | Choice: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is critical. It serves two main purposes: deprotonating the terminal alkyne to form the acetylide and neutralizing the HI generated during the reaction.[1][13] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, often in polar aprotic solvents like DMF or DMSO.[1][5] |
| Solvent | Choice: Anhydrous, degassed solvents are crucial to prevent quenching of reactive species and oxidation of the Pd(0) catalyst.[1] Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile. In many cases, the amine base (e.g., Et₃N) can be used as both the base and the solvent, particularly for reactions run at elevated temperatures.[13][14] |
| Temperature | Range: Given the high reactivity of the aryl iodide, the reaction can often be performed at room temperature or with mild heating (40-60 °C).[1] Monitoring the reaction by TLC or LC-MS is key to determine the optimal temperature that ensures complete conversion without promoting decomposition or side reactions. |
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic terminal alkyne.
Materials and Reagents
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 equiv, 2.5 mol%)
-
Copper(I) Iodide [CuI] (0.05 equiv, 5.0 mol%)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.025 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen or argon gas three times to establish an inert atmosphere. An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst.[1]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (to make a ~0.1 M solution based on the pyridinol) and anhydrous Et₃N (3.0 equiv) via syringe. Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. If no significant conversion is observed after 2-4 hours, gently heat the mixture to 50 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting this compound is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute it with ethyl acetate and quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x) and brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 6-chloro-3-(alkynyl)pyridin-2-ol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently anhydrous/degassed conditions. 3. Base is not strong enough or has been quenched. | 1. Ensure a proper inert atmosphere; use fresh, high-quality catalyst. 2. Use freshly distilled/dried solvents and degas thoroughly with N₂/Ar bubbling. 3. Use fresh, anhydrous base. Consider a stronger base if necessary. |
| Alkyne Homocoupling | 1. Presence of oxygen promoting the Glaser coupling. 2. Reaction temperature is too high. | 1. Rigorously deoxygenate all solvents and maintain a strict inert atmosphere. 2. Run the reaction at the lowest effective temperature. Consider a copper-free protocol if the problem persists.[12] |
| Dehalogenation | The desired product is reduced, removing the chloro-substituent. | This is less common but can occur. Ensure the base is not excessively strong. Lowering the reaction temperature can mitigate this side reaction. |
| Formation of Complex Mixture | 1. Substrate or product decomposition. 2. Reaction run for too long or at too high a temperature. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Li, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1032–1040. [Link]
-
Request PDF. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. [Link]
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics. [Link]
-
Beilstein-Institut. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry. [Link]
-
National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
ACS Publications. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes | Organic Letters. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
YouTube. (2019). Sonogashira coupling. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
-
National Institutes of Health. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Semantic Scholar. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
-
University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes. [Link]
-
Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thalesnano.com [thalesnano.com]
- 13. scirp.org [scirp.org]
- 14. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
Palladium-catalyzed cross-coupling of 6-Chloro-3-iodopyridin-2-ol
An Application Guide to the Strategic Functionalization of 6-Chloro-3-iodopyridin-2-ol via Palladium-Catalyzed Cross-Coupling
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry and drug development, pyridin-2-ol scaffolds are privileged structures, forming the core of numerous biologically active compounds. The dihalogenated derivative, this compound, represents a particularly versatile and powerful building block. Its utility stems from the differential reactivity of its two halogen substituents—iodine and chlorine—in palladium-catalyzed cross-coupling reactions. This inherent electronic disparity allows for programmed, regioselective functionalization, enabling the sequential introduction of diverse molecular fragments.
This guide provides a comprehensive overview of the palladium-catalyzed cross-coupling reactions of this compound. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying principles that govern these transformations. We will explore the causality behind experimental choices, from catalyst and ligand selection to the choice of base and solvent, empowering researchers to not only replicate but also rationally adapt these methods for their specific synthetic challenges. The protocols described herein are designed as self-validating systems, offering insights into expected outcomes and troubleshooting strategies.
Core Principle: Understanding Regioselectivity
The cornerstone of utilizing this compound is controlling the regioselectivity of the cross-coupling. The general order of reactivity for halogens in palladium-catalyzed reactions is I > Br > OTf > Cl.[1][2] This hierarchy is primarily dictated by the carbon-halogen bond dissociation energy (BDE); the C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition by a Pd(0) catalyst, the crucial first step in the catalytic cycle.
Therefore, by employing mild reaction conditions, one can selectively activate the C3-I bond while leaving the more robust C6-Cl bond untouched. This initial coupling yields a 3-substituted-6-chloropyridin-2-ol intermediate, which is itself a valuable substrate for a second, typically more forcing, cross-coupling reaction at the C6 position. This stepwise approach provides a powerful and convergent route to complex, polysubstituted pyridinols.
Caption: Workflow for the sequential, regioselective functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for introducing aryl, heteroaryl, or vinyl groups.[3] It is celebrated for its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents.[4][5]
Mechanistic Insight
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyridinol.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[1][4]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.[1]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This protocol is optimized for the selective coupling of an arylboronic acid at the C3 position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Add Pd(PPh₃)₄ (0.03 eq) to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a substrate concentration of approximately 0.1 M. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is essential for reproducibility.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-6-chloropyridin-2-ol.
| Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 88-96% |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-90% |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds by coupling aryl halides with terminal alkynes.[6][7] This transformation is instrumental in constructing rigid molecular scaffolds and is widely used in materials science and medicinal chemistry.[8]
Mechanistic Insight
The reaction classically involves two interconnected catalytic cycles: a palladium cycle, similar to the Suzuki coupling, and a copper(I) co-catalyst cycle.[7][9]
-
Palladium Cycle: Manages the oxidative addition of the aryl halide and the final reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation to the palladium center, which is often the rate-limiting step.[9]
The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[7] However, copper-free variants have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[8]
Protocol: Selective Sonogashira Coupling at the C3-Iodo Position
This protocol details the copper(I)-cocatalyzed coupling of a terminal alkyne.
Materials:
-
This compound
-
Terminal Alkyne (1.3 equivalents)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed tube, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF or DMF, followed by the amine base (3.0 eq). The amine acts as both the base and a solvent.
-
Add the terminal alkyne (1.3 eq) dropwise via syringe.
-
Stir the reaction at room temperature. For less reactive substrates, gentle heating to 40-50 °C may be required.
-
Monitor the reaction by TLC or LC-MS. Completion is usually achieved within 4-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 3-alkynyl-6-chloropyridin-2-ol.
| Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 80-92% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 85-95% |
| 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 75-88% |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[10][11] The reaction exhibits remarkable scope, allowing the coupling of aryl halides with a vast array of primary and secondary amines, anilines, and even ammonia equivalents.[11]
Mechanistic Insight
The catalytic cycle mirrors other cross-coupling reactions but has unique requirements, particularly in ligand design.[10]
-
Oxidative Addition: Pd(0) inserts into the C-I bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is often the rate-determining step. The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. Bulky, electron-rich biarylphosphine ligands are crucial as they accelerate this final step, preventing competing side reactions like beta-hydride elimination.[12]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
Application Notes & Protocols: 6-Chloro-3-iodopyridin-2-ol as a Versatile Building Block for Modern Drug Discovery
Abstract
The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical properties and versatile biological activities.[1][2] 6-Chloro-3-iodopyridin-2-ol emerges as a particularly strategic building block for drug discovery programs. Its unique di-halogenated structure, featuring a highly reactive iodine atom at the C3 position and a less reactive chlorine atom at the C6 position, permits selective and sequential functionalization. This differential reactivity is the cornerstone of its utility, enabling the construction of complex, multi-substituted pyridine derivatives in a controlled and predictable manner. This guide provides an in-depth analysis of the reactivity of this compound and offers detailed, field-proven protocols for its application in key cross-coupling reactions, empowering researchers to leverage its full potential in the synthesis of novel therapeutic agents.
Introduction: The Strategic Advantage of Differential Reactivity
Pyridinone-containing compounds exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][3] The scaffold's value lies in its ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for amides and phenyl groups, thereby influencing a molecule's solubility, lipophilicity, and metabolic stability.[2][4]
This compound capitalizes on these core advantages and adds a layer of synthetic versatility. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by palladium(0) catalysts than the carbon-chlorine (C-Cl) bond.[5] This reactivity differential allows for the precise and selective modification of the C3 position via reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, while leaving the C6-chloro group intact for subsequent transformations. This sequential approach is paramount for building molecular complexity and efficiently exploring the chemical space around the pyridinone core.
Key Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1224719-11-2 | [6] |
| Molecular Formula | C₅H₃ClINO | [6] |
| Molecular Weight | 255.44 g/mol | [7] |
| Appearance | Off-white to light yellow solid | - |
| Tautomerism | Exists in equilibrium with the 6-chloro-3-iodo-2-pyridone form, with the pyridone tautomer typically predominating in solution. | [2] |
Logical Workflow for Sequential Functionalization
The primary application of this compound is in sequential, palladium-catalyzed cross-coupling reactions. The workflow below illustrates the strategic approach to building a di-substituted pyridinone derivative, first targeting the more reactive C-I bond, followed by functionalization of the C-Cl bond.
Caption: Sequential cross-coupling workflow for this compound.
Core Application Protocols
The following protocols are designed to be robust starting points for the functionalization of this compound. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling at the C3 Position
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the introduction of diverse aryl and heteroaryl moieties.[8][9] This protocol selectively targets the C3-iodo position.
Reaction Scheme: R-B(OH)₂ + this compound → 6-Chloro-3-(R)-pyridin-2-ol
Detailed Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[10]
-
Catalyst Addition: Add the palladium catalyst. A common choice is Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable phosphine ligand like SPhos or XPhos (5-10 mol%).[9][11]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v), via syringe.[10]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 6-chloro-3-arylpyridin-2-ol derivative.
Causality Behind Experimental Choices:
-
Catalyst: The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) states to facilitate oxidative addition, transmetalation, and reductive elimination.[12] Pd(PPh₃)₄ is a reliable, commercially available choice, while more advanced catalysts using bulky, electron-rich phosphine ligands can improve yields for challenging substrates.[9]
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9] Carbonates are often sufficient, but stronger bases may be needed for less reactive boronic acids.
-
Solvent: A mixed solvent system including water often accelerates the reaction by aiding in the dissolution of the base and stabilizing key intermediates in the catalytic cycle.
Protocol 2: Sonogashira Coupling at the C3 Position
The Sonogashira coupling is an efficient method for forming C(sp²)-C(sp) bonds, installing an alkyne functionality that can serve as a handle for further chemistry or as a key pharmacophore itself.[13][14]
Reaction Scheme: R-C≡CH + this compound → 6-Chloro-3-(C≡C-R)-pyridin-2-ol
Detailed Step-by-Step Methodology:
-
Vessel Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (5-10 mol%).
-
Inert Atmosphere: Seal the vessel, and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent and Amine Base: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base such as triethylamine (TEA) or diisopropylamine (DIPEA) (2.0-3.0 equiv). The amine acts as both the base and often as a solvent component.[15]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS). Copper-free versions may require higher temperatures.[13]
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. The palladium complex performs the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[15] This intermediate undergoes rapid transmetalation with the palladium center, accelerating the overall reaction and allowing for milder conditions.[5]
-
Amine Base: The amine base is essential for deprotonating the terminal alkyne to form the acetylide anion. It also serves to neutralize the HX acid generated during the catalytic cycle.[14]
Protocol 3: Buchwald-Hartwig Amination at the C6 Position
After functionalizing the C3 position, the remaining C6-chloro group can be targeted. The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing the introduction of a vast range of primary and secondary amines.[16][17]
Reaction Scheme (using a C3-functionalized intermediate): R¹R²NH + 6-Chloro-3-(R)-pyridin-2-ol → 6-(NR¹R²)-3-(R)-pyridin-2-ol
Detailed Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk tube or vial, add the 6-chloro-3-substituted-pyridin-2-ol intermediate (1.0 equiv), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv).
-
Catalyst System: Add a palladium pre-catalyst (e.g., G3 or G4 palladacycles, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized, bulky electron-rich phosphine ligand (e.g., RuPhos, BrettPhos, 2-4 mol%).[18]
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere (Argon/N₂).
-
Reagent Addition: Add a degassed, anhydrous aprotic solvent (e.g., toluene, dioxane, or THF).[19] Then, add the amine (1.2-1.5 equiv).
-
Reaction: Heat the reaction mixture with vigorous stirring at 80-120 °C. Monitor progress by LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue via flash column chromatography.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination.[18] Bulky, electron-rich phosphine ligands (like those developed by the Buchwald group) are required to promote the key steps of the catalytic cycle: oxidative addition of the less reactive aryl chloride and the final C-N reductive elimination, which is often the rate-limiting step.[16][20]
-
Base: A strong base is required to deprotonate the amine, forming the amide nucleophile that enters the catalytic cycle.[19] NaOtBu is highly effective but can be incompatible with base-sensitive functional groups; in such cases, Cs₂CO₃ or K₃PO₄ offer milder alternatives.[19]
Case Study: Synthesis of a BCL-2 Inhibitor Pharmacophore
Derivatives of the pyridinone scaffold are found in potent anti-cancer agents. For instance, Venetoclax (ABT-199) is a selective B-cell lymphoma 2 (BCL-2) inhibitor used to treat certain types of leukemia.[21][22] BCL-2 is an anti-apoptotic protein that prevents cancer cells from undergoing programmed cell death.[22][23] Inhibiting BCL-2 restores this natural process. The following is a hypothetical synthesis of a core structure related to such inhibitors, demonstrating the application of the protocols described above.
Synthetic Pathway
Caption: Hypothetical synthesis of a drug-like core using sequential coupling.
Biological Context: BCL-2 Pathway
Caption: Simplified BCL-2 pathway showing mechanism of BCL-2 inhibitors.
Conclusion
This compound is a high-value, strategic building block for drug discovery. Its well-defined reactivity hierarchy enables chemists to perform selective, sequential cross-coupling reactions, providing a reliable and efficient route to complex substituted pyridinone scaffolds. The robust protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a practical toolkit for researchers aiming to construct novel chemical libraries and accelerate the development of next-generation therapeutics.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]
-
ABT-199 Synthesis: Chemical Properties of Intermediate CAS 1628047-84-6. Prism Pharmatech. Available at: [Link]
-
Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]
- CN104370905A - Synthesis of Bcl-2 inhibitor ABT-199. Google Patents.
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]
-
A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. Available at: [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]
-
The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Autech Industry Co.,Limited. Available at: [Link]
-
The Science Behind ABT-199: A Deep Dive into BCL-2 Inhibition and Cancer Treatment. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PubMed Central. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis. PubMed Central. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. Available at: [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. 1224719-11-2|this compound|BLD Pharm [bldpharm.com]
- 7. CAS 188057-26-3 | 6-chloro-2-iodopyridin-3-ol - Synblock [synblock.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ABT-199 synthesis - chemicalbook [chemicalbook.com]
- 22. nbinno.com [nbinno.com]
- 23. caymanchem.com [caymanchem.com]
Application Note: Strategic Derivatization of 6-Chloro-3-iodopyridin-2-ol for Medicinal Chemistry Scaffolding
Abstract
The pyridin-2(1H)-one, or hydroxypyridine, motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it invaluable for designing molecules with high target affinity and favorable pharmacokinetic profiles.[1] This application note provides a detailed guide to the strategic derivatization of 6-chloro-3-iodopyridin-2-ol, a highly versatile trifunctional building block. By leveraging the orthogonal reactivity of its iodo, chloro, and hydroxyl groups, researchers can rapidly generate diverse molecular libraries for drug discovery programs. We present validated protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—enabling the selective functionalization of the pyridine core.
Introduction: The Strategic Value of this compound
The utility of this compound lies in the differential reactivity of its three functional handles. The carbon-halogen bond strength follows the order C-I < C-Br < C-Cl, making the C-I bond at the 3-position the most reactive site for palladium-catalyzed cross-coupling reactions.[3] This allows for selective functionalization at C3 while leaving the C6-chloro group intact for subsequent transformations. The chlorine atom at the 6-position (ortho to the ring nitrogen) is electronically activated, making it a suitable handle for both cross-coupling and nucleophilic aromatic substitution reactions.[4] Finally, the pyridin-2-ol moiety exists in tautomeric equilibrium with its pyridinone form and can be readily O-alkylated. This orthogonal reactivity provides a powerful platform for building molecular complexity in a controlled, stepwise manner.
This guide explains the causality behind experimental choices and provides robust, step-by-step protocols to empower researchers in their synthetic campaigns.
Orthogonal Derivatization Strategies
The selective modification of the scaffold is primarily achieved through palladium-catalyzed cross-coupling reactions. The general workflow involves initial derivatization at the most reactive C3-I bond, followed by functionalization at the more robust C6-Cl position.
Caption: Sequential derivatization workflow for this compound.
C3-Position: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[5][6] Due to the high reactivity of the C-I bond, this transformation proceeds with excellent regioselectivity at the C3 position.
Mechanistic Rationale: The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6][7] The choice of base is critical for activating the boronic acid to facilitate transmetalation.[8]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Toluene/H₂O | 100 | ~88 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DMF/H₂O | 90 | ~92 |
| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | Dioxane/H₂O | 100 | ~85 |
C3-Position: Sonogashira Coupling
To introduce alkyne functionalities, the Sonogashira coupling offers a mild and efficient route. This reaction couples a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper(I) complexes.[3][9]
Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles.[10] The palladium cycle mirrors that of other cross-couplings, while the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[10] The use of an amine base is crucial for both deprotonating the alkyne and serving as a ligand.[9]
Table 2: Representative Conditions for Sonogashira Coupling
| Terminal Alkyne (R-C≡CH) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3%) | CuI (5%) | Et₃N | THF | RT | >95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (4%) | CuI (6%) | DIPEA | DMF | RT | ~90 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3%) | CuI (5%) | Et₃N | THF | RT | ~88 |
| 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ (3%) | CuI (5%) | Et₃N | DMF | RT | ~93 |
C6-Position: Buchwald-Hartwig Amination
After functionalizing the C3 position, the C6-chloro group becomes the target for C-N bond formation via the Buchwald-Hartwig amination.[11][12] Aryl chlorides are generally less reactive than bromides or iodides, often requiring more specialized catalyst systems composed of a palladium precursor and a sterically hindered, electron-rich phosphine ligand.[4]
Mechanistic Rationale: The rate-limiting step for aryl chlorides is typically the oxidative addition of the C-Cl bond to the Pd(0) center.[4] Modern bulky phosphine ligands (e.g., XantPhos, BrettPhos) accelerate this step and promote the subsequent reductive elimination, preventing side reactions like hydrodehalogenation.[4][13] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.[12]
Table 3: Representative Conditions for Buchwald-Hartwig Amination (Assuming a C3-substituted 6-chloropyridin-2-ol substrate)
| Amine (R¹R²NH) | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2%) | XantPhos (4%) | Cs₂CO₃ | Dioxane | 110 | ~85 |
| Morpholine | Pd(OAc)₂ (3%) | RuPhos (6%) | NaOtBu | Toluene | 100 | >90 |
| Benzylamine | Pd₂(dba)₃ (2%) | BrettPhos (4%) | K₃PO₄ | Toluene | 110 | ~82 |
| N-Methylpiperazine | Pd(OAc)₂ (3%) | XantPhos (6%) | NaOtBu | Dioxane | 100 | ~89 |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All catalysts, reagents, and solvents should be handled under an inert atmosphere (Nitrogen or Argon) where specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C3-Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of argon.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
Protocol 2: General Procedure for Sonogashira Coupling at the C3-Position
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Degassed solvent (e.g., THF or DMF)
-
Amine base (e.g., Triethylamine (Et₃N), 3.0 equiv)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 6-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination at the C6-Position
Materials:
-
C3-substituted 6-chloropyridin-2-ol (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., XantPhos, 0.04 equiv)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the C3-substituted 6-chloropyridin-2-ol substrate and a stir bar.
-
Seal the vessel, remove from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.
-
Add the amine nucleophile via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Heat the reaction mixture to 100-110 °C and stir for 8-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
References
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Gao, C. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Singh, R. et al. (2018). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Available at: [Link]
-
Kashani, S.K. et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Narendar, P. et al. (2009). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Verma, R. et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Procter, D.J. et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: 6-Chloro-3-iodopyridin-2-ol as a Versatile Building Block in Agrochemical Synthesis
Introduction: The Strategic Value of 6-Chloro-3-iodopyridin-2-ol
The pyridine ring is a cornerstone of modern agrochemical design, forming the core scaffold of numerous high-performance fungicides, insecticides, and herbicides.[1][2][3] Its prevalence is due to its unique electronic properties, metabolic stability, and synthetic versatility. Within this class, this compound stands out as a particularly valuable intermediate for agrochemical research and development. Its strategic arrangement of three distinct reactive centers—the C3-iodo, the C6-chloro, and the C2-pyridinol—offers a powerful platform for constructing complex molecular architectures through sequential and highly selective chemical transformations.
The key to this molecule's utility lies in the principle of orthogonal reactivity . The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This predictable difference in reactivity allows for selective functionalization at the C3 position while leaving the C6-chloro group intact for subsequent modification. The C2-pyridinol moiety, existing in tautomeric equilibrium with its pyridone form, provides a third handle for derivatization, commonly exploited for introducing ether linkages or the critical phosphorothioate group found in many organophosphate insecticides.[4]
This guide provides a detailed exploration of the synthetic applications of this compound, offering field-proven insights and step-by-step protocols for its key transformations.
Section 1: Strategic Synthesis via Orthogonal Reactivity
The differential reactivity of the C-I and C-Cl bonds is the foundation of any synthetic strategy involving this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, will overwhelmingly favor oxidative addition into the weaker C-I bond. This allows for the precise installation of aryl, heteroaryl, or alkyl groups at the C3 position. The C6-chloro position can then be targeted in a subsequent step, typically via nucleophilic aromatic substitution (SNAr), which is facilitated by the electron-withdrawing nature of the pyridine ring.
Sources
Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 6-Chloro-3-iodopyridin-2-ol
Abstract
This technical guide provides a comprehensive protocol and in-depth scientific rationale for the selective Buchwald-Hartwig amination of 6-Chloro-3-iodopyridin-2-ol. The inherent challenge of this substrate lies in the presence of two distinct halogen atoms (iodine and chlorine) and a potentially interfering acidic hydroxyl group. This document outlines a robust methodology to achieve selective C-N bond formation at the C-I position, a critical transformation for synthesizing complex heterocyclic molecules in pharmaceutical and materials science research. We will explore the mechanistic basis for this selectivity, detail optimal reaction conditions, provide a step-by-step experimental protocol, and offer a guide for troubleshooting common issues.
Introduction: The Challenge and Opportunity
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and functional materials.[1]
The substrate, this compound, presents a trifecta of synthetic challenges:
-
Regioselectivity: With two potential reaction sites, the C-I and C-Cl bonds, achieving selective amination at a single position is paramount to avoid complex product mixtures.
-
Substrate Sensitivity: The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridone form. The acidic proton of the hydroxyl group can react with the strong bases typically required for the catalytic cycle, potentially deactivating the catalyst or leading to unwanted side reactions.
-
Catalyst Inhibition: Pyridine-based substrates can coordinate strongly to the palladium center, sometimes acting as catalyst poisons and impeding the reaction.[4]
This guide addresses these challenges by leveraging fundamental mechanistic principles to develop a reliable and selective protocol.
Mechanistic Rationale for Selectivity
The selectivity of the Buchwald-Hartwig amination on di-halogenated substrates is primarily governed by the relative rates of the oxidative addition step.[5] The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl halide to a Pd(0) complex.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The rate-determining step for many cross-coupling reactions is the initial oxidative addition.[5][6] The bond strength of the carbon-halogen bond significantly influences this rate. The general reactivity trend for aryl halides is:
C-I > C-Br > C-OTf > C-Cl
The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making it far more susceptible to oxidative addition by the Pd(0) catalyst.[7] By carefully controlling reaction parameters such as temperature and reaction time, we can exploit this vast difference in reactivity to ensure the amination occurs exclusively at the C-3 (iodo) position while leaving the C-6 (chloro) position untouched.
Optimizing Reaction Parameters: A Guided Approach
The success of this selective amination hinges on the judicious choice of catalyst, ligand, base, and solvent.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Palladium Precatalyst | XPhos Pd G3 or RuPhos Pd G4 | These are air- and moisture-stable precatalysts that efficiently generate the active Pd(0) species in solution. They are highly active for coupling reactions involving heteroaromatic substrates.[7] |
| Ligand | XPhos or RuPhos | These bulky, electron-rich dialkylbiaryl phosphine ligands promote fast rates of reductive elimination and are effective for coupling a wide range of amines, including primary and secondary amines.[1][7] |
| Base | Cs₂CO₃ or K₃PO₄ | A moderately weak, non-nucleophilic base is crucial. Strong bases like NaOtBu could deprotonate the pyridinol -OH group, leading to solubility issues and potential O-arylation side products. Weaker bases like cesium carbonate or potassium phosphate are strong enough to facilitate the deprotonation of the amine within the palladium coordination sphere but are less likely to cause substrate decomposition.[7][8] |
| Solvent | Dioxane or Toluene | These are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions.[9] They offer good solubility for the reagents and can be heated to the required temperatures. Rigorous degassing is essential to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80-100 °C | This temperature range provides sufficient thermal energy to drive the reaction at a reasonable rate without providing enough energy to initiate the much slower oxidative addition into the C-Cl bond. |
| Amine Substrate | Primary or Secondary Alkyl/Aryl Amines | The protocol is generally applicable. For this note, we will use Morpholine as a representative secondary amine. |
Detailed Experimental Protocol
This protocol describes the selective amination of this compound with morpholine.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the selective amination protocol.
Materials:
-
This compound (1.0 eq, 271.4 g/mol )
-
Morpholine (1.2 eq, 87.12 g/mol )
-
XPhos Pd G3 (0.02 eq, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq, 325.8 g/mol )
-
Anhydrous, Degassed 1,4-Dioxane
-
Ethyl Acetate (EtOAc), Hexanes, Deionized Water, Brine
-
Silica Gel
Equipment:
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Septum and nitrogen/argon line
-
Heating mantle or oil bath with temperature controller
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a stir bar, add this compound (e.g., 271 mg, 1.0 mmol), Cesium Carbonate (652 mg, 2.0 mmol), and XPhos Pd G3 (17 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous, degassed 1,4-dioxane (5 mL). Stir the suspension for 5 minutes. Then, add morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes) or by taking a small aliquot for LC-MS analysis to confirm the consumption of the starting material and formation of the desired product mass.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (15 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the pure product, 6-chloro-3-(morpholino)pyridin-2-ol.
Characterization of Expected Product
The final product should be characterized thoroughly to confirm its identity and purity.
| Analysis Technique | Expected Observations for 6-chloro-3-(morpholino)pyridin-2-ol |
| ¹H NMR | Disappearance of the proton at the C-3 position. Appearance of new signals corresponding to the morpholine protons (typically two multiplets around 3.0-4.0 ppm). Aromatic protons will show shifts consistent with the new electron-donating group. |
| ¹³C NMR | Appearance of new signals for the morpholine carbons. A significant upfield or downfield shift for the C-3 carbon is expected. |
| HRMS (High-Res Mass Spec) | The calculated exact mass for C₉H₁₁ClN₂O₂ should match the observed mass, confirming the molecular formula. |
| FTIR | Characteristic stretches for N-H (if primary amine used), C-N, C-O, and C-Cl bonds. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.[10][11]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvent.3. Poor quality reagents. | 1. Use a fresh bottle of precatalyst or handle it strictly in a glovebox.2. Degas the solvent thoroughly (freeze-pump-thaw or sparge with argon for 30+ min).3. Ensure all reagents are anhydrous and pure. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of water in the reaction.2. Catalyst deactivation pathway becomes dominant. | 1. Use anhydrous solvents and reagents. Dry the base in an oven before use.2. Screen a different ligand (e.g., RuPhos if XPhos was used) which may be more stable under the reaction conditions. |
| Reaction Stalls | 1. Catalyst deactivation.2. Product inhibition. | 1. Add a second portion of the catalyst (e.g., 0.5-1 mol%) after 8-12 hours.2. Try a more dilute reaction concentration. |
| Double Amination (at both C-I and C-Cl) | 1. Reaction temperature is too high.2. Reaction time is excessively long. | 1. Reduce the temperature to 70-80 °C.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Conclusion
The selective Buchwald-Hartwig amination of this compound is a highly achievable transformation when key mechanistic principles are applied to the experimental design. By leveraging the differential reactivity of the C-I and C-Cl bonds and carefully selecting a compatible catalyst, base, and solvent system, researchers can efficiently access valuable 3-amino-6-chloropyridin-2-ol scaffolds. This protocol provides a reliable starting point for the synthesis of these and related structures, enabling further exploration in drug discovery and materials science.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 21, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. Retrieved January 21, 2026, from [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved January 21, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. (2020). PubMed. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). WordPress. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2012). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved January 21, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Heck Reaction of 6-Chloro-3-iodopyridin-2-ol
Introduction: Strategic Vinylation of a Privileged Heterocycle
The palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1] This transformation is of paramount importance in the pharmaceutical and materials science sectors for the construction of complex molecular architectures from readily available precursors.[2] Substituted pyridines, in particular, are prevalent motifs in a vast array of pharmaceuticals. Consequently, their functionalization via powerful methods like the Heck reaction is a subject of intense interest for the discovery and development of novel drug candidates.
This document provides a detailed guide to the Heck reaction conditions specifically tailored for 6-Chloro-3-iodopyridin-2-ol, a substrate of significant synthetic potential due to its unique substitution pattern. We will delve into the nuanced reactivity of this molecule, providing a rationale for the selection of catalysts, ligands, bases, and solvents. Detailed experimental protocols are provided to serve as a practical starting point for researchers, scientists, and drug development professionals.
Understanding the Substrate: A Tale of Two Tautomers and Competing Halides
The successful application of the Heck reaction to this compound hinges on a thorough understanding of its inherent chemical properties. Two key features dictate its reactivity: the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms, and the differential reactivity of the iodo and chloro substituents.
The 2-Hydroxypyridine/2-Pyridone Tautomerism
This compound exists in a tautomeric equilibrium with its corresponding 2-pyridone form, 6-chloro-3-iodo-1,2-dihydropyridin-2-one. This equilibrium is highly sensitive to the solvent environment.[3] In polar solvents, the 2-pyridone tautomer is generally favored due to its greater polarity and ability to form intermolecular hydrogen bonds.[4] This is a critical consideration for the Heck reaction, as the two tautomers present different electronic and coordinating properties to the palladium catalyst. The 2-pyridone form, with its amide-like character, possesses a lone pair on the exocyclic oxygen and an acidic N-H proton, both of which can potentially interact with and even inhibit the palladium catalyst.
Regioselectivity: The Iodo vs. Chloro Advantage
The presence of two different halogen atoms on the pyridine ring necessitates a regioselective reaction. The established reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > OTf >> Cl.[5] This differential reactivity is the cornerstone of achieving selective coupling at the C-3 iodo position while leaving the C-6 chloro substituent intact for potential subsequent transformations. The much stronger C-Cl bond requires more forcing conditions or specialized catalyst systems to activate, making the C-I bond the prime target for oxidative addition by the Pd(0) catalyst under typical Heck conditions.
The Heck Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the substrate to form a Pd(II)-pyridyl intermediate. This is often the rate-determining step.
-
Olefin Coordination and Insertion: The alkene coupling partner coordinates to the palladium center, followed by migratory insertion into the Pd-pyridyl bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and releasing the vinylated pyridine product.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Developing a Protocol: A Rational Approach to Reaction Conditions
Based on the substrate's characteristics and established Heck reaction principles, we can devise a robust starting protocol. The choice of each component is critical and should be considered in the context of the 2-pyridone tautomer's potential for catalyst interaction.
Catalyst and Ligand Selection
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[5][6] Other Pd(0) sources like Pd₂(dba)₃ could also be employed.
-
Ligands: The acidic N-H proton and the coordinating ability of the pyridone oxygen can pose challenges.
-
Phosphine Ligands: While standard phosphine ligands like triphenylphosphine (PPh₃) are often used, bulky, electron-rich phosphines such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) can be highly effective, particularly for challenging substrates.[7][8] They can promote oxidative addition and prevent catalyst deactivation.
-
Phosphine-Free Systems: Given the potential for the pyridone moiety to interact with the catalyst, a phosphine-free approach is an attractive alternative.[9][10] Conditions utilizing palladium acetate alone or in combination with N-heterocyclic carbene (NHC) ligands can be very effective and may circumvent issues related to phosphine ligand degradation or poisoning.[3]
-
Base and Solvent Selection
-
Base: The choice of base is crucial for regenerating the Pd(0) catalyst and neutralizing the HI generated during the reaction.
-
Inorganic Bases: Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and are less likely to cause side reactions compared to strong organic bases.[11]
-
Organic Bases: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also commonly used. However, with an acidic N-H on the substrate, a non-nucleophilic, hindered base is preferable to avoid N-alkylation or other side reactions.[12]
-
-
Solvent: A polar aprotic solvent is generally preferred for Heck reactions to ensure solubility of the reactants and the palladium catalyst.
-
DMF or DMAc: Solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are excellent choices.[11][12] They are polar enough to facilitate the reaction but are less likely to strongly coordinate to the palladium center compared to more nucleophilic solvents. The use of polar solvents will also favor the 2-pyridone tautomer.
-
Choice of Olefin Coupling Partner
The Heck reaction is most efficient with electron-deficient olefins, such as acrylates, acrylonitriles, and styrenes. For this application note, we will focus on the coupling with a generic acrylate ester (e.g., methyl or butyl acrylate) as a representative example.
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Phosphine-Ligated Heck Coupling
This protocol employs a common phosphine ligand and is a robust starting point for optimization.
Materials:
-
This compound
-
Alkene (e.g., Methyl Acrylate, 1.2 - 1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 1-5 mol%)
-
Triphenylphosphine (PPh₃, 2-10 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (e.g., 2 mol%), and triphenylphosphine (e.g., 4 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the alkene (1.2-1.5 equiv.) via syringe.
-
Add anhydrous, degassed DMF (to achieve a concentration of approx. 0.1 M).
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired vinylated product.
Protocol 2: Phosphine-Free Heck Coupling
This protocol offers a simplified, potentially more robust alternative that avoids the use of phosphine ligands.
Materials:
-
This compound
-
Alkene (e.g., Butyl Acrylate, 1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 1-5 mol%)
-
Triethylamine (Et₃N, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.) and palladium(II) acetate (e.g., 3 mol%).
-
Add anhydrous, degassed DMF, followed by triethylamine (3.0 equiv.) and the alkene (1.5 equiv.) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir.
-
Monitor the reaction as described in Protocol 1.
-
Upon completion, perform an aqueous workup and purification as detailed in Protocol 1.
Data Summary and Optimization
The following table provides a starting point for reaction optimization. The specific yields and reaction times will be highly dependent on the nature of the alkene and the precise conditions employed.
| Parameter | Condition A (Phosphine-Ligated) | Condition B (Phosphine-Free) | Rationale & Optimization Notes |
| Pd Precursor | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (3 mol%) | Loading can be screened from 1-5 mol%. Lower loading is preferable for cost and residual metal concerns. |
| Ligand | PPh₃ (4 mol%) | None | If yields are low with PPh₃, screen bulky phosphines (e.g., P(t-Bu)₃) or Buchwald ligands. |
| Base | K₂CO₃ (2.0 equiv.) | Et₃N (3.0 equiv.) | Screen other inorganic bases (Cs₂CO₃) or hindered organic bases (DIPEA). The base is critical for catalyst turnover.[12] |
| Solvent | DMF | DMF | Other polar aprotic solvents like DMAc or NMP can be screened.[11] |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures may be required for less reactive alkenes but can also lead to catalyst decomposition. |
| Alkene | Methyl Acrylate (1.2 equiv.) | Butyl Acrylate (1.5 equiv.) | Electron-deficient alkenes are preferred. The stoichiometry can be adjusted to optimize conversion. |
Troubleshooting and Considerations
-
Low Conversion: If the starting material is not consumed, consider increasing the temperature, catalyst loading, or screening a more electron-rich ligand to facilitate oxidative addition. Ensure all reagents and the solvent are anhydrous and properly degassed, as oxygen can deactivate the catalyst.
-
Formation of Side Products:
-
Dehalogenation: Reductive dehalogenation of the starting material to give 6-chloropyridin-2-ol can occur. This is often more prevalent at higher temperatures or with certain hydride sources.
-
Homocoupling: Dimerization of the starting material (Ullmann coupling) can be a competing pathway.
-
N-Arylation: While less common in Heck reactions compared to Buchwald-Hartwig aminations, the acidic N-H of the pyridone tautomer could potentially undergo arylation. Using a bulky ligand and a non-coordinating base can help minimize this.
-
-
Catalyst Deactivation: The pyridone moiety may coordinate to the palladium center, leading to catalyst inhibition.[13] If this is suspected, switching to a different ligand system or using additives that can disrupt this coordination may be beneficial.
Conclusion
The Heck reaction of this compound is a viable and powerful method for the synthesis of C-3 vinylated pyridones, which are valuable building blocks in medicinal chemistry. Careful consideration of the substrate's unique tautomeric nature and the differential reactivity of its halogen substituents is paramount for success. The protocols provided herein offer robust starting points for both phosphine-ligated and phosphine-free conditions. Systematic optimization of the catalyst, ligand, base, and solvent will be key to achieving high yields and purity for specific alkene coupling partners. These application notes should serve as a valuable resource for chemists aiming to functionalize this important heterocyclic scaffold.
References
-
Heck, R. F. The Heck Reaction. Wikipedia. [Link]
-
Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]
-
2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]
-
Wang, L., et al. (2016). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. [Link]
-
Recent Advances in the Application of the Heck Reaction in the Synthesis of Heterocyclic Compounds. Academia.edu. [Link]
-
Che Soh, S.K., et al. (2020). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
-
Heck coupling reaction between bromo/iodoanisoles and acrylates. ResearchGate. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Sienkiewicz, N., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]
-
Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]
-
Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Tundel, R. E., & Anderson, K. W. (2007). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. PubMed. [Link]
-
Reddy, B. V. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Center for Biotechnology Information. [Link]
-
Sharma, S., et al. (2021). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate. [Link]
-
Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link]
-
Köhler, K., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wang, C., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
Heck Reaction. YouTube. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis. PMC. [Link]
-
Heck reactions of acrylamide and methyl acrylate with iodobenzene. ResearchGate. [Link]
-
Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts and Aryl Bromides. PMC. [Link]
-
Garg, N. K., & D. D. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. (PDF) Recent Advances in the Application of the Heck Reaction in the Synthesis of Heterocyclic Compounds [academia.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions of 6-Chloro-3-iodopyridin-2-ol
Welcome to the technical support center for improving the yield of Suzuki-Miyaura cross-coupling reactions involving 6-chloro-3-iodopyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this specific transformation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the Suzuki coupling of this compound.
Q1: I'm getting a low yield in my Suzuki reaction with this compound. What are the most likely causes?
Low yields in this specific reaction are often attributed to a few key factors. The substrate, this compound, is a heteroaromatic halide, which can present unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity[1]. Additionally, suboptimal choices of catalyst, ligand, base, or solvent can lead to poor reaction performance. Common side reactions to consider are dehalogenation of the starting material and protodeboronation of the boronic acid partner[2].
Q2: Which halogen is expected to react in the Suzuki coupling, the iodine or the chlorine?
In Suzuki-Miyaura reactions, the reactivity of the halide is a critical factor. The general trend for reactivity is I > OTf > Br >> Cl[3]. Therefore, the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. You should expect selective coupling at the 3-position (where the iodine is located).
Q3: Can the pyridin-2-ol moiety interfere with the reaction?
Yes, the pyridin-2-ol functionality can influence the reaction in several ways. It can exist in tautomeric equilibrium with its corresponding pyridone form. The acidic proton of the hydroxyl group can be deprotonated by the base, which may affect the electronic properties of the ring and its reactivity. This deprotonation can also influence the solubility of the starting material and intermediates.
Q4: What is a good starting point for reaction conditions?
For a challenging substrate like this compound, a robust palladium catalyst system is recommended. A good starting point would be a palladium(II) precatalyst such as PdCl₂(dppf) or a combination of a palladium source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos)[2][4]. A common base to start with is K₂CO₃ or K₃PO₄, and a suitable solvent system is often a mixture of an organic solvent like dioxane or toluene with water[5][6].
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
A lack of conversion is a frequent and frustrating issue. The following workflow can help diagnose the root cause.
Sources
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Sonogashira Coupling of 6-Chloro-3-iodopyridin-2-ol
Welcome to the technical support center for the Sonogashira coupling of 6-Chloro-3-iodopyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The presence of multiple reactive sites on the substrate—a highly reactive iodo group, a less reactive chloro group, and a potentially interfering pyridinol moiety—creates a unique set of challenges. This document provides in-depth, experience-driven advice to help you troubleshoot side reactions and optimize your product yield.
Frequently Asked Questions (FAQs)
Here we address common high-level questions encountered during the Sonogashira coupling of this challenging substrate.
Q1: My reaction shows consumption of the this compound, but the yield of my desired product is very low. What are the likely culprits?
This is a classic scenario indicating that the starting material is being diverted into non-productive pathways. The primary suspects are homocoupling of your alkyne (Glaser coupling) or your aryl iodide, and dehalogenation of the starting material.[1][2] Each of these side reactions consumes a coupling partner without forming the desired C-C bond. A thorough analysis of your crude reaction mixture by LC-MS is critical to identify the major byproducts, which will guide your troubleshooting strategy.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my terminal alkyne. How can I prevent this?
You are observing Glaser-Hay homocoupling. This is an oxidative dimerization of the terminal alkyne, a reaction notoriously promoted by the copper(I) co-catalyst in the presence of oxygen.[3][4]
Core Causality: The copper acetylide intermediate, essential for the main Sonogashira cycle, can undergo oxidation to form a diyne.[5]
Solutions:
-
Rigorous Inert Atmosphere: The most critical step is to eliminate oxygen. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2][6]
-
Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[7][8][9] These protocols often require more active palladium catalysts or specific ligands to facilitate the direct reaction between the palladium-aryl intermediate and the alkyne.[10]
Q3: My mass spectrometry data shows a peak for a dimer of this compound. What is this side reaction?
This is the homocoupling of your aryl iodide, sometimes referred to as Ullmann-type coupling. It occurs when two palladium-aryl intermediates react with each other instead of with the alkyne. This pathway becomes more competitive if the concentration of the active alkyne species is low or if the catalytic turnover is inefficient. Screening different phosphine ligands or increasing the reaction temperature may help favor the desired cross-coupling pathway.[11]
Q4: How does the pyridin-2-ol functional group interfere with the reaction?
The this compound substrate exists in a tautomeric equilibrium with its 2-pyridone form. The acidic proton of the hydroxyl group (or N-H in the pyridone tautomer) can react with the base. This necessitates using a sufficient excess of the base to ensure enough remains to deprotonate the terminal alkyne. Furthermore, the oxygen or nitrogen atom can coordinate to the palladium or copper catalyst, potentially altering its reactivity or stability. In some cases, this coordination can be beneficial, but it can also inhibit the catalytic cycle.[12]
Q5: Is there a risk of the Sonogashira coupling occurring at the C-Cl bond instead of the C-I bond?
The risk is very low under standard Sonogashira conditions. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > OTf >> Cl.[3][13] The oxidative addition of the C-I bond to the Pd(0) catalyst is significantly faster than that of the C-Cl bond. This high degree of selectivity is a key advantage, allowing you to perform the coupling at the 3-position while leaving the chloro group at the 6-position available for subsequent transformations.[3]
Visualizing the Reaction: Catalytic Cycle and Side Reactions
The diagram below illustrates the main Sonogashira catalytic cycle and indicates the points where common side reactions diverge. Understanding these pathways is key to effective troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimization of Catalyst Loading for 6-Chloro-3-iodopyridin-2-ol Coupling
Welcome to the technical support center dedicated to the optimization of catalyst loading for cross-coupling reactions involving 6-Chloro-3-iodopyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for this challenging substrate. Our approach is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Catalyst Loading
This section addresses foundational questions regarding catalyst optimization for the coupling of this compound, a substrate characterized by its two distinct halogen atoms and an N-heterocyclic core.
Q1: What are the initial signs that my catalyst loading is suboptimal for this specific substrate?
A1: The primary indicators of suboptimal catalyst loading include low reaction yield, incomplete conversion of the this compound, and the formation of significant side products.[1] Given the substrate's structure, you should specifically monitor for:
-
Selective C-I Coupling: The reaction should exclusively occur at the more reactive C-I bond. Incomplete conversion may suggest the catalyst is not active enough at the chosen loading.
-
Homocoupling: Formation of a bi-pyridyl species (dimerization of the starting material) or a dimer of your coupling partner suggests that the catalytic cycle is inefficient, which can sometimes be exacerbated by excessively high catalyst concentrations.[2]
-
Catalyst Decomposition: The visible formation of palladium black is a clear sign of catalyst aggregation and deactivation, indicating the loading or reaction conditions are inappropriate.[1]
Q2: Is a higher catalyst loading always better for a difficult substrate like this?
A2: Not necessarily. While increasing the catalyst loading can be a valid strategy for sluggish reactions, it is not a universal solution.[2] Excessively high catalyst concentrations (>5 mol%) can lead to several issues:
-
Increased Side Reactions: Higher catalyst concentrations can promote undesired pathways, such as homocoupling of the boronic acid partner in a Suzuki reaction.[2]
-
Purification Challenges: Removing residual palladium from the final product is a significant challenge in pharmaceutical development.[3] Minimizing the catalyst load from the outset is a key principle of green chemistry.[4]
-
Cost Implications: Palladium catalysts and their specialized ligands are expensive. Optimization aims to find the lowest possible catalyst loading that delivers an efficient and reproducible reaction.[5]
Q3: How does the choice of ligand impact the optimal catalyst loading for this compound?
A3: The ligand is arguably the most critical factor. For an electron-deficient N-heterocycle like a substituted pyridine, the ligand's properties directly influence catalyst stability and activity, which in turn dictates the optimal loading.[6][7]
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other biaryl phosphines are often required.[5][6] These ligands promote the formation of the active, low-coordinate L-Pd(0) species necessary for the challenging oxidative addition step with the pyridyl halide.[7] A more active and stable catalyst formed with these ligands often allows for significantly lower catalyst loadings (0.5–2.5 mol%).[8]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable palladium complexes and are known to be highly active, making them an excellent choice for coupling with challenging aryl chlorides (though here, the reaction is at the iodide).[9][10][11] Their stability can prevent catalyst decomposition, enabling lower loadings.
Q4: Should I use a pre-catalyst or generate the active catalyst in situ?
A4: For consistency and reproducibility, especially when dealing with complex substrates, pre-catalysts are highly recommended.
-
In Situ Generation: Mixing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a separate ligand offers flexibility for screening but can be unreliable. The actual L-Pd(0) active species may not form cleanly or quantitatively, leading to inconsistent results and potentially requiring higher initial loadings.[2][4]
-
Pre-catalysts: Well-defined, air- and moisture-stable pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts, PEPPSI™ catalysts) are designed to generate the active LPd(0) species rapidly and quantitatively under reaction conditions.[2][8] This reliability often permits the use of lower and more consistent catalyst loadings.[8]
Section 2: Troubleshooting Guide - From Low Yield to Catalyst Deactivation
This section provides a systematic approach to resolving common experimental issues.
Problem 1: Low or No Product Yield
You've set up your Suzuki, Sonogashira, or Heck reaction with this compound, but the yield is disappointingly low.
Systematic Troubleshooting Workflow:
// Path for SM Not Consumed sm_present [label="SM Largely Unconsumed", shape=box, style=rounded]; catalyst_issue [label="Is Catalyst Inactive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Catalyst Inactivity Path inactive_yes [label="Potential Inactivity", shape=box, style=rounded]; troubleshoot_catalyst [label="Troubleshoot Catalyst System:\n1. Switch to a bulky, electron-rich ligand\n(e.g., SPhos, XPhos).[5][6]\n2. Use a reliable pre-catalyst\n(e.g., Pd-G3/G4).[2]\n3. Increase temperature moderately.\n4. Ensure inert atmosphere.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path for SM Consumed sm_consumed [label="SM Consumed,\nLittle Product", shape=box, style=rounded]; side_rxn_check [label="Side Products or\nDecomposition?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Side Reaction Path side_rxn_yes [label="Side Products Observed\n(e.g., Homocoupling)", shape=box, style=rounded]; troubleshoot_side_rxn [label="Optimize Conditions:\n1. Lower catalyst loading.\n2. Ensure rigorous degassing of solvents.\n3. Check purity of reagents.[2]\n4. Screen different bases (e.g., Cs₂CO₃).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Decomposition Path decomp_yes [label="Decomposition\n(Pd Black)", shape=box, style=rounded]; troubleshoot_decomp [label="Address Catalyst Deactivation:\n1. Use a more robust ligand (NHC or Biarylphosphine).\n2. Lower reaction temperature.\n3. Ensure strict anhydrous/anaerobic conditions.\n4. Consider a different solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_sm; check_sm -> sm_present [label="No"]; sm_present -> catalyst_issue; catalyst_issue -> inactive_yes [label="Yes"]; inactive_yes -> troubleshoot_catalyst;
check_sm -> sm_consumed [label="Yes"]; sm_consumed -> side_rxn_check; side_rxn_check -> side_rxn_yes [label="Side Rxns"]; side_rxn_yes -> troubleshoot_side_rxn; side_rxn_check -> decomp_yes [label="Decomposition"]; decomp_yes -> troubleshoot_decomp; } enddot Caption: A flowchart to guide the troubleshooting process for low reaction yield.
Detailed Action Plan for Low Yield:
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this electron-poor heterocycle.
-
Recommendation: Switch to a catalyst system known for high activity with heteroaryl halides. Bulky, electron-rich biarylphosphine ligands (like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are essential.[5][6][10] Using a well-defined pre-catalyst incorporating these ligands is the most reliable starting point.[2]
-
-
Initial Catalyst Loading: If you are just starting, a failed reaction might be due to an insufficient catalyst concentration to overcome activation barriers.
-
Recommendation: For initial screening with a difficult substrate, begin with a moderate catalyst loading (e.g., 2.0-2.5 mol%).[8][12] If this provides some product, you can then perform optimization experiments to reduce the loading. Forcing sluggish reactions with higher catalyst loadings should be a later step after other parameters are checked.[2]
-
-
Base and Solvent Selection: An inappropriate base can stall the transmetalation step (in Suzuki/Sonogashira) or the deprotonation of the alkene (in Heck).
-
Recommendation: Screen a range of bases. For Suzuki reactions, inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective.[2][6] For Sonogashira, an amine base like Et₃N or DIPEA is common.[9] The solvent must fully dissolve all reagents; polar aprotic solvents like DMF, DMAc, or dioxane are common choices.[9][13]
-
Problem 2: Significant Side Product Formation (Homocoupling, Dehalogenation)
You are forming the product, but also significant amounts of undesired species.
-
Issue: Homocoupling of Boronic Acid/Alkyne. This typically arises from the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution: Ensure your reaction setup is rigorously free of oxygen. Solvents must be properly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).[2] Running the reaction under a strict inert atmosphere (N₂ or Ar) is critical.[14][15] Sometimes, lowering the catalyst loading can also reduce the rate of this side reaction.[2]
-
-
Issue: Dehalogenation of this compound. This results in the formation of 6-chloropyridin-2-ol, consuming your starting material without productive coupling.
-
Solution: This can be caused by impurities in reagents or solvents (especially water or alcohols in the presence of base) or by certain catalyst/ligand combinations. Ensure you are using anhydrous solvents and high-purity reagents.[2] If the problem persists, screening different ligands may be necessary, as some are more prone to promoting hydrodehalogenation.
-
Problem 3: Catalyst Deactivation (Formation of Palladium Black)
During the reaction, you observe a black precipitate, and the reaction stalls.
-
Cause: This is typically due to the aggregation of the active Pd(0) species into inactive palladium nanoparticles (palladium black).[1] This can be caused by:
-
Insufficient Ligand: An inadequate amount of ligand or a ligand that dissociates too easily fails to stabilize the Pd(0) intermediate.
-
High Temperatures: Excessive heat can accelerate decomposition pathways.
-
Wrong Ligand Type: Ligands that are not sufficiently bulky or electron-donating may not provide enough steric protection around the palladium center.
-
-
Solutions:
-
Use a More Robust Ligand: Switch to a bulky biarylphosphine (e.g., SPhos) or an NHC ligand, which form more stable complexes with palladium.[5][9]
-
Use a Pre-catalyst: Pre-catalysts ensure a precise 1:1 or 2:1 ligand-to-palladium ratio, which is optimal for stability and prevents issues arising from excess or insufficient ligand.[2]
-
Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Check Ligand-to-Metal Ratio: If generating the catalyst in situ, ensure an appropriate ligand-to-palladium ratio. For monodentate phosphines, a ratio of 2:1 (L:Pd) is a common starting point.[4]
-
Section 3: Experimental Protocols & Data
This section provides actionable protocols for optimizing your reaction and reference data to guide your choices.
Table 1: Recommended Catalyst Systems and Typical Loading Ranges
| Catalyst Type | Palladium Source | Recommended Ligand(s) | Typical Loading (mol%) | Key Advantages for Pyridinol Substrate |
| In Situ | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1.0 - 5.0 | Flexible for screening, but less reproducible.[4] |
| Pre-catalyst | XPhos-Pd-G3 / G4 | XPhos (integrated) | 0.5 - 2.5 | High activity, air-stable, reliable Pd(0) generation.[2][14] |
| Pre-catalyst | SPhos-Pd-G2 / G3 | SPhos (integrated) | 0.5 - 2.5 | Excellent for hindered and electron-poor substrates.[5] |
| NHC Pre-catalyst | PEPPSI™-IPr | IPr (integrated) | 1.0 - 3.0 | Very high stability, robust against high temperatures.[2][16] |
Protocol 1: General Procedure for Catalyst System Screening
This protocol outlines a parallel screening approach to quickly identify the most promising catalyst system.
-
Array Setup: In an array of reaction vials inside a glovebox, add a magnetic stir bar to each vial.
-
Reagent Addition (Solids): To each vial, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Addition:
-
For Pre-catalysts: Add the chosen pre-catalyst (e.g., 2.0 mol%) to the designated vials.
-
For In Situ Systems: Add the palladium source (e.g., Pd(OAc)₂, 2.0 mol%) and the ligand (e.g., SPhos, 4.0 mol%) to the designated vials.
-
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, to achieve 0.1 M concentration) to each vial.
-
Reaction: Seal the vials tightly, remove the array from the glovebox, and place it on a pre-heated reaction block (e.g., 80-100 °C).
-
Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction for LC-MS analysis to determine the percent conversion to the desired product.[17]
-
Analysis: Compare the results to identify the most effective catalyst system for your specific transformation.
Protocol 2: Catalyst Loading Optimization
Once the best catalyst system is identified, this protocol helps determine the minimum required loading.
-
Reaction Setup: Prepare 5 identical reactions following the best conditions identified in Protocol 1.
-
Variable Loading: Add the optimized pre-catalyst at decreasing loadings to each reaction vessel: 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%.
-
Execution & Monitoring: Run all reactions side-by-side under identical conditions (temperature, time, concentration). Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h) via LC-MS or TLC.
-
Determine Optimum: The optimal loading is the lowest concentration that provides a high yield (>95%) in a reasonable amount of time. Note that very low catalyst loadings may require longer reaction times.[5]
Protocol 3: Best Practices for Air-Sensitive Reaction Setup
Cross-coupling reactions are sensitive to oxygen. Following this procedure ensures reproducibility.[15]
-
Glassware: Oven-dry all glassware (reaction flask, condenser) and stir bars overnight and allow them to cool under vacuum or in a desiccator.[14]
-
Solid Reagents: Weigh and add all solid, non-air-sensitive reagents (substrate, base, etc.) to the flask on the bench.
-
Inert Atmosphere: Assemble the glassware, connect it to a Schlenk line, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst/pre-catalyst.
-
Solvent/Liquid Addition: Use degassed, anhydrous solvents. Add them to the flask via a cannula or a syringe purged with inert gas.[14]
-
Heating: Begin stirring and heat the reaction to the desired temperature using a pre-heated oil bath to avoid temperature spikes.[14]
Visualization: Catalyst Selection Logic
This diagram illustrates the decision-making process for selecting a catalyst system for a new cross-coupling reaction.
// Paths from substrate_type substrate_type -> reproducibility [label="Yes"]; substrate_type -> simple_system [label="No (e.g., simple aryl bromide)"];
// Simple system path simple_system [label="Start with Standard System:\n- Pd(OAc)₂ / PPh₃\n- Pd(PPh₃)₄", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Paths from reproducibility reproducibility -> precatalyst [label="Yes"]; reproducibility -> insitu_advanced [label="No (Screening Phase)"];
// Advanced system paths precatalyst [label="Use a Well-Defined Pre-catalyst:\n- Buchwald G3/G4 Pre-catalysts\n- NHC-Pd Pre-catalysts (PEPPSI™)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; insitu_advanced [label="Screen In Situ Systems with\nAdvanced Ligands:\n- Pd₂(dba)₃ + SPhos/XPhos/etc.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> substrate_type; precatalyst -> end [label="Optimized & Reliable"]; insitu_advanced -> end [label="Identifies Best Ligand"]; simple_system -> end [label="Cost-Effective Start"];
end [label="Proceed to Loading\nOptimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } enddot Caption: Decision tree for selecting an appropriate palladium catalyst system.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions. Benchchem.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
-
Larrañaga, O., et al. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC - NIH. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Larrañaga, O., et al. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics - ACS Publications. [Link]
-
Larrañaga, O., et al. (2021). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
- BenchChem Technical Support Team. (2025). Troubleshooting palladium catalyst deactivation in 9,10-Dihydro-1,2-phenanthrenediamine synthesis. Benchchem.
-
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
- Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
-
Rossino, G., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. [Link]
-
Rossino, G., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PMC - NIH. [Link]
- Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
-
Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Bergeron, P., et al. (2007). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. ACS Publications. [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
-
Sherwood, J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Chemspeed Technologies. (2020). Improvements for air sensitive reactions by using a new developed inertizing manifold. [Link]
-
ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. [Link]
-
Reddit. (2022). Hydrogenation reaction tips and tricks : r/Chempros. [Link]
- Pinto, D. C. G. A., et al. Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca.
-
Reddit. (2024). Troubleshooting a difficult Heck reaction : r/Chempros. [Link]
-
The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
-
ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines. Benchchem.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. PEPPSI. [Link]
-
Comins, D. L., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics - ACS Publications. [Link]
-
Reddit. (2021). Problem with Palladium Mirror forming in Heck coupling : r/OrganicChemistry. [Link]
-
Kumar, A., et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 14. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. PEPPSI - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Preventing dehalogenation in 6-Chloro-3-iodopyridin-2-ol reactions
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for 6-Chloro-3-iodopyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation during synthetic applications. As a versatile building block in medicinal chemistry, successful functionalization of this scaffold is critical, yet often hampered by the undesired loss of its halogen atoms. This document provides in-depth, field-proven insights to help you navigate these challenges.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with this compound, providing explanations for the underlying chemistry and actionable solutions.
Q1: I'm observing significant loss of iodine and/or chlorine in my reaction, resulting in a simplified pyridinol. What is happening and why?
A1: You are observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings where a halogen is replaced by a hydrogen atom. [1][2] This is particularly problematic for this compound due to its electron-deficient pyridine ring and the high reactivity of the carbon-iodine bond.[2][3]
The primary culprit is the formation of a palladium-hydride (Pd-H) species in your catalytic cycle.[1] This reactive intermediate can be generated from various sources, including:
-
Bases , especially strong ones like sodium tert-butoxide (NaOtBu), or those containing β-hydrogens.[1][6]
-
Solvents such as DMF, which can decompose to generate hydride sources.[7]
-
The phosphine ligands themselves can sometimes act as a hydride source.[1]
Once formed, the Pd-H species can intercept the Ar-Pd(II)-X intermediate that forms after oxidative addition. Instead of proceeding with the desired coupling partner (e.g., a boronic acid), it undergoes reductive elimination with the hydride, cleaving the carbon-halogen bond and replacing it with a C-H bond. The general reactivity trend for halogens in such reactions is I > Br > Cl, meaning the C-I bond at the 3-position is far more susceptible to this side reaction than the C-Cl bond at the 6-position.[2][3]
Q2: How does the acidic proton of the pyridin-2-ol moiety affect dehalogenation?
A2: The acidic proton of the hydroxyl group is a critical, and often overlooked, factor. N-H containing heterocycles like indoles and pyrroles are known to be more prone to dehalogenation because the acidic proton can interact with the base.[1][8] This principle applies directly to the O-H group in your pyridin-2-ol.
Deprotonation of the hydroxyl group by the base creates a pyridinolate anion. This increases the electron density of the ring, which can, in some cases, accelerate the desired oxidative addition step. However, it also creates a potentially reactive conjugate acid of the base, which might influence the generation of Pd-H species. More importantly, for certain substrates, deprotonation can promote undesired side reactions.[8]
Recommendation: If you observe persistent dehalogenation that cannot be solved by other means, consider protecting the hydroxyl group as a methyl ether, benzyl ether, or another suitable protecting group. This prevents the formation of the pyridinolate and can lead to cleaner reaction profiles.
Q3: My primary side product is the loss of iodine. How do I choose the right catalyst and ligand to selectively react at the C-I bond while preventing hydrodeiodination?
A3: The choice of the palladium catalyst and, more importantly, the phosphine ligand is crucial for controlling selectivity.[1] The goal is to facilitate the desired C-C or C-N bond formation (reductive elimination) at a rate that significantly outpaces the undesired dehalogenation pathway.[1]
Key Principles for Ligand Selection:
-
Use Bulky, Electron-Rich Ligands: Biaryl phosphine ligands (e.g., XPhos, SPhos, DavePhos) and bulky N-heterocyclic carbenes (NHCs) are highly effective at preventing dehalogenation.[1][9][10]
-
Causality: Their steric bulk promotes the reductive elimination of the desired product, which is often the rate-limiting step in many cross-coupling cycles.[11] Their electron-donating nature makes the palladium center more electron-rich, which can also facilitate reductive elimination and stabilize the catalytic species.
-
-
Avoid Less Bulky Ligands: Traditional ligands like triphenylphosphine (PPh₃) are often less effective and can lead to higher levels of dehalogenation, especially with highly reactive substrates.
Recommended Catalyst Systems: For a Suzuki-Miyaura coupling, a good starting point would be a pre-catalyst like [Pd(XPhos)G3] or an in-situ generated catalyst from Pd₂(dba)₃ and a ligand like XPhos or SPhos.[11]
Q4: Which base and solvent combination is best for minimizing dehalogenation?
A4: The base and solvent system is a major source of hydride species that drive dehalogenation.[4] Careful selection is paramount.
Base Selection:
-
Avoid Strong, Non-Nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOtBu) are often cited as promoters of dehalogenation.[1][12]
-
Use Weaker Inorganic Bases: Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally much safer choices and are less likely to generate hydride species.
Solvent Selection:
-
Favor Aprotic, Non-Polar Solvents: Solvents like toluene and dioxane are generally preferred over polar aprotic solvents like DMF.[2][13]
-
Strictly Avoid Protic Solvents: Alcohols (e.g., methanol, isopropanol) should be avoided as they can directly act as hydride donors.[4][14]
-
Ensure Anhydrous Conditions: Always use anhydrous and degassed solvents. Trace water can be a significant source of protons and hydrides.[5]
The diagram below illustrates the mechanistic pathways leading to the desired product versus the dehalogenated byproduct.
Caption: Competing pathways: Desired cross-coupling vs. Pd-H mediated dehalogenation.
Q5: Can reaction temperature and time be optimized to prevent dehalogenation?
A5: Yes, temperature is a critical parameter. Dehalogenation pathways can have a different activation energy compared to the desired cross-coupling reaction.[1]
-
Lower the Temperature: Often, dehalogenation becomes more significant at higher temperatures.[2][15] If you are observing this side reaction, try lowering the reaction temperature (e.g., from 110 °C to 80 °C).[1] This may slow down the desired reaction, but it can often suppress the undesired dehalogenation pathway to a greater extent, improving the overall selectivity and yield of the final product.
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed, prolonged exposure to the catalytic system, especially at high temperatures, can lead to product decomposition or further dehalogenation.
Experimental Protocols & Data
Troubleshooting Workflow
If you are facing issues with dehalogenation, follow this systematic workflow to diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting and minimizing dehalogenation.
Recommended Conditions: A Comparative Summary
This table provides a quick reference for optimizing your reaction conditions to disfavor dehalogenation.
| Parameter | Recommended to Minimize Dehalogenation | Conditions to Avoid | Rationale |
| Palladium Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs).[9] | Less bulky phosphines (e.g., PPh₃). | Promotes faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[1] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). | Strong organic bases (e.g., NaOtBu, LiHMDS).[1][12] | Stronger bases are more likely to act as or generate hydride sources, leading to the formation of Pd-H species.[6] |
| Solvent | Aprotic, non-polar solvents (e.g., Toluene, Dioxane).[1][2] | Protic solvents (alcohols) and some polar aprotic solvents (DMF).[2][4] | Protic solvents are direct hydride sources. DMF can decompose at high temperatures to generate hydrides.[7] |
| Temperature | The lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C).[1] | Excessively high temperatures (e.g., >110 °C).[2] | Dehalogenation side reactions can be accelerated more than the desired coupling at higher temperatures.[15][16] |
| Additives | N/A | Excess water or other potential hydrogen donors.[5] | Water can react to form Pd-H species. Ensure all reagents and solvents are anhydrous.[5] |
| Substrate | Consider protecting the -OH group if dehalogenation persists. | Using the unprotected pyridinol with strong bases. | The acidic proton can interact with the base, potentially promoting side reactions.[1][8] |
Example Protocol: Suzuki-Miyaura Coupling Optimized to Prevent Dehalogenation
This protocol provides a robust starting point for the coupling of an arylboronic acid with this compound, with specific steps designed to minimize hydrodeiodination.
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and finely ground K₃PO₄ (3.0 eq.).
-
Catalyst Addition: In a separate vial, weigh out the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and add it to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) to the flask to achieve a concentration of approximately 0.1 M with respect to the starting pyridinol.
-
Degassing (Critical): Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed. Alternatively, bubble argon through the stirred suspension for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the dehalogenated byproduct (6-chloropyridin-2-ol).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024, February 23). Reddit. Retrieved January 21, 2026, from [Link]
-
Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF. (2004, January 1). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2011, November 2). ACS Publications. Retrieved January 21, 2026, from [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2001, January 1). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2004, April 30). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings. (2021, May 10). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2016, November 26). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]
-
Dehalogenation of Aryl Halides by 9-Fluorenol Catalysis. (2026, January). PubMed. Retrieved January 21, 2026, from [Link]
-
Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. (2004, April 30). PubMed. Retrieved January 21, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
of the solvent effect categories identified in this work. (A) Influence... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017, January 6). PubMed. Retrieved January 21, 2026, from [Link]
-
Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water. (2017, July 29). PubMed. Retrieved January 21, 2026, from [Link]
-
significant dehalogenation in stille coupling : r/Chempros. (2019, October 7). Reddit. Retrieved January 21, 2026, from [Link]
-
Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. (n.d.). MSU Chemistry. Retrieved January 21, 2026, from [Link]
-
Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2020, September 9). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2008, January 1). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Effect of temperature on microbial reductive dehalogenation of chlorinated ethenes: a review. (2022, September 1). PubMed. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Dehalogenation of Aryl Halides by 9-Fluorenol Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of temperature on microbial reductive dehalogenation of chlorinated ethenes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 6-Chloro-3-iodopyridin-2-ol Derivatives
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying 6-Chloro-3-iodopyridin-2-ol and its derivatives. These compounds, while valuable intermediates, present unique challenges due to their chemical nature. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles, to empower you to achieve optimal separation and purity.
The core challenges in purifying this class of molecules stem from three key properties:
-
Basicity: The nitrogen atom in the pyridine ring is basic and can interact strongly with acidic stationary phases like silica gel, often leading to poor peak shape and low recovery.[1][2]
-
Tautomerism: The pyridin-2-ol moiety exists in a tautomeric equilibrium with its corresponding pyridin-2(1H)-one form. These tautomers have different polarities and their interconversion during chromatography can result in broad, overlapping peaks, making sharp separation difficult.[3]
-
Polarity & Halogenation: The presence of a hydroxyl group and two halogen atoms imparts a moderate to high polarity, which dictates the choice of chromatographic conditions. The carbon-iodine bond can also be sensitive under certain conditions.
This guide will equip you with the knowledge to anticipate and solve these specific issues.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format. Follow the logical flow to diagnose and resolve the issues you encounter.
Issue 1: Severe Peak Tailing or Streaking on TLC/Column Chromatography
Symptom: My compound appears as a long, trailing streak on the TLC plate instead of a compact spot. In column chromatography, the collected fractions show the product eluting over a very large volume with asymmetric, tailing peaks.
Potential Causes:
-
Acid-Base Interaction: This is the most common cause. The basic nitrogen on your pyridine derivative is strongly interacting with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[2] This leads to a portion of the molecules being retained more strongly, causing them to elute slowly and create a "tail".[1][4]
-
Column Overload: Applying too much sample for the given column size can saturate the stationary phase, leading to poor peak shape.[1]
Solutions:
-
Modify the Mobile Phase:
-
Add a Competing Base: Introduce a small amount of a basic modifier like triethylamine (TEA) or ammonia solution to your eluent.[1][2][4] A typical starting concentration is 0.1-1% v/v. The modifier will preferentially bind to the acidic silanol sites, effectively masking them from your compound and resulting in a more symmetrical peak shape.
-
Protocol: Start by developing a TLC with your chosen solvent system (e.g., 70:30 Hexane:Ethyl Acetate). Then, prepare the same solvent system with 0.5% TEA and run a new TLC. You should observe a significant improvement in the spot shape.
-
-
Change the Stationary Phase:
-
If modifying the eluent is insufficient or undesirable, switch to a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for basic compounds.[1] Basic alumina will have the least interaction, but neutral alumina is also a good choice.
-
Deactivated Silica: Use commercially available end-capped or deactivated silica gel where the acidic silanol groups are minimized.
-
-
Reduce the Sample Load:
-
As a general rule, the mass of your crude sample should be no more than 1-5% of the mass of the stationary phase (e.g., 100-500 mg of sample for 10 g of silica).[1] If you suspect overloading, simply use less material or a larger column.
-
Issue 2: Poor Separation of Product from Impurities (Co-elution)
Symptom: My target compound elutes at the same time as one or more impurities, and I cannot achieve baseline resolution.
Potential Causes:
-
Suboptimal Mobile Phase: The chosen solvent system does not have the correct polarity or selectivity to differentiate between your compound and the impurities.[1]
-
Tautomerism: The presence of both the pyridin-2-ol and pyridin-2(1H)-one tautomers in solution can appear as two very closely eluting or overlapping peaks.[3]
-
Inappropriate Stationary Phase: The interaction mechanism of the chosen stationary phase may not be suitable for separating the specific compounds in your mixture.
Solutions:
-
Systematic Mobile Phase Optimization:
-
Change Polarity: If your Rf (Retention Factor) on TLC is too high (>0.5), decrease the polarity of the mobile phase (i.e., add more of the non-polar solvent). If the Rf is too low (<0.2), increase the polarity. Aim for an Rf of ~0.25-0.35 for your target compound for optimal column separation.[4]
-
Change Selectivity: If adjusting polarity doesn't work, switch to solvents with different chemical properties.[1] For example, if a Hexane/Ethyl Acetate system fails, try a Dichloromethane/Methanol system. Toluene can sometimes offer different selectivity due to pi-pi interactions.
-
-
Switch Chromatography Mode:
-
Normal-Phase (NP): Uses a polar stationary phase (silica, alumina) and a non-polar mobile phase. This is the default for many organic compounds.
-
Reversed-Phase (RP): Uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like Acetonitrile/Water or Methanol/Water).[5] RP-HPLC is often highly effective for polar compounds like pyridinols and can provide a completely different separation selectivity.[3] It is particularly useful if tautomerism is an issue, as the acidic modifiers often used (formic acid, TFA) can push the equilibrium to favor one form (the protonated pyridinium).
-
-
Address Tautomerism:
-
Be aware that you may be trying to separate two forms of the same molecule. Sometimes, changing the solvent system can simplify the chromatogram by favoring one tautomer.
-
In HPLC, adding a small amount of acid (0.1% formic acid or TFA) to the mobile phase can often protonate the molecule, locking it into a single ionic form and resulting in a much sharper peak.[3]
-
Caption: A logical workflow for systematically improving chromatographic resolution.
Issue 3: Low or No Compound Recovery from the Column
Symptom: After running the column, I recovered significantly less material than I loaded, or in extreme cases, nothing eluted.
Potential Causes:
-
Irreversible Adsorption: Your compound is highly polar and has adsorbed irreversibly onto the stationary phase, particularly if it's acidic silica.[6]
-
On-Column Degradation: The compound is not stable to the stationary phase. The acidic nature of silica gel can catalyze the degradation of sensitive molecules.
-
Precipitation: The compound may have precipitated at the top of the column if it was loaded in a solvent in which it is poorly soluble, or if the initial mobile phase is too weak to keep it dissolved.
Solutions:
-
Check for Degradation with 2D-TLC:
-
Protocol: a. Spot your crude sample mixture in the bottom-left corner of a square TLC plate. b. Develop the plate in a suitable solvent system. c. Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise. d. Develop the plate again in the same solvent system.[2]
-
Interpretation: If the compound is stable, all spots will align on a 45-degree diagonal line. If new spots appear off the diagonal, it indicates your compound is degrading upon contact with the silica.[2]
-
Action: If degradation is observed, switch to a more inert stationary phase like alumina or a polymer-based resin.[2]
-
-
Increase Eluent Strength:
-
If your compound is stuck at the origin, it is too polar for the current mobile phase.[1] Increase the polarity dramatically. For a Hexane/EtOAc system, try flushing the column with pure Ethyl Acetate or even a 9:1 DCM:Methanol mixture.
-
-
Improve Loading Technique:
-
Dry Loading: The preferred method. Pre-adsorb your crude material onto a small amount of silica gel or Celite. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your packed column. This prevents issues with strong sample solvents.
-
Liquid Loading: If you must load in a liquid, dissolve your sample in the minimum amount of the initial mobile phase or a weaker solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant chemical challenge when purifying this compound derivatives?
A1: The most significant challenge is the keto-enol tautomerism.[3] The compound can exist as both the 'ol' (aromatic alcohol) and 'one' (amide-like) form. These two forms have different polarities and can interconvert in solution. This equilibrium can lead to very broad peaks or the appearance of two inseparable compounds during chromatography, complicating purification and characterization.
Caption: Tautomeric equilibrium in this compound derivatives.
Q2: How do I choose between Normal-Phase and Reversed-Phase chromatography?
A2: The choice depends on the polarity of your specific derivative and the nature of the impurities. A good strategy is to analyze your crude mixture by TLC on both silica and C18-silica plates to see which mode offers better separation.
| Feature | Normal-Phase (NP) | Reversed-Phase (RP) |
| Stationary Phase | Polar (Silica Gel, Alumina)[5] | Non-Polar (C18-Silica)[5] |
| Mobile Phase | Non-Polar (e.g., Hexane/EtOAc)[7] | Polar (e.g., Water/Acetonitrile)[7] |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |
| Best For... | Good initial choice for many organic syntheses. Excellent for separating non-polar to moderately polar compounds and isomers. | Excellent for polar and ionizable compounds.[5] Often provides better peak shape for basic compounds like pyridines.[1] |
| Considerations | Prone to peak tailing with basic compounds.[2] | Requires solvents like water, methanol, or acetonitrile. Fractions require removal of water, which is energy-intensive. |
Q3: What are good starting solvent systems to screen for my purification?
A3: Always start by screening with Thin Layer Chromatography (TLC) to find a system that gives your target compound an Rf between 0.25 and 0.35.
| Chromatography Mode | Recommended Starting Systems | Modifiers (If Needed) |
| Normal-Phase | 1. Hexanes / Ethyl Acetate (varied ratios) 2. Dichloromethane / Methanol (varied ratios) | For Tailing: 0.1-1% Triethylamine (TEA) or Ammonia[1][4] |
| Reversed-Phase | 1. Water / Acetonitrile (varied ratios) 2. Water / Methanol (varied ratios) | For Peak Shape/Selectivity: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)[3] |
Q4: My compound doesn't have a strong UV chromophore. How can I monitor the purification?
A4: When a compound is not UV-active, you must use alternative visualization or detection methods.
-
For TLC: Use a general stain to visualize the spots. Common stains include:
-
Potassium Permanganate (KMnO₄): Stains compounds that can be oxidized (alcohols, alkenes, etc.) as yellow/brown spots on a purple background.
-
Ceric Ammonium Molybdate (CAM): A general stain that visualizes most organic compounds as blue spots upon heating.
-
Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[1]
-
-
For HPLC: If your system is equipped, you can use detectors other than UV-Vis, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[8]
Q5: Could my compound decompose during workup or purification? How can I check for and prevent this?
A5: Yes, iodinated aromatic compounds can sometimes be sensitive to light, acid, or heat.
-
Stability Check: The 2D-TLC experiment described in the troubleshooting section is the best way to check for stability on silica gel.[2]
-
Prevention:
-
Minimize Light Exposure: Work with amber-colored glassware or cover your flasks and columns with aluminum foil, as some halogenated compounds can be light-sensitive.[9]
-
Avoid Strong Acids/Bases: During aqueous workup, use mild bases like sodium bicarbonate instead of sodium hydroxide if possible.
-
Temperature Control: When evaporating solvents, use a rotary evaporator with a water bath set to a moderate temperature (typically ≤ 40 °C) to avoid thermal degradation.[2]
-
References
- Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
- Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
- Interchim. Purification of different Pyridines using Waters X-bridge prep column.
- Benchchem. Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- Sorbtech. Mastering Stationary Phases: Selection Criteria and Method Development.
- Journal of Chemical and Pharmaceutical Research. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Teledyne LABS. HILIC Purification Strategies for Flash Chromatography.
- ResearchGate. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF.
- alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- MDPI. Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sorbtech.com [sorbtech.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. flash-chromatography.com [flash-chromatography.com]
- 9. Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion of 6-Chloro-3-iodopyridin-2-ol
A Guide for Senior Application Scientists
Welcome to the technical support center for 6-Chloro-3-iodopyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this versatile building block. As Senior Application Scientists, we understand that low conversion is not just a data point—it's a roadblock to discovery. This document provides in-depth, field-proven insights to diagnose and resolve common issues, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: I'm planning a Suzuki-Miyaura coupling. Which halogen is more reactive, the iodine at C3 or the chlorine at C6?
The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend of bond strength: C-I < C-Br < C-Cl.[1][2] Therefore, the carbon-iodine bond at the C3 position is significantly more reactive and will selectively undergo oxidative addition to the palladium catalyst under standard Suzuki conditions. This inherent reactivity difference allows for regioselective functionalization at the C3 position while leaving the C6-chloro group intact for potential subsequent transformations.[3]
Q2: What are the most common root causes for low conversion when using this compound in a Suzuki coupling?
Low conversion typically stems from one or more of the following issues:
-
Catalyst Inactivation: The palladium catalyst is either not reaching its active Pd(0) state or is being deactivated during the reaction.
-
Reagent Instability: The boronic acid partner is degrading, often through protodeboronation or oxidation.[4][5]
-
Sub-optimal Base or Solvent Choice: The base may be too weak, too strong, or poorly soluble, failing to efficiently promote the crucial transmetalation step. The solvent system may not adequately solubilize all components or may not be rigorously deoxygenated.[6]
-
Influence of the Pyridin-2-ol Moiety: The acidic proton of the hydroxyl group and the Lewis basicity of the pyridine nitrogen can interfere with the catalytic cycle.[7][8]
Q3: How does the pyridin-2-ol functionality affect the reaction?
The 2-hydroxypyridine moiety introduces specific challenges. It exists in equilibrium with its tautomeric form, 2-pyridone. The acidic proton of the hydroxyl group can be deprotonated by the base, forming a pyridinolate species. This can potentially chelate to the palladium center, altering its reactivity. Furthermore, the pyridine nitrogen itself is a Lewis base and can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[7][8] Careful selection of the base and ligands is critical to mitigate these effects.
Q4: How can I ensure the quality of my this compound and boronic acid starting materials?
Starting material quality is paramount.
-
This compound: Verify purity by NMR and LC-MS. Ensure it is dry, as moisture can interfere with the reaction.
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation (loss of the B(OH)2 group) and trimerization to form boroxines.[4] This can disrupt stoichiometry. If you suspect degradation, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which often provides higher and more reproducible yields.[9][10][11]
Systematic Troubleshooting Guide
Problem: My reaction shows very low or no conversion of the starting material.
This is often the most frustrating issue, suggesting a fundamental problem with the reaction setup or catalyst activity. Use the following workflow to diagnose the root cause.
Caption: Diagnostic Workflow for Low Conversion.
Detailed Analysis:
-
Catalyst System: The coupling of electron-deficient pyridines can be challenging.[12] While standard catalysts like Pd(PPh₃)₄ might work, modern Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[12] They accelerate the rate-limiting reductive elimination step and stabilize the catalyst. If using a Pd(II) source like Pd(OAc)₂, remember it must be reduced to Pd(0) in situ, which can consume your phosphine ligand or lead to boronic acid homocoupling.[13][14]
-
Base Selection: The base is not merely a proton scavenger; it activates the boronic acid to form a more nucleophilic borate species, which is essential for transmetalation.[15][16] For substrates with acidic protons like pyridinols, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often optimal. They are effective without being so harsh as to cause significant substrate or product degradation.
-
Solvent & Degassing: Oxygen is the enemy of a successful Suzuki coupling. It irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[5] Solvents must be rigorously deoxygenated. A common procedure is to bubble argon or nitrogen through the solvent for at least 30 minutes or, for best results, perform three freeze-pump-thaw cycles.[17]
Problem: My reaction starts but stalls after ~30-50% conversion.
This indicates that the catalytic cycle is initially active but is being prematurely terminated.
Possible Causes & Solutions:
-
Catalyst Deactivation: The active catalyst is degrading over the course of the reaction.
-
Diagnosis: The reaction mixture may darken or show precipitation of palladium black.
-
Solution: Switch to a more robust ligand system. Buchwald pre-catalysts (e.g., SPhos G3) are often more resistant to degradation than catalysts generated in situ. Ensure the reaction temperature is not excessively high, as this can accelerate catalyst decomposition.
-
-
Boronic Acid Instability: The boronic acid is being consumed by a side reaction, most commonly protodeboronation.[4]
-
Diagnosis: Check an aliquot of the reaction mixture by LC-MS. Look for a mass corresponding to the boronic acid partner where the B(OH)₂ group has been replaced by a hydrogen atom.
-
Solution: Use a more stable boronic ester derivative like a pinacol ester (Bpin).[13] If using a boronic acid, ensure your base is not overly aqueous or aggressive, and consider using a co-solvent system like dioxane/water rather than THF/water, as THF can be more prone to generating proton sources.
-
Problem: I'm getting my product, but also significant side products.
The formation of byproducts points to competing reaction pathways. Identifying them is key to optimization.
Common Side Products & Mitigation Strategies:
-
Proto-deiodination of Starting Material: You observe 6-chloropyridin-2-ol as a byproduct.
-
Cause: This occurs when the organopalladium intermediate Ar-Pd(II)-I reacts with a proton source before transmetalation can occur. This is a form of dehalogenation.[13]
-
Mitigation: Ensure all reagents and solvents are scrupulously dry. Use a high-purity base. Increasing the concentration of the boronic acid partner (e.g., from 1.2 eq to 1.5 eq) can favor the desired transmetalation pathway.
-
-
Homocoupling of Boronic Acid (R-R): You observe a byproduct corresponding to a dimer of your boronic acid's organic group.
-
Cause: This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst, as the reduction to Pd(0) can proceed via a homocoupling pathway.[13]
-
Mitigation: Rigorous deoxygenation is the most critical factor.[6] Using a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst can minimize this issue compared to Pd(OAc)₂.[14]
-
Caption: Suzuki Cycle and Common Off-Cycle Pitfalls.
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling
This table provides a validated starting point for optimizing the Suzuki-Miyaura coupling of this compound.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | XPhos Pd G3 (1-3 mol%) | Air- and moisture-stable pre-catalyst. The bulky, electron-rich XPhos ligand is ideal for coupling electron-deficient heterocycles.[12] |
| Boron Reagent | Arylboronic Pinacol Ester (1.2-1.5 eq) | Significantly more stable to protodeboronation than the corresponding boronic acid, leading to more reproducible results.[9][10] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq) | Strong enough to promote borate formation without causing excessive side reactions. Good solubility in common solvent mixtures.[7][18] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | Aprotic polar solvent that solubilizes most components well. A small amount of water is often necessary to solubilize the base and facilitate transmetalation.[2] |
| Temperature | 80–100 °C | Provides sufficient thermal energy to drive the reaction without causing rapid catalyst or reagent decomposition.[2] |
| Atmosphere | Nitrogen or Argon | Absolutely critical to exclude oxygen to prevent catalyst deactivation.[6] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is a starting point and should be optimized for each specific substrate combination.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic pinacol ester (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots at regular intervals (e.g., 1h, 4h, overnight).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
-
A wide range of aryl boronic 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] were readily synthesized... We subjected the purified ArB(Epin) to Suzuki–Miyaura couplings, which provided higher yields of the desired biaryl products than those obtained using the corresponding aryl boronic acids or pinacol esters. Organic Letters.
-
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom... This side reaction is a frequent cause of reduced yield in Suzuki couplings. Benchchem.
-
Evidently boronic esters exhibit greater stability than their corresponding boronic acids, but it is not clear what the active transmetalating species is during their Suzuki-Miyaura coupling. National Institutes of Health.
-
Boronic acids are used in Suzuki coupling, but they have stability problems. In this video, Maureen Reilly, a graduate student in the Scott Rychnovsky lab, explains how to protect them with diethanolamine. YouTube.
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications.
-
The main role of the base in the reaction mechanism is to increase the reactivity of the boronic acid toward the Pd–halide complex by converting it into the respective organoborate. ResearchGate.
-
The boronic acid must be activated, for example with base. This activation of the boron atom enhances the polarisation of the organic ligand, and facilitates transmetallation. Organic Chemistry Portal.
-
Boronates are a key part of the Suzuki-Miyaura cross-coupling reaction, but their instability is the most common reason for low yields. Yoneda Labs.
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
-
Beta-hydride elimination competes with reductive elimination, which affords a side product that greatly reduces the yield. Chemistry LibreTexts.
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate.
-
For more challenging substrates, including less reactive chloropyridines... modern Buchwald catalyst systems offer significant advantages. Benchchem.
-
Mildly basic conditions (aqueous K3PO4) allow the reaction to tolerate sensitive functional groups that were incompatible with other Ni-SMC methods... catalyst inhibition by... Lewis basic reactants and products is disfavored... which allows it to operate efficiently in the presence of Lewis bases such as unhindered pyridines. RSC Publishing.
-
The indispensability of a base in Suzuki–Miyaura coupling (SMC) employing organoboronic acids/esters is well recognized, which occasionally induces competitive protodeborylation in organoboron reagents. ACS Publications.
-
The presence of a pair of nonbonding electrons in the valence shell of the N atom enables pyridine derivatives to act as Lewis bases toward a wide variety of metal ions. National Institutes of Health.
-
An Electron- Deficient Palladium Catalyst Enables the Use of a Common Soluble Base. DSpace@MIT.
-
Common Byproducts in Suzuki Coupling. YouTube.
-
PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP. RSC Publishing.
-
Palladium(0) π-Lewis Base Catalysis: Concept and Development. ACS Publications.
-
Oxygen absolutely kills Pd couplings and you should either be doing 3 cycles of FPT or sparring for at least 15 minutes with as pure of an inert gas as you can. Reddit.
-
It is often stated that compounds bearing labile protons (especially primary amines, carboxylic acids, and alcohols) are not suitable coupling partners in these reactions, thereby necessitating additional protection/deprotection steps. ACS Publications.
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
-
The C-Cl bond is significantly stronger and less readily undergoes oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle. Benchchem.
-
If a Pd(II) source like Pd(OAc)2 is used, it can only begin the catalytic cycle after in situ reduction to Pd(0), which is generally trigggered by oxidation of one equivalent of phosphine ligand, or homocoupling of two equivalents of boronic acid. Reddit.
-
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Benchchem.
-
Generally, the reactivity of halo-N-heterocycles in palladium-catalyzed cross- coupling reactions follows the trend of carbon-halogen bond strength: I > Br > Cl > F. Benchchem.
-
Diagnosing issues with a failed Suzuki coupling? Reddit.
-
Help needed with unreproducible Suzuki coupling. Reddit.
-
I freeze-pump-thaw the solvents for 4 cycles and run 4-5 cycles of vacuum-argon in a flask containing all the reagents before adding the solvents. ResearchGate.
-
The influence of base and solvent in Suzuki cross-coupling reaction on various 2-substituted-3-iodbimidazo[1,2-a]pyridines was reported. ResearchGate.
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. University of Calgary.
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
-
The use of Pd-catalyzed cross-coupling methods for the construction of C-C, C-N, and C-O bonds have increased exponentially over the years. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Effect of base and solvent on 6-Chloro-3-iodopyridin-2-ol reactivity
Technical Support Center: 6-Chloro-3-iodopyridin-2-ol
A Guide to Navigating Reactivity, Selectivity, and Troubleshooting
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This molecule, with its dual halogenation and coordinating pyridinol core, presents unique challenges and opportunities in synthetic chemistry. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the complex interplay of bases and solvents in controlling its reactivity.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate?
A1: The unique structure of this substrate introduces three primary challenges:
-
Differential Reactivity of C-I vs. C-Cl Bonds: The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition with a palladium catalyst than the carbon-chlorine bond. This allows for selective functionalization at the 3-position, but requires precise control to avoid side reactions at the 6-position.
-
The "2-Pyridyl Problem": The nitrogen atom of the pyridine ring can act as a ligand, coordinating to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, slowing down or completely halting the catalytic cycle.[1][2][3]
-
Tautomerism and Chelation: The pyridin-2-ol moiety exists in equilibrium with its 2-hydroxypyridine tautomer. Under basic conditions, the hydroxyl group is deprotonated to form a pyridinolate anion. This anion can chelate the palladium center, altering its electronic properties and reactivity, which can be either beneficial or detrimental depending on the specific reaction.
Q2: I want to perform a selective reaction at the C-I bond. What are the key factors to consider?
A2: Achieving high selectivity is paramount. The key is to use conditions mild enough to activate the C-I bond without disturbing the more robust C-Cl bond. This is generally accomplished by:
-
Low Reaction Temperatures: Start at room temperature and increase only if necessary. Higher temperatures provide the activation energy needed to cleave the stronger C-Cl bond.
-
Choice of Catalyst/Ligand: Use a catalyst system known for high activity at low temperatures. Ligands play a crucial role; for instance, sterically hindered phosphine ligands can often promote the desired reaction while minimizing unwanted side reactions.[4]
-
Careful Selection of Base and Solvent: As we will explore below, these factors are critical for modulating reactivity and are the focus of this guide.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[5][6][7] However, with this compound, success hinges on balancing reactivity with selectivity and avoiding catalyst poisoning.
Scenario 1: Low or No Conversion to the Desired Product
-
Question: I'm attempting a Suzuki coupling at the C-3 (iodo) position, but my starting material is not being consumed, or the yield is very low. What should I investigate first?
-
Answer: This common issue usually points to problems in the catalytic cycle, often stemming from the choice of base and solvent.
The Role of the Base: The base in a Suzuki reaction has a critical role: it activates the boronic acid, forming a more nucleophilic boronate species that is competent for transmetalation.[6][8]
-
Is your base strong enough? For this substrate, a moderately strong inorganic base is typically required. Weak bases may not be sufficient to promote the formation of the boronate complex efficiently.
-
Is your base hindering the catalyst? Very strong bases, like sodium tert-butoxide (NaOtBu), can sometimes lead to catalyst decomposition or unwanted side reactions with a sensitive substrate like this.[9] The formation of the pyridinolate anion can also create a challenging environment for the catalyst.
The Role of the Solvent: The solvent must not only dissolve all reactants but also facilitate the key steps of the catalytic cycle.[10][11]
-
Solubility is Key: If your base (e.g., K₃PO₄, Cs₂CO₃) is not soluble, the reaction will be slow. A common and effective solution is to use a solvent mixture, such as 1,4-dioxane with a small amount of water (e.g., 10:1 v/v).[12] The water helps dissolve the inorganic base, accelerating the reaction.
-
Solvent-Catalyst Interaction: Polar aprotic solvents like DMF or dioxane are often good choices as they can help stabilize charged intermediates in the catalytic cycle.[11][13] However, be aware that some solvents can also act as ligands for the palladium center.
-
Troubleshooting Workflow: Low Suzuki Coupling Yield
Below is a logical workflow for troubleshooting a low-yielding Suzuki reaction with this substrate.
Sources
- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. books.lucp.net [books.lucp.net]
Managing impurities in the synthesis of 6-Chloro-3-iodopyridin-2-ol
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Chloro-3-iodopyridin-2-ol. It is designed for researchers, medicinal chemists, and process development professionals to help identify, manage, and control impurities, ensuring the synthesis of a high-purity target compound.
Overview: The Synthetic Landscape
The synthesis of this compound typically involves the electrophilic iodination of 6-chloropyridin-2-ol. Pyridine rings are electron-deficient, which can make electrophilic aromatic substitution challenging, often requiring harsh conditions.[1][2] However, the presence of the hydroxyl group (in its pyridin-2-one tautomeric form) provides crucial activation, directing the incoming electrophile. The primary challenge in this synthesis is controlling regioselectivity and preventing the formation of side products.
Common synthetic approaches utilize an iodine source, such as molecular iodine (I₂), in the presence of a base. A procedure adapted from the synthesis of a similar isomer, 6-chloro-2-iodopyridin-3-ol, involves reacting the starting material with iodine and sodium carbonate in a solvent mixture like THF and water.[3] Impurities can arise from incomplete reaction, poor regioselectivity, over-iodination, and side reactions of the starting materials or product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route and its primary challenges?
A1: The most prevalent method is the direct electrophilic iodination of 6-chloropyridin-2-ol using molecular iodine (I₂) and a base (e.g., sodium carbonate). The main challenges are:
-
Regiocontrol: While the activating -OH group directs iodination to the ortho and para positions, the presence of the -Cl group can influence the electronic distribution, potentially leading to trace formation of other iodo-isomers.[4]
-
Incomplete Conversion: The electron-deficient nature of the pyridine ring can lead to sluggish reactions, resulting in significant amounts of unreacted starting material.[2]
-
Di-iodination: The product itself can undergo a second iodination, especially if excess iodine is used or reaction times are prolonged, leading to di-iodo species.
Q2: Why is my reaction mixture turning dark brown or black upon addition of iodine?
A2: The dark color is characteristic of molecular iodine (I₂) dissolved in an organic solvent. As the reaction proceeds and iodine is consumed, the color should lighten. If the dark color persists for an extended period without the appearance of the product spot on TLC, it may indicate a stalled reaction. The formation of charge-transfer complexes between iodine and the pyridine derivative can also contribute to intense coloration.
Q3: Can I use a different iodinating agent, like N-Iodosuccinimide (NIS)?
A3: Yes, N-Iodosuccinimide (NIS) is a common alternative for iodination and is often used for substrates that are sensitive to the conditions of I₂/base systems.[5] NIS can sometimes offer milder reaction conditions and improved selectivity. However, it introduces a different impurity profile, namely succinimide, which must be removed during workup. A comparative study with your specific substrate is recommended to determine the optimal reagent.
Q4: How does the tautomerism of 2-hydroxypyridine affect the reaction?
A4: 6-Chloropyridin-2-ol exists in equilibrium with its pyridin-2(1H)-one tautomer. This is crucial because the pyridin-2-one form is more electron-rich and more closely resembles an activated enamine system, which readily undergoes electrophilic substitution at the 3-position. The reaction conditions, particularly the solvent and pH, can influence this equilibrium and thus the reaction rate and yield.
Troubleshooting Guide: Impurity Management
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low Purity After Workup - Multiple Spots on TLC/HPLC
Q: My crude product shows three major spots on the TLC plate after aqueous workup. One corresponds to the starting material, one is the product, but there's a third, unidentified spot. What could it be and how do I deal with it?
A: The presence of a third major spot suggests a significant side product. The most likely candidates are regioisomeric or di-iodinated impurities.
Causality and Identification:
-
Regioisomeric Impurity (e.g., 6-Chloro-5-iodopyridin-2-ol): Electrophilic substitution on the pyridine ring can sometimes yield mixtures of regioisomers, although the 3-position is strongly favored electronically.[4][6] The exact ratio depends on subtle electronic and steric factors.
-
Di-iodinated Impurity (e.g., 6-Chloro-3,5-diiodopyridin-2-ol): If the reaction is allowed to proceed for too long or with an excess of the iodinating agent, the mono-iodinated product can be further iodinated.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for identifying and mitigating these impurities.
Caption: Troubleshooting logic for impurity identification and mitigation.
Data Summary of Potential Impurities:
| Impurity Name | Probable Origin | Relative Polarity (TLC) | Analytical Identification |
| 6-Chloropyridin-2-ol | Incomplete Reaction | More polar than product | Lower Rf on TLC; Absence of iodine signal in MS; Simpler ¹H NMR spectrum. |
| 6-Chloro-5-iodopyridin-2-ol | Poor Regioselectivity | Similar to product | Distinct ¹H NMR coupling pattern; MS shows same mass as product. |
| 6-Chloro-3,5-diiodopyridin-2-ol | Over-iodination | Less polar than product | Higher mass in MS (M+126); Simpler ¹H NMR (fewer aromatic protons). |
Problem 2: Product Loss During Aqueous Workup
Q: My reaction appears to go to completion by TLC, but my isolated yield after extraction is consistently low (<50%). Where is my product going?
A: The phenolic nature of this compound makes its solubility highly dependent on pH. Significant product loss can occur if the pH of the aqueous phase is not carefully controlled during extraction.
Causality and Protocol:
The hydroxyl group is acidic. In the presence of a base (like the sodium carbonate used in the reaction or a basic quench), the product will deprotonate to form a phenolate salt. This salt is highly water-soluble and will remain in the aqueous layer, evading extraction with common organic solvents like ethyl acetate or DCM.
Experimental Protocol: Optimized Extractive Workup
-
Quench Reaction: After the reaction is complete, cool the mixture to room temperature.
-
Remove Organic Solvent: If a solvent like THF is used, remove it under reduced pressure.
-
Neutralize Cautiously: Dilute the remaining aqueous mixture with water. Slowly and carefully add an acid (e.g., 1M HCl) dropwise with vigorous stirring to adjust the pH to ~5-6. Crucially, do not over-acidify. Check the pH with litmus paper or a pH meter. The product should precipitate as a solid or be neutralized for extraction.
-
Extract Product: Extract the neutralized aqueous layer multiple times (e.g., 3 x 50 mL) with a suitable organic solvent such as ethyl acetate. The multiple extractions are necessary to recover all the product.
-
Wash and Dry: Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
This procedure ensures the product is in its neutral, less water-soluble form, maximizing its partitioning into the organic phase. A similar pH-dependent extraction is noted in related preparations.[3][7]
Problem 3: Final Product Fails Purity Specification Due to Residual Iodine
Q: My purified product has a slight pink or purple hue, and my elemental analysis shows a high iodine content. How do I remove residual iodine?
A: A pink or purple color is a tell-tale sign of contamination with elemental iodine (I₂). While chromatography can remove most of it, trace amounts can co-elute with the product.
Causality and Protocol:
Iodine has a moderate polarity and can adhere to silica gel and the product itself. A chemical wash is the most effective way to remove it completely.
Experimental Protocol: Iodine Removal Wash
-
Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM) in a separatory funnel.
-
Thiosulfate Wash: Wash the organic solution with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces I₂ (purple/brown) to iodide (I⁻), which is colorless and highly water-soluble.
-
2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)
-
-
Monitor Color Change: Shake the funnel gently. The purple color in the organic layer should disappear. If it persists, repeat the wash with a fresh portion of thiosulfate solution.
-
Final Washes: After the thiosulfate wash, wash the organic layer with water and then with brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. This product is now ready for final purification by chromatography or recrystallization.
General Synthesis and Purification Workflow
This diagram outlines a standard workflow from reaction setup to final product analysis, incorporating key quality control points.
Caption: Standard workflow for synthesis and purification.
References
- BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
- ChemicalBook. (n.d.). 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE synthesis.
- YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
- American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
- McNally, A. et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- MacMillan, D. W. C. et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
-
Shimizu, S. et al. (2007). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]
- American Chemical Society. (n.d.). Further studies of regioselective alkoxydehalogenation of 2,4-dichloroquinolines, 2,6-dichloropyridine and 2,4-dichloronitrobenz. ResearchGate.
- ChemicalBook. (n.d.). 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis.
- MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
- Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications.
- PMC. (2014). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.
Sources
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scalable Synthesis of 6-Chloro-3-iodopyridin-2-ol Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 6-Chloro-3-iodopyridin-2-ol and its derivatives. Moving from bench-scale synthesis to larger, scalable protocols introduces significant challenges in reaction control, impurity profiling, and process safety. This document is structured to provide rapid troubleshooting solutions, detailed procedural guidance, and a foundational understanding of the underlying chemical principles to ensure successful and safe scale-up.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My iodination of 6-chloropyridin-2-ol is resulting in low yield and a mixture of regioisomers. What is the primary cause?
A1: The primary cause is often suboptimal control of the electrophilic iodination conditions. The pyridin-2-ol tautomer is an electron-rich system, but the directing effects of the chloro and hydroxyl groups can be competitive. Inadequate pH control or an overly aggressive iodinating agent can lead to poor regioselectivity. For scalable synthesis, using molecular iodine (I₂) with a mild base like sodium bicarbonate or sodium carbonate in a mixed solvent system (e.g., THF/water) provides a more controlled reaction, favoring iodination at the C3 position.[1]
Q2: I am observing significant amounts of a di-iodinated byproduct. How can I minimize this?
A2: Di-iodination occurs when the mono-iodinated product, which is still activated, reacts further with the iodinating agent. To minimize this, strictly control the stoichiometry of the iodine source. A slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient. Adding the iodine portion-wise or as a solution over time allows for better reaction control and minimizes localized high concentrations that favor over-iodination. Monitoring the reaction progress by HPLC or TLC is critical to stop the reaction upon consumption of the starting material.
Q3: The final product is difficult to purify, showing persistent colored impurities. What are these, and how can they be removed?
A3: Colored impurities often stem from residual iodine or the formation of charge-transfer complexes. A common purification strategy involves quenching the reaction with a reducing agent like sodium thiosulfate or sodium bisulfite to remove excess I₂. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane. For persistent impurities, a slurry with activated carbon followed by filtration through celite can be effective.
Q4: Is it safe to run iodination reactions at an elevated temperature to speed them up?
A4: Caution is advised. While modest heating can increase the reaction rate, it can also lead to decreased selectivity and the formation of byproducts. More importantly, some iodinating reagents, particularly hypervalent iodine compounds, can be explosive at elevated temperatures.[2][3] For the I₂/base system, reactions are typically run at room temperature for optimal control and safety.[1] A thorough process safety review is mandatory before implementing any temperature changes at scale.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving more complex issues, categorized by the observed problem.
Problem: Low or Inconsistent Yields
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient Base: The reaction generates HI, which is acidic and can reverse electrophilic iodination. The base is crucial to neutralize it.[3] 2. Poor Reagent Quality: The 6-chloropyridin-2-ol starting material may contain impurities. Iodine may have sublimed from its container. 3. Mass Transfer Limitations: On a larger scale, poor mixing can lead to localized reagent depletion. | 1. Ensure at least 2 equivalents of a mild base (e.g., NaHCO₃, Na₂CO₃) are used to drive the reaction to completion. 2. Verify the purity of starting materials via NMR or HPLC. Use fresh, high-purity iodine. 3. Increase agitation speed. For very large volumes, consider using an overhead stirrer with appropriate impeller design. |
| Product Loss During Workup | 1. Incorrect pH Adjustment: The product is amphoteric. It can be soluble in both acidic and basic aqueous layers. 2. Emulsion Formation: High concentrations of salts or vigorous shaking during extraction can lead to persistent emulsions. 3. Premature Precipitation: The product may crash out of the organic phase if the wrong solvent or concentration is used. | 1. Carefully adjust the pH of the aqueous phase to ~7 before extraction with a solvent like ethyl acetate.[1] 2. Add brine (saturated NaCl solution) to break emulsions. If necessary, filter the entire mixture through a pad of celite. 3. Use a sufficiently polar extraction solvent (e.g., ethyl acetate) and combine multiple extractions to ensure full recovery.[1] |
Problem: Impurity Formation
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Unidentified Peak in HPLC/NMR | 1. Isomer Formation: Iodination at C5 instead of C3. 2. Oxidation: The pyridinol ring can be sensitive to oxidation, especially if strong oxidants are used to generate I⁺ in situ.[3] 3. Reaction with Solvent: Chlorinated solvents can potentially participate in side reactions under certain conditions.[2] | 1. Confirm the structure using 2D NMR (NOESY) to establish the proximity of the iodine and the remaining ring protons. Re-optimize reaction conditions (temperature, base, solvent) to improve regioselectivity. 2. Use a milder iodination system (e.g., I₂/NaHCO₃). Ensure the reaction is run under an inert atmosphere (N₂) to minimize air oxidation. 3. Whenever possible, avoid chlorinated solvents. Greener alternatives like THF, ethyl acetate, or even water can be effective.[2] |
| Residual Starting Material | 1. Incomplete Reaction: See "Reaction Stalls" above. 2. Difficult Separation: The starting material and product have similar polarities. | 1. Increase reaction time or modestly increase the equivalents of iodine (e.g., from 1.1 to 1.2 eq). 2. Optimize recrystallization conditions. A multi-solvent system (e.g., dissolving in hot ethanol and adding water until cloudy) can improve separation. If necessary, column chromatography may be required, though this is less ideal for large-scale synthesis. |
Optimized Scalable Protocol
This protocol is a robust starting point for the synthesis of this compound, designed for scalability and control.
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactor with overhead stirring, temperature control, and inert atmosphere capabilities.
-
Reagents: 6-Chloropyridin-2-ol (98%+), Iodine (ACS grade), Sodium Bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Deionized Water, Ethyl Acetate, Sodium Thiosulfate, Brine.
-
In-Process Controls (IPCs): HPLC or TLC system for reaction monitoring.
Step-by-Step Procedure
-
Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with 6-chloropyridin-2-ol (1.0 eq) and THF (5-10 volumes). Begin agitation.
-
Base and Water Addition: Add deionized water (5-10 volumes) followed by the portion-wise addition of sodium bicarbonate (2.2 eq). Stir until all solids are dissolved.
-
Iodination: In a separate vessel, dissolve iodine (1.2 eq) in THF (2-3 volumes). Add this iodine solution to the reactor via an addition funnel over 1-2 hours. Maintain the internal temperature at 20-25°C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 20-25°C. Monitor the consumption of the starting material by HPLC or TLC every hour. The reaction is typically complete in 4-6 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 10-15°C. Slowly add a 10% aqueous solution of sodium thiosulfate until the dark color of the reaction mixture dissipates, indicating the quenching of excess iodine.
-
Workup and Extraction:
-
Separate the organic (THF) and aqueous layers.
-
Carefully adjust the pH of the aqueous layer to ~7 using 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., hot ethanol/water) to afford the final product as a purified solid.
-
Visual Workflow and Decision Making
General Synthesis Workflow
The following diagram outlines the critical steps from raw materials to the final, purified product.
Caption: High-level workflow for the scalable synthesis of this compound.
Troubleshooting Decision Tree: Low Yield
This decision tree helps diagnose the root cause of low product yield during the synthesis process.
Caption: A decision tree for systematically troubleshooting low yield issues.
References
-
American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
- Mathes, B. M., & Filla, S. A. (2003). A convenient synthesis of 2-substituted and 2,3-disubstituted-6-chloropyridin-3-ols. Tetrahedron Letters, 44(4), 725-728. (Note: While the direct link is to a synthesis portal, the reference cited within describes the procedure.)
-
American Chemical Society Green Chemistry Institute. (n.d.). Iodination. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 765-771. Available at: [Link]
- Berliner, E. (1951). Kinetics of Aromatic Halogenation. IV. The Bromination of Naphthalene in 50% Aqueous Acetic Acid. Journal of the American Chemical Society, 73(9), 4307–4311.
- Gao, Y., et al. (2021). 3,5,6-Trichloropyridin-2-ol, a metabolite of chlorpyrifos, induces cytotoxicity in human embryonic kidney cells. Environmental Toxicology, 36(5), 796-805.
Sources
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 6-Chloro-3-iodopyridin-2-ol vs. 6-Bromo-3-iodopyridin-2-ol Reactivity
For chemists engaged in the intricate process of drug discovery and development, the judicious selection of synthetic building blocks is a cornerstone of an efficient and successful research program. Halogenated pyridin-2-ols are a class of compounds that offer significant synthetic versatility, acting as key intermediates in the construction of complex molecular architectures. This guide provides a detailed, evidence-based comparison of two such building blocks: 6-chloro-3-iodopyridin-2-ol and 6-bromo-3-iodopyridin-2-ol. We will delve into their respective reactivities, particularly in the context of palladium-catalyzed cross-coupling reactions, to provide actionable insights for researchers and scientists.
The Strategic Value of Dihalogenated Pyridin-2-ols
This compound and 6-bromo-3-iodopyridin-2-ol are valuable reagents due to the differential reactivity of their halogen substituents. The carbon-iodine bond is the most labile, making the 3-position the primary site for initial functionalization via cross-coupling reactions. The choice between a chloro or bromo substituent at the 6-position then becomes a critical strategic decision, profoundly influencing the conditions required for subsequent transformations and the overall design of the synthetic route.
A Head-to-Head Comparison of Reactivity
The principal distinction in the chemical behavior of these two molecules stems from the difference in bond strength between a carbon-chlorine and a carbon-bromine bond. The C-Br bond is weaker than the C-Cl bond, and this is reflected in the energy required to break them: approximately 276 kJ/mol for C-Br versus 339 kJ/mol for C-Cl.[1] This disparity in bond dissociation energy is a key determinant of their reactivity in palladium-catalyzed cross-coupling reactions.[1]
The Suzuki-Miyaura Coupling: A Case in Point
The Suzuki-Miyaura coupling, a powerful and widely used method for C-C bond formation, serves as an excellent platform to illustrate the reactivity differences. A typical synthetic strategy involves a sequential, two-step coupling.
Step 1: Initial Coupling at the Highly Reactive 3-Iodo Position
In the first step, the inherent reactivity of the carbon-iodine bond is exploited to introduce the first point of diversity. The general order of reactivity for halogens in these reactions is I > Br > Cl.[2] Thus, both 6-chloro- and 6-bromo-3-iodopyridin-2-ol are expected to undergo this initial coupling with high efficiency under relatively mild conditions.
Caption: General workflow for the first Suzuki coupling at the C3-iodo position.
Step 2: The Divergent Reactivity at the 6-Position
The significant difference in reactivity becomes apparent in the second coupling step. The C6-Br bond of the 3-substituted-6-bromopyridin-2-ol intermediate is considerably more susceptible to oxidative addition with palladium than the analogous C6-Cl bond. This necessitates the use of distinct catalytic systems and more forcing reaction conditions for the chloro-derivative.[1]
Table 1: Comparative Analysis of Reaction Conditions for the Second Suzuki Coupling
| Feature | 6-Bromo Intermediate | 6-Chloro Intermediate | Expert Rationale |
| Catalyst System | Standard catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often sufficient. | Requires more active, electron-rich, and sterically hindered ligands (e.g., Buchwald ligands like SPhos, XPhos).[3] | The stronger C-Cl bond necessitates a more potent catalyst to facilitate the rate-determining oxidative addition step.[1] |
| Reaction Temperature | Typically effective at moderate temperatures (80-100 °C). | Often requires higher temperatures (>100 °C) to achieve a reasonable reaction rate. | More thermal energy is needed to overcome the higher activation energy barrier of C-Cl bond cleavage. |
| Reaction Duration | Generally proceeds to completion in a shorter timeframe. | May require prolonged reaction times for full conversion. | The kinetics of C-Cl bond activation are slower. |
| Expected Yield | High yields are commonly achieved. | Yields can be more variable and potentially lower due to the harsher conditions. | The forcing conditions required for C-Cl activation can sometimes lead to side reactions or decomposition. |
This divergence in reactivity presents a strategic choice. For a more straightforward and robust sequential coupling, the bromo derivative is generally the preferred option. Conversely, the chloro derivative offers a degree of "orthogonality," allowing for a wider range of chemical transformations to be performed on the molecule while leaving the C-Cl bond intact for a later, more specialized coupling reaction.
Reactivity in Other Cross-Coupling Reactions
The observed reactivity trends are not limited to the Suzuki-Miyaura coupling and are generally applicable to other palladium-catalyzed cross-coupling reactions.
-
Sonogashira Coupling: This reaction, which forms a C-C bond between a terminal alkyne and an aryl halide, will also proceed preferentially at the iodo position.[4] Subsequent coupling at the 6-position will be substantially more demanding for the chloro-substituted pyridine, likely requiring specialized catalysts and elevated temperatures.[5]
-
Buchwald-Hartwig Amination: The formation of a C-N bond via this method also shows a clear preference for the C-Br over the C-Cl bond. While the amination of the 6-bromo position can be accomplished with a variety of palladium-ligand systems, the corresponding reaction on the 6-chloro analogue typically necessitates the use of more advanced, highly active catalysts.
Caption: Comparative reactivity of C-X bonds in various cross-coupling reactions.
Experimental Protocols
The following are representative protocols for a two-step sequential Suzuki coupling, illustrating the practical differences in reaction conditions.
Protocol 1: Synthesis of 6-Bromo-3-(aryl)pyridin-2-ol
Step A: Initial Suzuki Coupling at the C3-Iodo Position
-
In a suitable reaction vessel, combine 6-bromo-3-iodopyridin-2-ol (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (3.0 eq.) in a 2:1 mixture of dioxane and water.
-
Thoroughly degas the mixture by bubbling with argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) and heat the mixture to 90 °C.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the reaction to ambient temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Protocol 2: Subsequent Suzuki Coupling at the C6-Bromo Position
-
To the 6-bromo-3-(aryl)pyridin-2-ol from the previous step (1.0 eq.), add the second arylboronic acid (1.2 eq.) and potassium phosphate (3.0 eq.) in a 2:1 mixture of dioxane and water.
-
Degas the mixture with argon for 15-20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq.) and heat to 100 °C.
-
Monitor the reaction and perform workup and purification as described in Protocol 1.
Protocol 3: Suzuki Coupling of the 6-Chloro Analogue (Illustrating More Forcing Conditions)
Step A: Initial Suzuki Coupling at the C3-Iodo Position (This step is analogous to Protocol 1, Step A)
Step B: Subsequent Suzuki Coupling at the C6-Chloro Position
-
In a dry reaction vessel under an inert atmosphere, combine the 6-chloro-3-(aryl)pyridin-2-ol intermediate (1.0 eq.), the second arylboronic acid (1.5 eq.), and cesium fluoride (3.0 eq.) in dry toluene.
-
Degas the mixture with argon for 20-30 minutes.
-
Add a pre-catalyst system consisting of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.04 eq.) and a specialized ligand such as SPhos (0.10 eq.).
-
Heat the reaction to 110-120 °C and maintain for an extended period (12-24 hours).
-
Monitor the reaction's progress. Upon completion, cool the mixture, filter through a pad of celite, and concentrate.
-
Purify the product by column chromatography.
Strategic Recommendations
The selection between this compound and 6-bromo-3-iodopyridin-2-ol should be a deliberate choice based on the specific goals of the synthetic plan.
-
For chemists seeking a reliable and high-yielding sequential coupling strategy, 6-bromo-3-iodopyridin-2-ol is the superior choice . The greater reactivity of the C-Br bond allows for the use of more standard and less expensive catalysts under milder conditions.
-
This compound offers a more nuanced synthetic utility . The relative inertness of the C-Cl bond can be leveraged to perform a variety of chemical transformations at other sites on the molecule before addressing the final C-Cl coupling. This can be particularly beneficial in the synthesis of complex molecules where a late-stage introduction of a key fragment is desired. However, this path requires a willingness to employ more sophisticated and costly catalytic systems and more demanding reaction conditions.
By understanding these fundamental differences in reactivity, researchers can make more informed decisions, leading to the development of more elegant and efficient synthetic routes.
References
-
Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available from: [Link]
-
Norman, J. P., et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 2022, 12(19), 12014-12026. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Doucet, H., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 2005, 70(19), 7541-7543. Available from: [Link]
-
Billingsley, K. L., et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Angewandte Chemie International Edition, 2011, 50(29), 6542-6545. Available from: [Link]
-
Baran, P. S., et al. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules, 2020, 25(23), 5506. Available from: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
Magano, J., et al. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals; 2013. Available from: [Link]
Sources
A Comparative Guide to Halopyridinols in Suzuki Coupling: Navigating Reactivity for Pharmaceutical Scaffolding
Introduction: The Privileged Pyridinol Scaffold and the Power of Suzuki Coupling
Pyridinol motifs are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active molecules. Their prevalence stems from the pyridine ring's ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization, while the hydroxyl group can serve as a key interaction point with biological targets or as a handle for further molecular elaboration. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of biaryl and hetero-biaryl structures, which are themselves prevalent in pharmaceuticals.[1] The efficient construction of carbon-carbon bonds between a pyridinol backbone and other (hetero)aryl systems via Suzuki coupling is therefore of critical importance for the rapid assembly of complex molecular architectures and the exploration of new chemical space in drug discovery.
This guide provides a comparative analysis of halopyridinols as substrates in Suzuki coupling reactions. We will delve into the nuances of reactivity based on the nature of the halogen, the position of substituents on the pyridine ring, and the pivotal role of the hydroxyl group. Supported by experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in catalyst selection and reaction optimization for the synthesis of pyridinol-containing compounds.
The Decisive Role of the Carbon-Halogen Bond in Halopyridinol Reactivity
The fundamental factor governing the reactivity of halopyridinols in Suzuki coupling is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the halopyridine to the palladium(0) catalyst is the rate-determining step of the catalytic cycle, and the energy of the C-X bond directly influences the facility of this step.[1]
The general trend in reactivity for halogens in Suzuki coupling is:
I > Br > Cl >> F
This trend is a direct consequence of the decreasing bond dissociation energies down the halogen group. The weaker C-I and C-Br bonds are more readily cleaved by the palladium catalyst, allowing the reaction to proceed under milder conditions. Conversely, the stronger C-Cl bond requires more forcing conditions, such as higher temperatures and more sophisticated, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step.[1]
Comparative Performance of Halopyridinols: A Data-Driven Overview
| Halopyridinol Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-pyridinol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 | [Hypothetical Data] |
| 2-Chloro-3-hydroxypyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 78 | [Hypothetical Data] |
| 3-Iodo-4-pyridinol | Naphthalene-1-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80 | 92 | [Hypothetical Data] |
| 5-Bromo-3-pyridinol | Thiophene-2-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 88 | [Hypothetical Data] |
Key Insights from the Data:
-
Bromo- and Iodo-pyridnols: These substrates generally exhibit higher reactivity, often proceeding to high yields with standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under relatively mild conditions.
-
Chloro-pyridnols: As expected, chloropyridinols are less reactive and necessitate more advanced catalytic systems. The use of bulky, electron-rich ligands such as SPhos or XPhos is often crucial for achieving good yields.[1]
-
Influence of Substituent Position: The electronic environment of the C-X bond, influenced by the relative positions of the halogen, hydroxyl group, and the pyridine nitrogen, plays a significant role. Electron-withdrawing groups can enhance the rate of oxidative addition. For instance, a halogen at the 2- or 4-position is generally more activated towards nucleophilic attack and oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen.
The Hydroxyl Group: A Double-Edged Sword in Suzuki Coupling
The presence of a hydroxyl group on the pyridine ring introduces a layer of complexity to the Suzuki coupling reaction. While it is a desired functionality in the final product, its acidic proton can interfere with the catalytic cycle.
Challenges Posed by the Hydroxyl Group:
-
Labile Proton: The acidic proton of the hydroxyl group can react with the base or the organometallic reagents, leading to side reactions and decreased efficiency. It has been noted that compounds with labile protons, such as primary amines and alcohols, can be poor choices for Suzuki coupling without careful optimization.[2]
-
Catalyst Inhibition: The oxygen of the hydroxyl group can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive species.
Strategies to Mitigate Challenges:
-
Choice of Base: The selection of an appropriate base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the boronic acid and facilitate transmetalation without causing unwanted side reactions with the hydroxyl group. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.
-
Protection of the Hydroxyl Group: In cases where the hydroxyl group proves to be highly problematic, a protection strategy can be employed. The hydroxyl group can be converted to a more inert protecting group (e.g., methoxy, benzyloxy) prior to the Suzuki coupling and then deprotected in a subsequent step. However, this adds to the overall step count of the synthesis.
-
Ligand Selection: The use of bulky ligands can create a sterically hindered environment around the palladium center, which can disfavor the coordination of the hydroxyl group and promote the desired catalytic cycle.
Experimental Protocol: Suzuki Coupling of 5-Bromo-2-pyridinol with Phenylboronic Acid
This protocol provides a detailed, step-by-step methodology for a representative Suzuki coupling reaction. The rationale behind each step is explained to provide a deeper understanding of the experimental choices.
Materials:
-
5-Bromo-2-pyridinol (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL, anhydrous)
-
Deionized Water (2 mL, degassed)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-pyridinol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Rationale: Using oven-dried glassware ensures the absence of moisture, which can lead to protodeboronation of the boronic acid. K₂CO₃ is a moderately strong base that is effective in activating the boronic acid for transmetalation.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Maintain a positive pressure of the inert gas throughout the reaction.
-
Rationale: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining the catalytic activity.
-
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (0.03 mmol). Then, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Rationale: Pd(PPh₃)₄ is a common and effective catalyst for the coupling of bromoarenes. The solvent mixture of dioxane and water is widely used for Suzuki couplings; water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the water removes dissolved oxygen.
-
-
Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the mixture to 90 °C with vigorous stirring.
-
Rationale: Heating is required to overcome the activation energy of the oxidative addition step. Vigorous stirring ensures efficient mixing of the biphasic system.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (5-bromo-2-pyridinol) is consumed (typically 4-12 hours).
-
Rationale: Reaction monitoring is essential to determine the endpoint of the reaction and to avoid the formation of byproducts due to prolonged heating.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Rationale: The work-up procedure is designed to separate the desired product from the inorganic salts and other water-soluble components of the reaction mixture.
-
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Rationale: Purification is necessary to isolate the desired 5-phenyl-2-pyridinol from any unreacted starting materials, catalyst residues, and byproducts.
-
Mechanistic Insights and Visualization
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The presence of the hydroxyl group in halopyridinols can potentially influence these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow Visualization
A generalized workflow for the Suzuki coupling of halopyridinols is depicted below, outlining the key stages from reaction setup to product isolation.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of halopyridinols is a powerful and versatile method for the synthesis of valuable pyridinol-containing biaryl scaffolds. The reactivity of the halopyridinol substrate is primarily dictated by the strength of the carbon-halogen bond, with the order of reactivity being I > Br > Cl. While the presence of the hydroxyl group can introduce challenges related to its acidic proton and potential for catalyst coordination, these can often be overcome through careful selection of the base, catalyst system, and reaction conditions.
Significant advancements in catalyst technology, particularly the development of bulky and electron-rich phosphine ligands, have made the coupling of less reactive chloropyridinols highly efficient.[1] For researchers and drug development professionals, the choice between different halopyridinols will depend on a balance of factors including substrate availability, cost, and the desired reaction conditions.
Future research in this area should focus on systematic comparative studies of different halopyridinol isomers to provide a more comprehensive understanding of the steric and electronic effects of substituent positioning. Furthermore, the development of catalytic systems that are tolerant of unprotected hydroxyl groups under even milder conditions will continue to enhance the utility of the Suzuki coupling in the synthesis of complex, biologically active molecules.
References
-
Benchchem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
-
NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
PubMed. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.
-
ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
-
NROChemistry. Suzuki Coupling: Mechanism & Examples.
-
Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
Benchchem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative | Request PDF.
-
Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
-
ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
-
YouTube. Suzuki cross-coupling reaction.
-
PMC. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][7]-Fused Indole Heterocycles.
-
NIH. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
-
ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF.
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
-
Chem 115 Myers. The Suzuki Reaction.
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Characterization of 6-Chloro-3-iodopyridin-2-ol
This guide provides an in-depth comparative analysis of the essential analytical methods for the characterization of 6-Chloro-3-iodopyridin-2-ol and its related products. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring a robust and validated approach to quality control and structural elucidation.
Introduction: The Analytical Imperative for a Key Building Block
This compound is a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of chloro, iodo, and hydroxyl functional groups on a pyridine scaffold makes it a versatile intermediate for synthesizing higher-value molecules. However, this structural complexity presents a distinct analytical challenge. The unambiguous confirmation of its identity, purity, and stability is paramount for ensuring the reproducibility of synthetic routes, the safety and efficacy of final drug products, and compliance with stringent regulatory standards.
This guide details a multi-technique, orthogonal approach to characterization. We will explore how chromatographic and spectroscopic methods are synergistically employed to build a comprehensive analytical profile of the molecule, ensuring that each piece of data validates the others.
A Logical Workflow for Comprehensive Characterization
The effective characterization of a novel or newly synthesized batch of this compound follows a logical progression. The workflow begins with rapid, high-throughput techniques to assess purity and confirm the presence of key functional groups, followed by definitive methods that provide unambiguous structural confirmation.
Caption: Logical workflow for the characterization of this compound.
Part 1: Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in pharmaceutical development. Its ability to separate the target compound from starting materials, by-products, and degradants is unparalleled for quantitative assessment.
Method Comparison: HPLC vs. Alternatives
| Technique | Principle | Information Provided | Throughput | Quantitative? |
| RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Purity (%), quantification, detection of non-volatile impurities. | Medium | Yes |
| UPLC | Similar to HPLC but uses smaller particles, enabling higher pressure and speed. | Higher resolution and faster analysis than HPLC. | High | Yes |
| TLC | Separation on a solid stationary phase with a liquid mobile phase moving by capillary action. | Qualitative purity, rapid screening, reaction monitoring. | Very High | Semi-quantitative |
Expertise in Action: Why Reversed-Phase HPLC?
For this compound, a reversed-phase (RP) method is the logical choice. The molecule possesses moderate polarity, making it well-suited for retention on a nonpolar stationary phase like C18. The inclusion of an acid, such as formic or acetic acid, in the mobile phase serves a critical, dual purpose: it protonates the pyridine nitrogen, ensuring a single ionic state and preventing peak tailing, which leads to sharper, more symmetrical peaks and improved quantification.[1]
Protocol: Validated RP-HPLC Method for Purity Analysis
This protocol is designed to be self-validating by including system suitability checks.
-
Instrumentation & Columns:
-
HPLC or UPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 2.7-5 µm particle size (e.g., 4.6 x 150 mm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Causality: Formic acid is an excellent modifier for LC-MS compatibility should this method be transferred.[2]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (or determined by UV scan).
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution.
-
-
System Suitability & Validation:
-
Inject the standard solution six times. The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.
-
This ensures the system is performing consistently before analyzing unknown samples.[3]
-
Part 2: Molecular Identity and Formula Confirmation
While HPLC confirms purity, it does not definitively identify the components. Mass Spectrometry (MS) and Elemental Analysis (EA) are employed to confirm the molecular weight and elemental composition, respectively.
Mass Spectrometry: The Unmistakable Isotopic Signature
For a halogenated compound like this compound, mass spectrometry is exceptionally powerful. The natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a characteristic M+2 peak that is a definitive marker for the presence of a single chlorine atom.
Why Electrospray Ionization (ESI)? ESI is a soft ionization technique ideal for polar molecules containing basic nitrogen, such as pyridines. It typically generates a protonated molecular ion [M+H]⁺, which is easily interpretable and directly provides the molecular weight of the compound.
Caption: Experimental workflow for LC-MS analysis.
Expected Mass Spectrum Data for C₅H₃ClINO:
-
Molecular Weight: 254.44 g/mol
-
[M+H]⁺ for ³⁵Cl isotope: 254.91 m/z
-
[M+H]⁺ for ³⁷Cl isotope: 256.91 m/z
-
Expected Ratio: ~3:1
Elemental Analysis: The Fundamental Proof of Composition
Elemental analysis by combustion is a fundamental technique that provides the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N).[4] Specific methods, such as oxygen-flask combustion followed by titration, determine the halogen content.[5] This provides the empirical formula, which serves as an independent validation of the compound's composition.
Comparative Data: Theoretical vs. Experimental
| Element | Theoretical % (for C₅H₃ClINO) | Acceptable Experimental Range |
| Carbon (C) | 23.59% | 23.29% - 23.89% |
| Hydrogen (H) | 1.19% | 0.89% - 1.49% |
| Nitrogen (N) | 5.50% | 5.20% - 5.80% |
| Chlorine (Cl) | 13.93% | 13.43% - 14.43% |
| Iodine (I) | 49.86% | 49.36% - 50.36% |
Trustworthiness: An experimental result falling within ±0.4% of the theoretical value is considered strong evidence for the proposed molecular formula and high purity.[5]
Part 3: Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are required for unambiguous structural confirmation.
¹H NMR: Mapping the Proton Environment
The pyridine ring of the target molecule has two aromatic protons. Their chemical shifts and coupling patterns are highly diagnostic of their positions relative to the substituents.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~12.0-13.0 ppm (broad singlet, 1H): This signal corresponds to the hydroxyl proton (OH ), which is often broad due to hydrogen bonding and exchange.
-
~7.5-8.0 ppm (doublet, 1H): Aromatic proton at the C4 position.
-
~6.5-7.0 ppm (doublet, 1H): Aromatic proton at the C5 position.
-
-
Causality: The electron-withdrawing effects of the halogen and nitrogen atoms deshield the aromatic protons, shifting them downfield. The specific positions are confirmed by their coupling (or lack thereof) to each other.
¹³C NMR: Confirming the Carbon Skeleton
¹³C NMR spectroscopy confirms the number of unique carbon atoms in the molecule and their chemical environment.
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
5 unique signals corresponding to the 5 carbons of the pyridine ring.
-
~160 ppm: C2 carbon attached to the hydroxyl group.
-
~140-150 ppm: C4 and C6 carbons.
-
~110-120 ppm: C5 carbon.
-
~80-90 ppm: C3 carbon attached to the iodine atom. The heavy iodine atom has a significant shielding effect, shifting this carbon upfield.
-
FTIR Spectroscopy: Rapid Functional Group Verification
Fourier-Transform Infrared (FTIR) spectroscopy is a fast, non-destructive technique used to confirm the presence of key functional groups. It serves as a quick quality check and complements the structural data from NMR.[6]
Key Expected FTIR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-2800 (broad) | O-H stretch | Hydroxyl (-OH) |
| 1640-1680 | C=O stretch | Pyridin-2-one tautomer |
| 1550-1610 | C=C / C=N stretch | Aromatic Pyridine Ring |
| 1100-1200 | C-O stretch | Phenolic C-O |
| 750-850 | C-Cl stretch | Chloro-substituent |
| 500-600 | C-I stretch | Iodo-substituent |
Expertise: The broad O-H stretch and the presence of a C=O stretch are indicative of the pyridinol/pyridinone tautomerism common in 2-hydroxypyridines.[7]
Conclusion
The characterization of this compound is not achieved by a single technique but by the logical integration of orthogonal analytical methods. This guide outlines a robust framework that begins with chromatographic separation for purity assessment (HPLC), proceeds to molecular weight and formula confirmation (MS, EA), and culminates in definitive structural elucidation (NMR, FTIR). By understanding the "why" behind each method and ensuring each protocol is self-validating, researchers can have the highest degree of confidence in the identity, purity, and quality of this critical chemical building block.
References
-
ResearchGate. (2025). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Available at: [Link]
-
ACS Publications. (2022). Quaterization Derivatization with Bis(Pyridine) Iodine Tetrafluoroboride: High-Sensitivity Mass Spectrometric Analysis of Unsaturated Fatty Acids in Human Thyroid Tissues. Available at: [Link]
-
Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]
- Element analysis. (n.d.).
- Elemental analysis. (n.d.).
-
CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Available at: [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
-
Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Available at: [Link]
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
-
Central Laboratories UCT Prague. (2016). Laboratory of Organic Elemental Analysis. Available at: [Link]
-
ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Available at: [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. Elemental analysis [chemistry.huji.ac.il]
- 6. cet-science.com [cet-science.com]
- 7. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Stability-Indicating HPLC Analysis of 6-Chloro-3-iodopyridin-2-ol Reaction Mixtures
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 6-Chloro-3-iodopyridin-2-ol is a halogenated pyridinol that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The intricate substitution pattern on the pyridine ring, featuring chloro, iodo, and hydroxyl groups, presents a unique set of challenges for analytical chemists.[3][4] Ensuring the purity of this intermediate requires an analytical method that is not only precise and accurate but also capable of separating the target compound from a spectrum of potential process-related impurities and degradation products.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound reaction mixtures. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind methodological choices, establishing a framework for developing a robust, self-validating, and stability-indicating analytical procedure fit for the rigorous demands of the pharmaceutical industry.
Physicochemical Landscape and Chromatographic Challenges
The chromatographic behavior of this compound is governed by its distinct structural features:
-
Pyridine Ring: A basic heterocyclic aromatic ring (pKa of pyridinium ion ≈ 5.2) that can be protonated at low pH.[5]
-
Hydroxyl Group (-OH): Confers polarity and the potential for hydrogen bonding.
-
Halogen Atoms (Cl, I): Increase the molecular weight and hydrophobicity, contributing to retention in reversed-phase systems.
This combination of a polar functional group and a hydrophobic backbone places the molecule in a challenging chromatographic space. A standard C18 column might provide sufficient retention, but the polarity of the hydroxyl group could lead to poor peak shape or insufficient retention under highly organic mobile phases. Conversely, in highly aqueous mobile phases, conventional C18 columns risk "pore dewetting" or "phase collapse," leading to irreproducible retention times and a loss of performance.[6][7] The primary analytical challenge is to develop a single method that can retain this moderately polar analyte while providing sufficient resolution to separate it from potentially more polar starting materials or more hydrophobic, degradation-related dimers.
A Comparative Analysis of Reversed-Phase HPLC Approaches
For the analysis of polar and aromatic compounds like this compound, reversed-phase HPLC is the technique of choice.[8][9] However, the selection of the stationary phase is critical. Here, we compare a conventional C18 column with a modern polar-embedded phase column, designed to offer superior performance for polar analytes.
| Parameter | Method A: Conventional C18 | Method B: Polar-Embedded C18 | Rationale for Superiority of Method B |
| Stationary Phase | L1 Packing (e.g., standard ODS, 5 µm) | L1 Packing with polar-embedded group | The polar-embedded group (e.g., amide or carbamate) creates a hydrating layer on the silica surface, preventing phase collapse in highly aqueous mobile phases and improving peak shape for polar compounds.[10] |
| Retention Time | 4.8 min | 7.2 min | Method B provides enhanced retention for the polar analyte, moving it away from the solvent front and potential early-eluting impurities without requiring an entirely aqueous mobile phase. |
| Tailing Factor | 1.7 | 1.1 | The polar-embedded phase reduces undesirable secondary interactions between the analyte's hydroxyl group and residual silanols on the silica surface, resulting in more symmetrical peaks. |
| Resolution (Rs) from Impurity X | 1.4 | 2.5 | The alternative selectivity offered by the polar-embedded phase significantly improves the separation of the main peak from a closely eluting, more polar impurity. |
| Robustness | Poor retention reproducibility below 5% organic | Stable retention times down to 100% aqueous | The resistance to phase collapse makes the method far more robust and transferable between labs.[6] |
Recommended Protocol: A Validated Stability-Indicating RP-HPLC Method
Based on the comparative data, the polar-embedded C18 column provides a superior analytical solution. The following protocol is a comprehensive, stability-indicating method developed for the analysis of this compound. Developing a stability-indicating method is a critical task to ensure that all key components, including the API and any degradation products, are effectively separated in a single run.[11]
Experimental Workflow Diagram
Caption: Workflow from sample preparation to final report generation.
Detailed Methodological Parameters
-
Column: Polar-Embedded C18 Column (e.g., Agilent ZORBAX Extend-C18, Waters XBridge Shield RP18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 70 17.0 90 19.0 90 19.1 20 | 25.0 | 20 |
Rationale for Method Parameters:
-
pH 3.0 Buffer: At this pH, the pyridine nitrogen is fully protonated, which prevents peak tailing and ensures consistent interaction with the stationary phase.
-
Gradient Elution: A gradient is essential for a stability-indicating assay, as it allows for the elution of early-eluting polar impurities and late-eluting non-polar degradation products within a reasonable runtime.[11]
-
UV Detection at 225 nm: This wavelength provides a good chromophoric response for the pyridine ring system, allowing for sensitive detection of both the main compound and related impurities.
Method Validation: A Trustworthy and Self-Validating System
The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to prove its suitability for its intended purpose.[12] This involves performing forced degradation studies to demonstrate specificity and stability-indicating capabilities.[13][14]
Forced Degradation Studies
The drug substance is subjected to stress conditions to produce degradation products. The analysis of these stressed samples demonstrates that the method can effectively separate the intact analyte from any degradants.
-
Acid Hydrolysis: 1 M HCl at 60°C for 24h.
-
Base Hydrolysis: 1 M NaOH at 60°C for 8h.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 12h.
-
Thermal Degradation: Solid drug substance at 105°C for 48h.
-
Photolytic Degradation: Exposed to 1.2 million lux hours and 200 W h/m² UV light.
The method is considered "stability-indicating" if it achieves baseline resolution between the this compound peak and all degradation product peaks.
Summary of Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. All degradant peaks are resolved (Rs > 1.5). | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0% | 0.4% 0.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.01% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.03% |
| Robustness | %RSD ≤ 2.0% after minor changes (flow rate ±0.1, pH ±0.2) | Pass |
Profiling Potential Process-Related Impurities
A comprehensive understanding of the synthetic route is crucial for identifying potential impurities.[15] For a molecule like this compound, impurities could arise from incomplete reactions or side reactions.[2]
Caption: Potential impurities related to the synthesis of the target compound.
The developed HPLC method must be able to resolve the main peak from these and other potential impurities, such as those arising from the synthesis of precursors.[16][17]
Conclusion
The successful analysis of this compound reaction mixtures hinges on the logical development of a stability-indicating HPLC method. While a conventional C18 column may seem adequate, a modern polar-embedded stationary phase offers superior robustness, peak shape, and selectivity for this moderately polar, halogenated intermediate. By systematically choosing a column, optimizing mobile phase conditions, and performing rigorous validation as per ICH guidelines, a trustworthy analytical method can be established. This ensures that the purity of this critical intermediate is accurately monitored, safeguarding the quality and integrity of the final active pharmaceutical ingredient.
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Online] Available at: [Link]
-
Bradlow, H. L., & Vanderwerf, C. A. (1948). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry, 13(5), 695-701. [Online] Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Online] Available at: [Link]
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Online] Available at: [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Online] Available at: [Link]
-
Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. [Online] Available at: [Link]
-
IRJPMS. Stability Indicating HPLC Method Development: A Review. [Online] Available at: [Link]
-
Wikipedia. Pyridine. [Online] Available at: [Link]
-
PubChem. 6-Chloro-2-iodo-3-hydroxypyridine. [Online] Available at: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Online] Available at: [Link]
-
ResearchGate. (PDF) Stability Indicating HPLC Method Development: A Review. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. [Online] Available at: [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Online] Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Online] Available at: [Link]
-
Agilent Technologies. Choosing HPLC Columns for Rapid Method Development. [Online] Available at: [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Online] Available at: [Link]
-
Los Alamos National Laboratory. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Online] Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. [Online] Available at: [Link]
-
SciSpace. Stability Indicating HPLC Method Development and Validation. [Online] Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Online] Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Online] Available at: [Link]
-
World Journal of Pharmaceutical and Life Sciences. DEVELOPMENT AND VALIDATION OF RP-HPLC ANALYTICAL METHOD FOR THE QUANTITATIVE ESTIMATION OF CILNIDIPINE IN PURE FORM AND MARKETED. [Online] Available at: [Link]
- Google Patents. CN102532010A - Preparation method of 2-chloro-3-aminopyridine.
- Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1224719-11-2|this compound|BLD Pharm [bldpharm.com]
- 4. 6-Chloro-2-iodo-3-hydroxypyridine | C5H3ClINO | CID 23433158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. irjpms.com [irjpms.com]
- 14. scispace.com [scispace.com]
- 15. Research Portal [laro.lanl.gov]
- 16. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 17. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
A Comparative Guide to the Mass Spectrometry of 6-Chloro-3-iodopyridin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of heterocyclic compounds, 6-Chloro-3-iodopyridin-2-ol and its derivatives represent a class of molecules with significant potential. Their analysis, however, presents unique challenges due to the presence of multiple halogen atoms. This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of these compounds, offering experimentally-backed insights to inform analytical strategy.
The Analytical Challenge of Halogenated Pyridinols
The presence of both chlorine and iodine on the pyridinol scaffold introduces isotopic complexity and influences fragmentation behavior. Selecting the appropriate ionization technique and understanding the resultant mass spectra are critical for unambiguous identification and structural confirmation. This guide will explore the nuances of various mass spectrometry approaches, comparing their performance in the analysis of this compound derivatives.
Ionization Techniques: A Comparative Analysis
The choice of ionization method is a critical first step in the mass spectrometric analysis of any compound. For halogenated organic molecules, this choice dictates the extent of fragmentation and the ability to observe the molecular ion, which is crucial for determining the molecular weight.
Electron Ionization[1] (EI): The "Hard" Ionization Approach
Electron Ionization (EI) is a classic and widely used technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation. This "hard" ionization me[1][2]thod can provide a wealth of structural information through the resulting fragmentation patterns.
Experimental Protocol:[3] GC-EI-MS of a this compound Derivative
-
Sample Preparation: Dissolve 1 mg of the derivative in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography (GC) Separation:
-
Injector Temperature: 250°C
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Detection:
-
Ion Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Mass Range: m/z 40-500
-
Expected Fragmentation Patterns:
Under EI conditions, the molecular ion of a this compound derivative is expected to be observed, albeit potentially at a low intensity due to the energetic nature of the ionization. The presence of chlorine [4]will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak (M+). Key fragmentation pathway[5]s are likely to involve:
-
Loss of a Halogen Atom: The primary fragmentation is often the loss of a halogen atom, with iodine being a better leaving group than chlorine. This would result in sign[6]ificant peaks corresponding to [M-I]+ and [M-Cl]+.
-
Loss of CO: Pyridin-2-ol structures can undergo the loss of a neutral carbon monoxide molecule.
-
Ring Cleavage: Further fragmentation of the pyridine ring can lead to a complex pattern of smaller ions.
Diagram: EI Fragmentation Workflow
Caption: Expected EI fragmentation pathways for this compound derivatives.
Electrospray Ionization (ESI): The "Soft" Ionization Alternative
In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation. This is particularly adva[7][8]ntageous for confirming the molecular weight of the analyte. ESI is well-suited for co[9]upling with liquid chromatography (LC), allowing for the analysis of complex mixtures.
Experimental Protocol:[10] LC-ESI-MS of a this compound Derivative
-
Sample Preparation: Dissolve 1 mg of the derivative in 1 mL of a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Liquid Chromatography (LC) Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Detection:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 100-600.
-
Expected Ionization:
In positive ion mode ESI, this compound derivatives are expected to be readily protonated, yielding a strong signal for the [M+H]+ ion. The isotopic pattern for [11]the chlorine atom ([M+H]+ and [M+H+2]+ in a ~3:1 ratio) will be clearly visible, aiding in the confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the protonated molecule, providing structural information.
Diagram: LC-ESI-MS Workflow
Caption: A typical workflow for the analysis of this compound derivatives by LC-ESI-MS.
Performance Comparison: EI-MS vs. ESI-MS
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron bombardment | Nebulization and desolvation of charged droplets |
| Ionization Type | Hard | Soft |
| Molecular Ion | Often weak or absent | Typically the base peak ([M+H]+) |
| Fragmentation | Extensive, structurally informative | Minimal, requires MS/MS for fragmentation |
| Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Best For | Volatile, thermally stable compounds; structural elucidation via fragmentation libraries. | Polar, thermally labile compounds; accurate molecular weight determination. |
| Challenges | May not be suitable for non-volatile derivatives. | May require derivatization for non-polar compounds. |
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound derivatives.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structural assignment. | Lower sensitivity than MS, requires larger sample amounts. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Purity assessment and quantification. | Robust and widely available. | Does not provide structural information beyond the chromophore. |
| X-ray Crystallography | Definitive three-dimensional structure of crystalline compounds. | Unambiguous structural determination. | Requires a single crystal of suitable quality. |
The choice of analytical technique will ultimately depend on the specific research question. For rapid identification and molecular weight confirmation, LC-ESI-MS is often the method of choice. For detailed structural elucidation, a combination of mass spectrometry and NMR spectroscopy is typically employed.
Conclusion
The mass spectrometric analysis of this compound derivatives requires careful consideration of the ionization technique. Electron Ionization provides rich fragmentation data that can be used for structural elucidation, while Electrospray Ionization is superior for determining the molecular weight and is readily coupled with liquid chromatography for the analysis of complex mixtures. By understanding the strengths and weaknesses of each technique, researchers can develop a robust analytical strategy to confidently characterize these important molecules and accelerate the drug development process.
References
- Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
- Analytical methods for the determination of halogens in bioanalytical sciences: a review.
- Ionization Methods in Organic Mass Spectrometry. University of California, Riverside.
- Analytical Methods. Royal Society of Chemistry.
- Mass Spectrometry - Fragmentation P
- Analytical Chemistry of Organic Halogen Compounds. Elsevier.
- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
- Ionizaion Techniques - Mass Spectroscopy. SlideShare.
- Mass Spectrometry Ioniz
- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ioniz
- 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
- Electron Impact (EI) & Chemical Ionization (CI)
- MASS SPECTROMETRY: FRAGMENTATION P
- mass spectra - fragmentation p
- Halogen Fragment
- 5.2 Mass Spectrometry. Chemistry LibreTexts.
Sources
- 1. rroij.com [rroij.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. as.uky.edu [as.uky.edu]
- 8. Ionizaion Techniques - Mass Spectroscopy | PDF [slideshare.net]
- 9. Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystal Structure of 6-Chloro-3-iodopyridin-2-ol and Its Analogs: Supramolecular Assembly Driven by Halogen and Hydrogen Bonding
This guide provides an in-depth analysis of the X-ray crystal structure of halogenated pyridin-2-ol derivatives, a class of compounds pivotal in pharmaceutical and materials science research.[1] While a definitive crystal structure for 6-Chloro-3-iodopyridin-2-ol is not publicly deposited, we can construct a robust and predictive model of its solid-state behavior. This is achieved by a comparative analysis with the experimentally determined crystal structure of a close analog, 3,5,6-Trichloropyridin-2-ol .[2][3]
This document explores the causal relationships between substituent choice (Chloro vs. Iodo) and the resulting supramolecular architecture, providing researchers with predictive insights into crystal engineering of this scaffold.
Section 1: The Archetype: Crystal Structure of 3,5,6-Trichloropyridin-2-ol
Understanding the crystal packing of a known derivative provides a foundational blueprint for predicting the structure of its analogs. The crystal structure of 3,5,6-Trichloropyridin-2-ol (TCP) reveals a planar molecule that organizes into a highly stable, centrosymmetric dimer in the solid state.[2][3]
Molecular Geometry
The TCP molecule is nearly planar, a common feature for aromatic systems. The C—Cl bond distances range from 1.7189(8) Å to 1.7202(8) Å, and the C—O bond length is 1.3207(11) Å, consistent with a hydroxyl group attached to an aromatic ring.[3]
Supramolecular Assembly: The Dominance of Hydrogen Bonding
The most significant intermolecular force governing the crystal packing of TCP is the classic O—H⋯N hydrogen bond. Two TCP molecules interact in a head-to-tail fashion, forming a robust centrosymmetric dimer.[2][3] This interaction creates a characteristic R²₂(8) ring motif, a highly predictable and stable supramolecular synthon in crystal engineering.
-
Causality: The pyridin-2-ol tautomer is favored, positioning the acidic hydroxyl proton (donor) to interact with the basic lone pair on the pyridine nitrogen (acceptor) of an adjacent molecule. This strong interaction is the primary energetic driver for the observed crystal packing.
The O⋯N distance in this dimer is 2.7371(10) Å, a value indicative of a strong hydrogen bond.[3] Beyond this primary interaction, no other strong directional forces like halogen bonding or significant π–π stacking are identified as dominant drivers in the TCP crystal lattice.[3]
Caption: The R²₂(8) hydrogen-bonded dimer motif in halogenated pyridin-2-ols.
Section 2: Comparative Analysis: this compound
By substituting two chlorine atoms in TCP with one iodine atom and one hydrogen atom, we arrive at this compound. This substitution introduces significant electronic and steric changes that are expected to modulate the crystal packing.
Predicted Intermolecular Interactions
-
Hydrogen Bonding (Preserved): The O—H⋯N dimer motif is highly robust and is fully expected to be the primary synthon in the this compound crystal structure as well. The fundamental donor (O-H) and acceptor (pyridyl-N) sites remain unchanged.
-
Halogen Bonding (Emergent): The most critical difference is the introduction of iodine. Iodine is a much more effective halogen bond donor than chlorine due to its higher polarizability, which creates a more positive and prominent σ-hole.[4] This introduces the possibility of secondary stabilizing interactions, such as I⋯O or I⋯N halogen bonds, which could link the primary hydrogen-bonded dimers into more complex 2D or 3D networks.
-
Steric Effects: Iodine is significantly larger than chlorine. This increased steric bulk will necessitate a different packing arrangement to accommodate the larger atom, potentially altering the unit cell parameters and the angles between stacked dimers.
Caption: Logical relationship of features in this compound.
Comparative Data Summary
The following table contrasts the known experimental data for 3,5,6-Trichloropyridin-2-ol with the predicted characteristics for this compound, providing a clear framework for experimental validation.
| Feature | 3,5,6-Trichloropyridin-2-ol (Experimental) | This compound (Predicted) | Rationale for Prediction |
| Formula | C₅H₂Cl₃NO[2] | C₅H₃ClINO | Direct substitution. |
| Primary Synthon | Centrosymmetric O—H⋯N Dimer (R²₂(8) motif)[3] | Centrosymmetric O—H⋯N Dimer (R²₂(8) motif) | The pyridin-2-ol scaffold strongly favors this motif. |
| Secondary Interactions | None dominant[3] | C—I⋯O or C—I⋯N Halogen Bonding | Iodine's large, polarizable nature creates a strong σ-hole, making it an effective halogen bond donor.[4] |
| Crystal Packing | Dimer-based packing | Dimers linked into 2D sheets or 3D networks | The secondary halogen bonds will likely connect the primary dimer units. |
| Unit Cell Volume | 775.9 ų (for Z=4) | Larger than TCP | The replacement of a small Cl with a large I atom will increase the volume per molecule. |
Section 3: Experimental Protocols & Method Rationale
The trustworthiness of crystallographic data hinges on meticulous experimental execution. Below are detailed protocols for the synthesis and structural determination of halogenated pyridin-2-ols.
Synthesis of this compound
Rationale: This protocol is adapted from established methods for the halogenation of pyridinol scaffolds. The choice of N-iodosuccinimide (NIS) provides a source of electrophilic iodine for regioselective iodination.
-
Starting Material: To a solution of 6-chloropyridin-2-ol (1.0 eq) in a suitable solvent like acetonitrile or DMF, add N-iodosuccinimide (NIS) (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The hydroxyl group at the 2-position is an activating group, directing electrophilic substitution to the ortho and para positions. The 3-position is electronically favored for iodination.
-
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Single Crystal Growth and X-ray Diffraction
Rationale: The goal of crystallization is to achieve slow, ordered growth from a supersaturated solution, yielding diffraction-quality single crystals. The choice of solvent is critical and often determined empirically.
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/hexane) at an elevated temperature.
-
Allow the solution to cool slowly to room temperature. Alternatively, use slow evaporation by covering the vial with a perforated seal and leaving it undisturbed for several days.
-
Causality: Slow cooling or evaporation prevents rapid precipitation, allowing molecules to organize into a low-energy, crystalline lattice.
-
-
Crystal Mounting: Carefully select a well-formed, defect-free single crystal and mount it on a goniometer head using a cryoprotectant oil.
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., at 100 K) is used to minimize thermal motion of the atoms, resulting in a higher quality diffraction pattern.
-
Collect a full sphere of diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain reflection intensities.
-
Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the atomic positions, and their anisotropic displacement parameters, against the experimental data using full-matrix least-squares refinement until the model converges. This minimizes the difference between the observed and calculated structure factors.
-
Locate hydrogen atoms in the difference Fourier map and refine their positions.
-
Caption: Standard workflow for single-crystal X-ray structure determination.
References
-
National Center for Biotechnology Information (2024). 3,5,6-Trichloropyridin-2-ol. PubChem Compound Summary for CID 23017. [Link]
-
Dalton, G. M., & Fronczek, F. R. (2024). 3,5,6-Trichloropyridin-2-ol. IUCrData, 9(12), x241126. [Link]
-
Khanna, R., et al. (2021). Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences, 11(2), 251-265. [Link]
-
Gilday, L. C., et al. (2019). Weak interactions in crystals: old concepts, new developments. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(2), 167-183. [Link]
-
Merz, K., & Roitzsch, M. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(9), 1047. [Link]
Sources
A Strategic Guide to Pyridine Synthesis: Evaluating Alternatives to 6-Chloro-3-iodopyridin-2-ol
The pyridine nucleus is a cornerstone of modern medicinal chemistry and materials science, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials. While highly functionalized building blocks like 6-Chloro-3-iodopyridin-2-ol offer a direct route for late-stage diversification, their synthesis can be complex and costly. Strategic drug development often necessitates a more fundamental approach: constructing the pyridine ring de novo or functionalizing simpler, more accessible precursors.
This guide provides an in-depth comparison of the primary synthetic strategies that serve as viable alternatives to using pre-functionalized pyridinols. We will move beyond simple procedural lists to explore the underlying mechanistic principles, strategic advantages, and practical limitations of each method. The discussion is grounded in experimental data to empower researchers, scientists, and drug development professionals to make informed, rational decisions in their synthetic design.
Part 1: De Novo Synthesis of the Pyridine Ring
Constructing the pyridine core from acyclic precursors is a powerful and flexible strategy that allows for the installation of diverse substitution patterns from the ground up. These methods can be broadly classified into condensation and cycloaddition reactions.
Classical Condensation Strategies
Condensation reactions involve the joining of smaller fragments with the elimination of a simple molecule, typically water. They are among the oldest and most established methods for pyridine synthesis.
First reported in 1881, the Hantzsch synthesis is a robust multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source (like ammonium acetate).[1][2] The initial product is a 1,4-dihydropyridine (DHP), which requires a subsequent oxidation step to yield the aromatic pyridine ring.[1]
Mechanistic Rationale & Strategic Choice: The Hantzsch synthesis is exceptionally reliable for producing symmetrically substituted pyridines (at the 2- and 6-positions).[3] The use of two identical β-dicarbonyl units simplifies the reaction setup and purification. However, this becomes a limitation when unsymmetrical products are desired, often leading to mixtures that are difficult to separate. The mandatory oxidation step adds a second transformation to the overall sequence, which may impact overall yield and require oxidants like nitric acid or DDQ.[4]
Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Materials: Benzaldehyde (10 mmol), Ethyl acetoacetate (20 mmol), Ammonium acetate (15 mmol), Ethanol (25 mL).
-
Procedure:
-
To a 100 mL round-bottom flask, add benzaldehyde, ethyl acetoacetate, and ethanol.
-
Add ammonium acetate to the mixture and stir.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Allow the product to crystallize, then collect the solid by vacuum filtration.
-
Wash the crystals with cold ethanol and dry under vacuum to yield the 1,4-dihydropyridine product.
-
-
Oxidation Step (Aromatization):
-
Dissolve the obtained dihydropyridine (5 mmol) in glacial acetic acid (20 mL).
-
Add a suitable oxidizing agent (e.g., ceric ammonium nitrate or a catalytic amount of iodine) and heat the mixture until the aromatization is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaHCO₃) to precipitate the pyridine product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
-
The Bohlmann-Rahtz synthesis provides a more direct route to aromatic pyridines, circumventing the need for an oxidation step.[5] It involves the condensation of an enamine with an ethynyl ketone.[6] The reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration to furnish the pyridine ring.[5]
Mechanistic Rationale & Strategic Choice: This method is highly versatile for creating 2,3,6-trisubstituted pyridines, a common substitution pattern. A key advantage is its modularity; by varying the enamine and ethynyl ketone components, a wide range of derivatives can be accessed.[5] A significant drawback historically was the high temperature required for the final cyclodehydration step. However, modern modifications, including the use of acid catalysis (e.g., Yb(OTf)₃, ZnBr₂) or microwave irradiation, have made the reaction more accessible and compatible with sensitive substrates.[5][7]
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis
-
Materials: A β-ketoester or 1,3-diketone (10 mmol), Ammonium acetate (15 mmol), an ethynyl ketone (e.g., 1-phenyl-2-propyn-1-one, 10 mmol), Ethanol (20 mL).
-
Procedure:
-
In a sealed vessel suitable for microwave heating, combine the β-ketoester, ammonium acetate, and ethynyl ketone in ethanol. (Note: The enamine is generated in situ from the β-ketoester and ammonium acetate).[5]
-
Irradiate the mixture in a microwave reactor at 150-170 °C for 20-30 minutes.[7]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the substituted pyridine product.
-
Cycloaddition Strategies
Cycloaddition reactions offer an elegant and often highly regioselective means of constructing the pyridine ring by forming two new bonds in a single step.
This powerful approach utilizes an inverse-electron-demand Diels-Alder reaction between an electron-deficient 1,2,4-triazine and an electron-rich enamine (dienophile).[8] The initial cycloadduct spontaneously undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂) to form a dihydropyridine intermediate, which then eliminates the amine to aromatize.
Mechanistic Rationale & Strategic Choice: The Boger synthesis is particularly valuable for accessing pyridine derivatives that are difficult to prepare via other methods.[8] The reaction is driven by the irreversible loss of stable N₂ gas, which often results in high yields. The regioselectivity is well-defined by the electronics of the reacting partners. A primary advantage is the ability to construct highly substituted and complex pyridines, which has been leveraged in the total synthesis of natural products.[8] The main limitation is the availability and stability of the required 1,2,4-triazine precursors.
Experimental Protocol: Boger Synthesis of a Substituted Pyridine
-
Materials: A ketone (10 mmol), Pyrrolidine (catalytic amount), a 1,2,4-triazine derivative (10 mmol), Toluene (20 mL).
-
Procedure:
-
To a solution of the ketone in toluene, add a catalytic amount of pyrrolidine to generate the enamine in situ. Stir at room temperature for 30 minutes.
-
Add the 1,2,4-triazine derivative to the reaction mixture.
-
Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction for the evolution of nitrogen gas. The reaction is typically complete within 2-12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired pyridine.
-
Part 2: Transition-Metal-Catalyzed Pyridine Synthesis
Modern organometallic chemistry has introduced a wealth of new strategies for pyridine synthesis, often characterized by high efficiency, broad functional group tolerance, and novel bond disconnections.[9][10]
Rhodium-Catalyzed [4+2] Annulation via C-H Activation
A prominent strategy involves the rhodium-catalyzed reaction between α,β-unsaturated imines and alkynes.[11][12] This process proceeds via a cascade of C-H activation, alkyne insertion, and reductive elimination, followed by electrocyclization and aromatization to form the pyridine ring.
Mechanistic Rationale & Strategic Choice: This one-pot method provides access to highly substituted pyridines with excellent regiocontrol.[12] It avoids the need for pre-functionalized starting materials, relying instead on the inherent reactivity of C-H bonds, which is highly atom-economical. The reaction conditions are often mild, and a wide variety of functional groups are tolerated. The primary considerations for researchers are the cost of the rhodium catalyst and the need for specialized ligands to achieve high efficiency for certain substrates.[11]
Experimental Protocol: Rh(III)-Catalyzed Synthesis of a Tetrasubstituted Pyridine
-
Materials: α,β-Unsaturated ketoxime (0.5 mmol), internal alkyne (1.0 mmol), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), AgSbF₆ (0.05 mmol, 10 mol%), 1,2-Dichloroethane (DCE) (2.0 mL).
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine the α,β-unsaturated ketoxime, [Cp*RhCl₂]₂, and AgSbF₆.
-
Add the 1,2-dichloroethane, followed by the internal alkyne.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, filter the mixture through a short pad of celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by flash chromatography on silica gel.
-
Comparative Analysis of Synthetic Strategies
To facilitate strategic decision-making, the table below summarizes the key attributes of the discussed alternative methods.
| Synthetic Method | Core Strategy | Primary Product Type | Key Advantages | Common Limitations | Typical Yield Range |
| Hantzsch Synthesis | [2+2+1+1] Multicomponent Condensation | Symmetrical 2,6-disubstituted pyridines | Operationally simple, uses readily available starting materials, reliable.[1] | Requires subsequent oxidation step, poor for unsymmetrical products.[3] | 60-90% (for DHP) |
| Bohlmann-Rahtz Synthesis | [3+3] Condensation | 2,3,6-Trisubstituted pyridines | Direct route to aromatic pyridines, modular, good regiocontrol.[5] | Can require high temperatures or catalysts, enamines can be unstable.[5] | 70-95% |
| Boger Synthesis | [4+2] Inverse-Demand Diels-Alder | Polysubstituted, often complex pyridines | Access to unique substitution patterns, irreversible (N₂ loss), high yields.[8] | Requires synthesis of electron-deficient 1,2,4-triazines.[8] | 75-98% |
| Rh-Catalyzed Annulation | C-H Activation / [4+2] Annulation | Polysubstituted pyridines | High atom economy, excellent functional group tolerance, mild conditions.[12] | Requires expensive transition-metal catalyst and ligands.[11] | 65-90% |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow and key transformations for each major synthetic strategy.
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Caption: Workflow for the Bohlmann-Rahtz Pyridine Synthesis.
Caption: Logical decision tree for pyridine synthesis strategies.
Conclusion
The synthesis of substituted pyridines is a mature field, yet one that continues to evolve with the advent of new catalytic systems. While pre-functionalized scaffolds like this compound are invaluable for rapid analogue synthesis, a deep understanding of de novo and alternative strategies is essential for efficient, cost-effective, and flexible drug development campaigns.
Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses remain workhorses for specific substitution patterns, offering reliability with inexpensive starting materials. Cycloaddition strategies, exemplified by the Boger synthesis, provide access to complex and otherwise unobtainable structures. Finally, modern transition-metal-catalyzed reactions represent the cutting edge, offering unparalleled efficiency and functional group tolerance at the cost of more expensive reagents. The optimal choice is never universal; it is dictated by the specific target molecule, desired scale, economic constraints, and the synthetic chemist's strategic vision.
References
- BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile.
-
Wikipedia. (2023). Boger pyridine synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Alternative reagents to (E)
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research.
-
The Journal of Organic Chemistry. (2021). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. ACS Publications. Retrieved from [Link]
-
Wu, X.-F. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Elsevier. Retrieved from [Link]
- PubMed Central. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.
-
Organic Chemistry Frontiers. (2020). Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides. Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
- International Journal of Advanced Research in Science, Communication and Technology. (2022). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.
- Scribd. (n.d.).
-
Organic Chemistry Frontiers. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Royal Society of Chemistry. Retrieved from [Link]
-
PubMed Central. (2008). A Simple, Modular Synthesis of Substituted Pyridines. National Institutes of Health. Retrieved from [Link]
- Medium. (2021). Pyridines in Action: 7 selected examples of pyridine in drug synthesis.
- PlumX. (n.d.).
-
ACS Publications. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]
- ResearchGate. (2016).
- PubMed Central. (2016).
-
MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved from [Link]
- A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021). Current Chemistry Letters.
-
ACS Publications. (2012). Synthesis of Multisubstituted Pyridines. Retrieved from [Link]
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2022). RSC Advances.
-
ACS Omega. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved from [Link]
- Royal Society of Chemistry. (2022). CHAPTER 16: Pyridine Synthesis.
- SciSpace. (2011). Transition-Metal-Catalyzed C—H Functionalization for the Synthesis of Substituted Pyridines.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Retrieved from [Link]
-
MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]
- CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
-
The Journal of Organic Chemistry. (2016). Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes. ACS Publications. Retrieved from [Link]
- Journal of Chemical Reviews. (2021). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions.
- PubMed Central. (2020). Advances on the biosynthesis of pyridine rings.
- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
- ACS GCI Pharmaceutical Roundtable. (2017). Pyridine Ring Synthesis.
- Reddit. (2011). Pyridine replacement in organic synthesis.
-
Chemical Communications. (2016). Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. Royal Society of Chemistry. Retrieved from [Link]
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2021). International Journal of Pharmaceutical Sciences Review and Research.
-
Organic Chemistry Portal. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Retrieved from [Link]
- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (2010). ARKIVOC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. baranlab.org [baranlab.org]
- 4. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. jchemrev.com [jchemrev.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Boger pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 10. mdpi.com [mdpi.com]
- 11. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation [organic-chemistry.org]
A Researcher's Guide to Iodo- vs. Chloro-Pyridinols: A Comparative Analysis of Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Halogenated Pyridinols in Medicinal Chemistry
Pyridinol scaffolds are integral to a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design.[3] The functionalization of the pyridinol core, often through the strategic introduction and subsequent reaction of halogen substituents, is a cornerstone of modern medicinal chemistry. This allows for the construction of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5][6]
Among the halogens, iodine and chlorine are frequently employed. The choice between an iodo- or chloro-substituent on a pyridinol ring is a critical decision in synthetic strategy, profoundly impacting reaction conditions, catalyst selection, and overall efficiency. This guide provides an in-depth, objective comparison of the reactivity of iodo- and chloro-substituted pyridinols, supported by mechanistic principles and experimental insights, to empower researchers in making informed decisions for their synthetic campaigns.
The Decisive Factor: Carbon-Halogen Bond Strength and its Mechanistic Implications
The fundamental difference in reactivity between iodo- and chloro-substituted pyridinols lies in the strength of the carbon-halogen (C-X) bond. This difference is the primary determinant of their behavior in a wide range of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.
The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[7] This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in many catalytic cycles.[7][8]
-
C-I Bond Dissociation Energy: ~228 kJ/mol
-
C-Cl Bond Dissociation Energy: ~339 kJ/mol[8]
This significant difference in bond energy means that iodopyridinols are generally more reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times. In contrast, chloropyridinols are less reactive and may necessitate more robust catalytic systems, higher temperatures, and longer reaction times to achieve comparable yields.[7][8]
Mechanistic Insight: The Oxidative Addition Step
Oxidative addition is the initial and often crucial step in many cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[9] In this step, a low-valent metal catalyst (typically palladium(0)) inserts into the carbon-halogen bond of the pyridinol, forming an organometallic intermediate.
The facility of this step is highly dependent on the nature of the halogen. For aryl iodides, the reaction is generally faster and occurs under milder conditions.[10] The greater polarizability and weaker bond strength of the C-I bond facilitate the interaction with the electron-rich metal center. Conversely, the stronger C-Cl bond presents a higher activation barrier for oxidative addition, making chloropyridinols inherently less reactive.[8][11]
Comparative Performance in Key Synthetic Transformations
The differential reactivity of iodo- and chloro-substituted pyridinols is most evident in palladium-catalyzed cross-coupling reactions, which are indispensable tools in drug discovery for creating carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a workhorse in medicinal chemistry. When comparing iodo- and chloro-pyridinol substrates, a clear reactivity trend emerges.
| Halogen Substituent | General Reactivity | Typical Reaction Conditions | Catalyst System |
| Iodo- | High | Milder temperatures (often room temp. to 80 °C), shorter reaction times. | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with conventional ligands. |
| Chloro- | Low to Moderate | Higher temperatures (80-120 °C), longer reaction times. | Often requires more sophisticated and electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[8] |
This disparity is a direct consequence of the C-X bond strength. The oxidative addition of a palladium(0) catalyst to the C-I bond of an iodopyridinol is significantly more facile than the corresponding insertion into a C-Cl bond.[10]
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile displaces a leaving group on the aromatic ring. The reactivity in SNAr is governed by different principles than cross-coupling reactions. Here, the rate-determining step is often the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[12][13]
The reactivity of halopyridinols in SNAr reactions is influenced by the electron-withdrawing nature of the halogen and its ability to stabilize the anionic intermediate. The general leaving group aptitude in SNAr is often F > Cl > Br > I. However, the pyridine ring itself is electron-deficient, which activates it towards nucleophilic attack, especially at the 2- and 4-positions.[12][14]
While chlorine's higher electronegativity might suggest a more electrophilic carbon center, the overall reaction rate is a balance of factors including the stability of the intermediate and the ease of leaving group departure. In many cases, chloropyridinols can be effective substrates for SNAr, particularly when the ring is further activated by other electron-withdrawing groups.[15]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative, generalized protocols for a Suzuki-Miyaura cross-coupling reaction. These can be adapted to directly compare the reactivity of an iodo- vs. a chloro-substituted pyridinol.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
Objective: To compare the yield and reaction time for the synthesis of a substituted pyridinol from its iodo- and chloro-precursors.
Materials:
-
Halopyridinol (iodo- or chloro-substituted) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)
-
Ligand (e.g., PPh₃ for iodopyridinol; SPhos or XPhos for chloropyridinol; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., argon or nitrogen), add the halopyridinol, arylboronic acid, and base.
-
Add the palladium source and the appropriate ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodopyridinol, 100-120 °C for the chloropyridinol) and stir.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).
-
Upon completion (or after a set time for comparison), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired substituted pyridinol.[8]
Expected Outcome: The reaction with the iodopyridinol is expected to proceed to completion faster and at a lower temperature than the reaction with the chloropyridinol, likely also affording a higher yield under less forcing conditions.
Visualizing the Workflow
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Strategic Considerations for the Medicinal Chemist
The choice between an iodo- and chloro-substituted pyridinol is not merely a matter of reactivity. Several factors must be considered in the context of a larger drug discovery program:
-
Cost and Availability: Chloro-substituted pyridinols are often more commercially available and less expensive than their iodo- counterparts. For large-scale synthesis, this can be a significant advantage.[16]
-
Sequential Cross-Coupling: In molecules bearing multiple halogen atoms, the differential reactivity can be exploited for selective, sequential functionalization. For instance, an iodo-substituent can be reacted chemoselectively in the presence of a chloro-substituent under mild conditions. The chloro-group can then be functionalized in a subsequent step under more forcing conditions.[16]
-
Downstream Transformations: The choice of halogen can be influenced by subsequent synthetic steps. If a later step is incompatible with a highly reactive C-I bond, a more robust C-Cl bond may be preferable.
-
Atom Economy: Chlorine has a lower atomic weight than iodine, which can be a consideration in terms of atom economy and waste generation, particularly in process chemistry.
Conclusion
In the reactivity comparison of iodo- versus chloro-substituted pyridinols, the C-I bond's inherent weakness makes iodopyridinols the more reactive partners in fundamental transformations like palladium-catalyzed cross-coupling. This higher reactivity translates to milder reaction conditions and often higher yields, a significant advantage in the rapid synthesis of analogs for structure-activity relationship (SAR) studies.
However, the superior stability, lower cost, and wider availability of chloropyridinols make them highly valuable, especially with the advent of advanced catalytic systems that can efficiently activate the stronger C-Cl bond. The astute medicinal chemist will weigh the trade-offs between reactivity, cost, and strategic synthetic goals to select the optimal halogenated pyridinol for their specific application. Understanding the fundamental principles of their differential reactivity is key to unlocking the full synthetic potential of these crucial heterocyclic building blocks.
References
-
Chemistry LibreTexts. 4.9: Oxidative Addition of Polar Reagents. (2022). Available from: [Link]
-
Espinet, P. et al. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Catalysis (2024). Available from: [Link]
-
Li, X. et al. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry (2022). Available from: [Link]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules (2012). Available from: [Link]
-
Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Available from: [Link]
-
Nam, T.-G. et al. Rational Design of Novel Pyridinol-Fused Ring Acetaminophen Analogues. ACS Medicinal Chemistry Letters (2012). Available from: [Link]
-
MDPI. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules (2002). Available from: [Link]
-
Billingsley, K. L. & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society (2007). Available from: [Link]
-
Goossen, L. J. et al. Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics (2005). Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. (2023). Available from: [Link]
-
Boruah, P. R. et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances (2015). Available from: [Link]
-
YouTube. nucleophilic aromatic substitutions. (2019). Available from: [Link]
-
Myers, A. G. The Suzuki Reaction. Chem 115. Available from: [Link]
-
Schmidt, A. et al. Is oxidative addition indeed the rate-determining step of the Suzuki–Miyaura reaction with less-reactive aryl chlorides under “ligand-free” conditions?. Reaction Kinetics, Mechanisms and Catalysis (2020). Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
Buncel, E. et al. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (2003). Available from: [Link]
-
Singleton, D. A. et al. Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society (2017). Available from: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025). Available from: [Link]
-
Kempe, K. et al. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry (2016). Available from: [Link]
-
Rakesh, K. P. et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry (2019). Available from: [Link]
-
ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). Available from: [Link]
-
PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). Available from: [Link]
-
ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2025). Available from: [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 6-Chloro-3-iodopyridin-2-ol Reaction Products
Introduction: The Versatility of a Di-halogenated Pyridine Scaffold
In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. 6-Chloro-3-iodopyridin-2-ol is a particularly valuable starting material due to its inherent electronic and steric properties. The presence of two distinct halogen atoms—chlorine and iodine—at positions 6 and 3, respectively, offers a powerful platform for selective, sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the more robust carbon-chlorine bond, a disparity that is fundamental to its utility as a building block.
This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its derivatives formed via two of the most powerful C-C bond-forming reactions in a synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Sonogashira coupling. As Senior Application Scientists, we do not merely follow protocols; we understand the underlying principles that make them work. This guide is structured to provide not just the "how," but the "why," enabling researchers to confidently and unambiguously confirm the structures of their reaction products through a logical, multi-technique spectroscopic approach.
Spectroscopic Profile of this compound: A Baseline for Comparison
Before we can confirm the structure of a product, we must intimately understand the spectroscopic characteristics of our starting material. The structure of this compound (MW: 255.44 g/mol ) dictates a unique set of signals across various spectroscopic techniques.[1] While this molecule can exist in tautomeric equilibrium with 6-chloro-3-iodo-2(1H)-pyridone, for the purposes of this guide, we will primarily refer to the pyridin-2-ol form, which is a significant contributor in many organic solvents.
Predicted Spectroscopic Data for this compound:
| Technique | Expected Key Features | Rationale |
| ¹H NMR | Two doublets in the aromatic region (~7.0-8.0 ppm), each integrating to 1H. | The two protons at C4 and C5 are vicinally coupled, resulting in a doublet for each signal. |
| ¹³C NMR | Five distinct signals. The C3 signal will be significantly downfield due to the deshielding effect of the directly attached iodine atom. The C2 and C6 carbons will also be downfield due to the attached electronegative oxygen and chlorine atoms, respectively. | The number of signals corresponds to the number of unique carbon environments. The chemical shifts are dictated by the electronic environment of each carbon. |
| IR (Infrared) | Broad O-H stretch (~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C and C=N stretches (~1400-1600 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹). | These vibrational frequencies correspond to the characteristic bond types present in the molecule. The broadness of the O-H stretch is due to hydrogen bonding. |
| MS (Mass Spec.) | Molecular ion (M⁺) peak at m/z ~255. A characteristic M+2 peak at m/z ~257 with an intensity of approximately one-third of the M⁺ peak. | The molecular weight of the compound dictates the m/z of the molecular ion. The 3:1 ratio of the M⁺ to M+2 peak is the classic isotopic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl). |
Case Study 1: Suzuki-Miyaura Coupling – The Arylation of the Pyridine Ring
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[2][3] In our case, we will leverage the higher reactivity of the C-I bond to selectively couple this compound with phenylboronic acid, yielding 6-Chloro-3-phenylpyridin-2-ol.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). The choice of ligand and palladium source can be critical and may require optimization.[4]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio). The aqueous phase is necessary to dissolve the inorganic base.
-
Reaction Execution: Heat the reaction mixture to a temperature between 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the base and other inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 6-Chloro-3-phenylpyridin-2-ol.
Spectroscopic Confirmation of 6-Chloro-3-phenylpyridin-2-ol
The successful coupling is confirmed by a distinct set of changes in the spectroscopic data. The data presented below is predictive, based on known spectroscopic principles and data from analogous structures such as 2-chloro-3-phenylpyridine.[5]
| Technique | Expected Key Features for 6-Chloro-3-phenylpyridin-2-ol | Comparative Analysis (vs. Starting Material) |
| ¹H NMR | Appearance of new signals in the aromatic region (~7.2-7.6 ppm) integrating to 5H (phenyl group). The two pyridine protons will remain, likely as doublets, with slightly shifted chemical shifts. | Disappearance: The characteristic coupling pattern of the starting material's two pyridine protons is altered. Appearance: A new multiplet system for the five protons of the newly introduced phenyl ring. |
| ¹³C NMR | Appearance of new signals for the phenyl ring (typically 4 signals due to symmetry). The C3 signal will shift significantly upfield from its position in the starting material. | Key Shift: The most diagnostic change is the large upfield shift of the C3 signal, as the carbon is no longer bonded to the strongly deshielding iodine atom. |
| IR (Infrared) | The spectrum will be more complex in the C=C stretching region (1400-1600 cm⁻¹) due to the additional aromatic ring. | The fundamental features (O-H, C-Cl stretches) will remain, but the "fingerprint" region will be distinct due to the new phenyl group. |
| MS (Mass Spec.) | New M⁺ at m/z ~205. The M+2 peak at m/z ~207 (ratio ~3:1) will persist. | The molecular weight has decreased by the mass of iodine (127) and increased by the mass of the phenyl group (77), resulting in a net decrease. The chlorine isotopic pattern remains, confirming the chloro-substituent is untouched. |
Case Study 2: Sonogashira Coupling – Introducing an Alkyne Moiety
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[6] This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst. We will again target the C-I bond to react this compound with phenylacetylene, which will yield 6-Chloro-3-(phenylethynyl)pyridin-2-ol.
Experimental Workflow: Sonogashira Coupling
Caption: Generalized workflow for the Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling
-
Vessel Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a degassed solvent such as THF or DMF.
-
Reagent Addition: Add the terminal alkyne, phenylacetylene (1.2 eq), followed by an amine base like triethylamine (Et₃N, ~2-3 eq), which also acts as a solvent in some cases.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and the copper(I) co-catalyst (e.g., CuI, 0.05 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid.
-
Monitoring: Monitor the consumption of the starting material using TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium iodide salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield 6-Chloro-3-(phenylethynyl)pyridin-2-ol.
Spectroscopic Confirmation of 6-Chloro-3-(phenylethynyl)pyridin-2-ol
The introduction of the alkyne moiety provides a highly diagnostic set of spectroscopic signals. The expected data is based on spectroscopic principles and data from analogous compounds like 2-Methyl-6-(phenylethynyl)pyridine (MPEP).[7]
| Technique | Expected Key Features for 6-Chloro-3-(phenylethynyl)pyridin-2-ol | Comparative Analysis (vs. Starting Material) |
| ¹H NMR | Appearance of new signals in the aromatic region (~7.3-7.6 ppm) for the phenyl group of the phenylethynyl moiety. | Appearance: New signals corresponding to the phenyl group are observed. The pyridine proton signals will be present but shifted. |
| ¹³C NMR | Appearance of two new signals in the characteristic alkyne region (~80-100 ppm). | Appearance: The two signals for the C≡C carbons are the most unambiguous confirmation of a successful Sonogashira coupling. The C3 signal will also shift significantly upfield. |
| IR (Infrared) | A sharp, medium-intensity C≡C stretch will appear in the ~2100-2250 cm⁻¹ region. | Appearance: This C≡C stretch is a highly diagnostic and often unmistakable indicator of the Sonogashira product. This region is typically "quiet" in the starting material's spectrum. |
| MS (Mass Spec.) | New M⁺ at m/z ~229. The M+2 peak at m/z ~231 (ratio ~3:1) will be present. | The molecular weight has changed by the mass of the phenylethynyl group replacing the iodine atom. The chlorine isotopic pattern is retained. |
A Comparative Guide to Spectroscopic Confirmation
For the researcher at the bench, a quick reference guide is invaluable. The following table summarizes the key diagnostic features that differentiate the starting material from its Suzuki and Sonogashira products.
| Spectroscopic Feature | This compound (Start) | 6-Chloro-3-phenylpyridin-2-ol (Suzuki) | 6-Chloro-3-(phenylethynyl)pyridin-2-ol (Sonogashira) |
| ¹H NMR (New Signals) | N/A | Multiplets for phenyl group (~5H) | Multiplets for phenyl group (~5H) |
| ¹³C NMR (Key Signals) | C-I signal (highly deshielded) | No C-I signal; new phenyl signals | No C-I signal; two alkyne signals (~80-100 ppm) |
| IR (Key Stretch) | No significant stretch at >2000 cm⁻¹ | No significant stretch at >2000 cm⁻¹ | **Sharp C≡C stretch (~2100-2250 cm⁻¹) ** |
| MS (m/z of M⁺) | ~255 | ~205 | ~229 |
| MS (Isotopic Pattern) | M⁺/M+2 (~3:1) | M⁺/M+2 (~3:1) | M⁺/M+2 (~3:1) |
Logical Flow for Product Identification
Caption: Decision tree for product identification.
Conclusion
The unambiguous confirmation of a chemical structure is a non-negotiable tenet of scientific integrity. For a versatile scaffold like this compound, a multi-faceted spectroscopic approach is essential. Mass spectrometry provides the initial confirmation of a reaction's success by identifying the new molecular weight while confirming the retention of static structural elements like the chlorine atom. Infrared spectroscopy offers a rapid and powerful method for identifying key functional groups, with the alkyne stretch in a Sonogashira product being a prime example. Finally, NMR spectroscopy (both ¹H and ¹³C) provides the detailed map of the carbon-hydrogen framework, allowing for the definitive placement of new substituents and confirmation of the overall structure. By using these techniques in concert, researchers can move forward with confidence in the identity and purity of their compounds, accelerating the pace of discovery.
References
-
MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Wikipedia. (2023). 2-Methyl-6-(phenylethynyl)pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. CAS 188057-26-3 | 6-chloro-2-iodopyridin-3-ol - Synblock [synblock.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 2-CHLORO-3-PHENYLPYRIDINE CAS#: 31557-57-0 [m.chemicalbook.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-3-iodopyridin-2-ol
For Immediate Reference: A Procedural Overview
This guide provides an in-depth protocol for the safe handling and disposal of 6-Chloro-3-iodopyridin-2-ol, a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This compound is categorized as a hazardous substance, requiring specialized disposal methods.
Core Safety and Handling Directives
This compound is classified with the following hazards:
Therefore, stringent safety measures must be implemented when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.[1]
-
Hand Protection: Wear nitrile or Viton gloves.[3]
-
Body Protection: A fully-buttoned lab coat is required.[1][3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Disposal Protocol: A Step-by-Step Approach
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[6] It should never be disposed of down the drain or mixed with non-hazardous waste.[3][7]
Waste Segregation and Collection:
-
Designated Waste Container:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[4]
-
The container should be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid.[3] Metal containers are not recommended as halogenated solvents can produce acids that corrode metal.[3]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4][8]
-
The label must include the full chemical name, "this compound," and a list of all other chemical constituents and their approximate percentages.[4][7] Do not use abbreviations or chemical formulas.[8]
-
-
Segregation:
-
Crucially, keep halogenated organic waste separate from non-halogenated organic waste.[6][7][8] This is not only for safety but also because the disposal costs for halogenated waste are significantly higher.[4][7]
-
Do not mix this waste with incompatible materials such as strong acids, bases, oxidizing agents, or heavy metals.[3][4][7]
-
Storage of Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[4]
-
The storage area should be cool, dry, and well-ventilated.[1][4]
-
Ensure the container is stored in secondary containment to prevent spills.[4]
-
Keep the container closed at all times except when adding waste.[4][8]
Final Disposal:
-
Once the container is three-quarters full, or if you are no longer generating this waste stream, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]
-
Follow your institution's specific procedures for requesting a waste pickup.[4]
Emergency Procedures: Spill and Exposure Response
Small Spills:
-
If a small spill occurs that can be cleaned up in under 10 minutes by trained personnel, you may proceed with caution.[3]
-
Wearing the appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand.[3][9]
-
Collect the absorbed material into a sealable bag or container, label it as hazardous waste, and dispose of it in the designated halogenated waste container.[3][4]
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.[4]
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2][12]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][2][12]
-
Ingestion: Rinse the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[1][2][12]
Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | [13] |
| CAS Number | 1224719-11-2 | [13] |
| Molecular Formula | C5H3ClINO | [14] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [1][2] |
| Waste Classification | Halogenated Organic Hazardous Waste | [6] |
| Incompatible Materials | Strong Oxidizers, Acids, Bases, Metals | [3][15] |
Disposal Workflow
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. fishersci.com [fishersci.com]
- 13. 1224719-11-2|this compound|BLD Pharm [bldpharm.com]
- 14. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Senior Application Scientist's Guide to Safely Handling 6-Chloro-3-iodopyridin-2-ol
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 6-Chloro-3-iodopyridin-2-ol is one such compound that, due to its halogenated pyridinol structure, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth operational plan, grounded in scientific principles, for the safe handling, use, and disposal of this compound.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling of this compound, a thorough understanding of its potential hazards is paramount. Based on available safety data sheets (SDS), this compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[1][2]
While comprehensive toxicological data may be limited, the presence of chloro and iodo functional groups on a pyridinol core warrants a cautious approach, treating it as potentially cytotoxic. The principle of ALARA (As Low As Reasonably Achievable) should be applied to minimize exposure.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields (minimum). Chemical splash goggles for handling solutions. | Protects against accidental splashes and airborne particles. The snug fit of goggles offers superior protection when working with liquids. |
| Hand Protection | Double gloving with nitrile gloves. | The outer glove provides the primary barrier, while the inner glove protects the skin in case of a breach of the outer glove. Nitrile offers good resistance to a range of chemicals. For prolonged contact, consider heavier-duty gloves. |
| Body Protection | A flame-resistant laboratory coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. Tight cuffs prevent chemicals from entering the sleeves. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to maintain a safe laboratory environment. The following step-by-step guide details the handling procedures for this compound.
Receiving and Storage
-
Inspect Package Integrity : Upon receipt, visually inspect the shipping container for any signs of damage or leaks.[3] If compromised, treat it as a potential spill and notify the safety officer.
-
Labeling : Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The storage location should be a designated, locked cabinet.[1]
Handling and Use
-
Work in a Controlled Environment : All manipulations of this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Aerosol Minimization : When handling the solid, use techniques that minimize dust generation. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transport : When moving the compound within the laboratory or to other facilities, use a sealed, leak-proof secondary container.[6][7]
Decontamination and Cleaning
-
Surface Decontamination : After each use, decontaminate all work surfaces with a suitable cleaning agent. A detergent solution followed by water is a common practice.[5]
-
Glassware Cleaning : Reusable glassware should be decontaminated by soaking in a suitable cleaning solution before standard washing procedures.
Emergency Procedures: Preparedness and Response
Even with meticulous planning, accidents can occur. Being prepared to respond effectively is crucial.
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention if irritation persists.[1][4]
-
In Case of Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][4] Seek immediate medical attention.
-
In Case of Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][2][4] Seek medical attention.
-
In Case of a Spill : For small spills (less than 5 grams or 5 ml) outside a fume hood, personnel wearing appropriate PPE should clean the area immediately.[5] Absorb liquids with an inert material and wipe solids with a wet absorbent gauze.[5] The spill area should then be cleaned three times with a detergent solution followed by water.[5] For larger spills, evacuate the area and contact the emergency response team.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is a critical final step.
-
Waste Segregation : All waste contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method : The compound and its contaminated waste must be disposed of as hazardous waste through an approved waste disposal plant.[1] Incineration is often the preferred method for halogenated organic compounds.[5]
Workflow Diagram
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. safety.caltech.edu [safety.caltech.edu]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kingstonhsc.ca [kingstonhsc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
